molecular formula C12H14O B024323 1-Phenyl-4-hexyn-3-OL CAS No. 184577-40-0

1-Phenyl-4-hexyn-3-OL

Cat. No.: B024323
CAS No.: 184577-40-0
M. Wt: 174.24 g/mol
InChI Key: CPXWNTYACJOKQA-UHFFFAOYSA-N
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Description

1-Phenyl-4-hexyn-3-OL, also known as this compound, is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylhex-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXWNTYACJOKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635997
Record name 1-Phenylhex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184577-40-0
Record name 1-Phenylhex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-4-hexyn-3-ol via Grignard Reaction

Propargyl alcohols, such as this compound, are highly valuable intermediates in the fields of medicinal chemistry and materials science. The presence of a hydroxyl group adjacent to an alkyne moiety provides a synthetically versatile scaffold, enabling a wide array of subsequent transformations including transition-metal-catalyzed cross-couplings, reductions, and click chemistry reactions. The Grignard reaction stands as a classic, robust, and highly effective method for the construction of these critical C-C bonds, offering a direct route to secondary and tertiary propargyl alcohols.[1]

This guide provides a comprehensive overview of the synthesis of this compound, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for specific experimental choices, and strategies for overcoming common synthetic challenges.

Part 1: Mechanistic Underpinnings and Retrosynthetic Analysis

The core of this synthesis is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde.[2][3] The retrosynthetic disconnection of the target molecule, this compound, at the newly formed carbon-carbon bond adjacent to the hydroxyl group logically identifies the two key synthons: a nucleophilic propynyl anion equivalent and an electrophilic benzaldehyde.

G Target This compound (Target Molecule) Retrosynthesis Retrosynthetic Disconnection Target->Retrosynthesis Synthon1 Propynyl Anion (Nucleophilic Synthon) Retrosynthesis->Synthon1 Synthon2 Acyl Cation (Electrophilic Synthon) Retrosynthesis->Synthon2 Reagent1 1-Propynylmagnesium Bromide (Grignard Reagent) Synthon1->Reagent1 Synthetic Equivalent Reagent2 Benzaldehyde (Carbonyl Compound) Synthon2->Reagent2 Synthetic Equivalent

Caption: Retrosynthetic analysis of this compound.

This analysis dictates a two-stage experimental plan:

  • Formation of the Alkynyl Grignard Reagent: Preparation of 1-propynylmagnesium bromide.

  • Nucleophilic Addition: Reaction of the pre-formed Grignard reagent with benzaldehyde, followed by an aqueous workup.

The Grignard Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition pathway. The carbon atom of the 1-propyne, bonded to the electropositive magnesium, is highly nucleophilic and attacks the electrophilic carbonyl carbon of benzaldehyde.[4] This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. The subsequent acidic workup protonates this intermediate to yield the final secondary alcohol product.[5][6]

Caption: Mechanism of Grignard addition to benzaldehyde.

Part 2: A Validated Experimental Protocol

This protocol is designed for robustness, incorporating best practices to mitigate common side reactions and ensure a high yield of the desired product.

Critical Prerequisite: Anhydrous Conditions

Grignard reagents are potent bases and are highly sensitive to protic sources, including water.[7][8] The presence of moisture will quench the reagent, converting it to an unreactive alkane and reducing the overall yield.[7]

  • Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled while hot under a stream of dry, inert gas (nitrogen or argon).

  • Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are mandatory.[4] These aprotic solvents stabilize the Grignard reagent through coordination.[4][9]

  • Reagents: Benzaldehyde should be freshly distilled or from a recently opened bottle to remove any benzoic acid impurity, which would also quench the Grignard reagent.

Stage 1: Preparation of 1-Propynylmagnesium Bromide

A common method for preparing alkynyl Grignard reagents involves the deprotonation of a terminal alkyne using a pre-formed alkyl Grignard reagent, such as ethylmagnesium bromide.[10] The terminal proton of propyne is sufficiently acidic to be removed by the stronger alkyl Grignard base.

Materials & Quantities

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Magnesium Turnings24.312.92 g0.121.2
Bromoethane108.9710.9 g (7.3 mL)0.101.0
Anhydrous THF-100 mL--
Propyne (condensed)40.06~4.4 g (~8 mL)~0.111.1

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen.

  • Initiation: Place the magnesium turnings in the flask. Add approximately 15 mL of anhydrous THF. In the dropping funnel, prepare a solution of bromoethane in 40 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and cloudiness.[11] If initiation is delayed, gentle warming with a heat gun or the addition of a small iodine crystal can be used.[6][12]

  • Grignard Formation: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.[12] This forms a greyish solution of ethylmagnesium bromide.

  • Alkynyl Grignard Formation: Cool the solution to 0 °C in an ice bath. Slowly bubble condensed propyne gas through the solution via a cannula for approximately 30-45 minutes. The reaction is an acid-base reaction and is typically rapid.

Stage 2: Reaction with Benzaldehyde and Work-up

Materials & Quantities

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Propynylmagnesium Bromide~143.26~0.10 mol in THF0.101.0
Benzaldehyde106.1210.1 g (9.7 mL)0.0950.95
Anhydrous THF-50 mL--
Sat. aq. NH₄Cl-~100 mL--
Diethyl Ether-~150 mL--

Step-by-Step Procedure:

  • Aldehyde Addition: Maintain the 1-propynylmagnesium bromide solution at 0 °C. Dissolve the benzaldehyde in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.[12][13] Maintaining a low temperature is crucial to minimize side reactions like enolization or reduction.[13]

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzaldehyde spot has disappeared.[14]

  • Quenching: Cool the reaction flask back to 0 °C in an ice-water bath. This step is critical to control the highly exothermic quenching process.[13][15] Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[12][15] This protonates the magnesium alkoxide to the desired alcohol and precipitates magnesium salts, which are easier to remove than the emulsion often formed with strong acids.[15]

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Extract the aqueous layer two more times with diethyl ether (e.g., 3 x 50 mL) to maximize recovery.[14][15]

  • Washing & Drying: Combine all organic extracts. Wash the combined organic layer with saturated aqueous sodium chloride (brine).[15] This helps remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a light-colored oil, can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Part 3: Troubleshooting and Side Reaction Mitigation

A successful synthesis requires an awareness of potential competing pathways.

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide.[7][13] To prevent this, ensure slow addition of the halide during Grignard formation to maintain a low concentration.[7]

  • Enolization: If the aldehyde has acidic alpha-protons, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition.[1][13] While benzaldehyde lacks alpha-protons, this is a key consideration for other substrates. Performing the reaction at low temperatures favors the desired addition pathway.[13]

  • Reduction: Some Grignard reagents can reduce the aldehyde to an alcohol by transferring a beta-hydride. This is more common with sterically hindered reagents and substrates.[1] Using 1-propynylmagnesium bromide, this is not a major concern.

Caption: High-level experimental workflow for the synthesis.

References

  • Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem.
  • Synthesis of propenyl magnesium bromide. PrepChem.com.
  • Synthesis of Propynyl magnesium bromide. PrepChem.com.
  • Grignard Synthesis of Secondary Alcohols. BenchChem.
  • Synthesis of Secondary Alcohols via Grignard Reaction with 2,3-Dibromobenzaldehyde. BenchChem.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace.
  • n-Propylmagnesium bromide. Wikipedia.
  • Grignard Reaction. Organic Chemistry Portal.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Grignard Reaction Mechanism. BYJU'S.
  • Grignard Reaction. Web Pages.
  • How does Grignard reagent react with alkyne? Quora.
  • Grignard Reaction, Mechanism, Reagent and Che
  • The Grignard Reaction. Unknown Source.
  • A Comparative Guide to the Synthesis of 1-Hexyn-3-OL: Efficiency and Protocols. BenchChem.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.
  • Side reactions in the synthesis of 1-Phenylhexan-3-ol and their prevention. BenchChem.
  • Synthesis of Alcohols; Grignard Addition. YouTube.

Sources

Introduction: The Significance of Chiral Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 1-Phenyl-4-hexyn-3-ol

Chiral propargylic alcohols are foundational building blocks in modern organic synthesis. Their unique bifunctionality, possessing both a stereogenic carbinol center and a synthetically versatile alkyne moiety, makes them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals, natural products, and fine chemicals.[1][2][3] The target molecule of this guide, this compound, embodies this utility, serving as a key intermediate where the phenyl group provides a scaffold for further elaboration and the propynyl group can undergo a myriad of transformations such as click chemistry, reduction, or further carbon-carbon bond formations.

The central challenge in synthesizing such molecules lies in controlling the absolute stereochemistry at the newly formed secondary alcohol. Direct enantioselective addition of a terminal alkyne to an aldehyde is the most atom-economical and elegant approach.[4] This guide provides a comprehensive overview of the state-of-the-art catalytic systems for achieving this transformation with high enantioselectivity, focusing specifically on the synthesis of this compound from 3-phenylpropanal and 1-propyne.

Comparative Analysis of Leading Catalytic Systems

The asymmetric alkynylation of aldehydes has been a subject of intense research, leading to the development of several highly effective catalytic systems. The choice of catalyst is paramount and depends on factors such as substrate scope, operational simplicity, cost, and scalability. While numerous methods exist, most successful strategies rely on the in-situ formation of a chiral metal-acetylide complex that delivers the alkyne to one face of the coordinated aldehyde.

The table below summarizes key methodologies applicable to the synthesis of chiral propargylic alcohols.

Catalyst SystemChiral Ligand / AdditiveKey FeaturesTypical ee (%)
Zinc (II) Triflate (+)-N-MethylephedrineOperationally simple, tolerant to air and moisture, commercially available components.[5][6]90-99%
Dinuclear Zinc Proline-derived Amino AlcoholBroad substrate scope for both alkyne and aldehyde; high reactivity and selectivity.[1][3]90-99%
Indium (III) / BINOL (S)-BINOLBifunctional catalyst activates both the alkyne and aldehyde; effective for aliphatic and aromatic aldehydes.[7]83->99%
Corey-Bakshi-Shibata (CBS) Related Systems Chiral OxazaborolidineBoron-based Lewis acid activates the aldehyde for attack by an alkynylborane species.[8][9]>90%
Organocatalysis Chiral PhosphoramideMetal-free approach; relies on Brønsted acid catalysis to generate a carbocationic intermediate.[10][11]~90%

Mechanistic Deep Dive: The Dinuclear Zinc-Proline Catalyst

A particularly robust and versatile method for the enantioselective alkynylation of aldehydes employs a dinuclear zinc catalyst derived from L-proline.[1][3] This system's success stems from a well-organized transition state where two zinc atoms cooperate to activate both the nucleophile (alkyne) and the electrophile (aldehyde).

Causality Behind the Mechanism:

  • Catalyst Formation: The chiral amino alcohol ligand reacts with two equivalents of an organozinc reagent (e.g., Et₂Zn) to form a bimetallic zinc-alkoxide complex.

  • Acetylide Generation: The terminal alkyne is deprotonated by the zinc complex to generate a zinc alkynylide, which bridges the two metal centers.

  • Aldehyde Coordination: The aldehyde coordinates to the more sterically accessible and Lewis acidic zinc atom. The chiral environment established by the proline-derived ligand dictates the orientation of this coordination.

  • Enantioselective C-C Bond Formation: The alkynyl group is transferred intramolecularly to one specific face of the aldehyde carbonyl, setting the crucial stereocenter. This step is favored due to a highly organized, chair-like transition state that minimizes steric interactions.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product can then be protonated during workup or undergo transmetalation with another molecule of zinc alkynylide to release the product and regenerate the active catalyst for the next cycle.[1]

Below is a visualization of the proposed catalytic cycle.

G Cat Dinuclear Zn-Proline Catalyst (1) ZnAcetylide Active Zinc Alkynylide Complex Cat->ZnAcetylide + R'C≡CH - EtH Alkyne R'C≡CH (1-Propyne) TS Chiral Transition State (2) ZnAcetylide->TS + RCHO Aldehyde RCHO (3-Phenylpropanal) Aldehyde->TS ZnAlkoxide Zinc Alkoxide Product Complex TS->ZnAlkoxide C-C Bond Formation (Stereodetermining) ZnAlkoxide->Cat + R'C≡CH - Product (after workup) Product Chiral Propargyl Alcohol ZnAlkoxide->Product Workup (H₃O⁺)

Sources

A Guide to the Structural Elucidation of 1-Phenyl-4-hexyn-3-ol using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical logic required to unambiguously determine the structure of 1-phenyl-4-hexyn-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the synergistic power of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We present field-proven protocols, detailed data interpretation, and visual workflows to create a self-validating system for structural confirmation, grounded in authoritative spectroscopic principles.

Introduction: The Molecule and the Method

This compound (C₁₂H₁₄O, MW: 174.24 g/mol ) is a chiral propargyl alcohol featuring a phenyl ring, an alkyl chain, a hydroxyl group, and an internal alkyne.[1] Its distinct functional groups create a unique magnetic environment for each nucleus, making it an excellent candidate for a detailed NMR analysis. The elucidation of such a structure is not merely an academic exercise; it is a critical step in chemical synthesis, quality control, and the development of new chemical entities where absolute structural certainty is paramount.

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map out the carbon-hydrogen framework of a molecule. By employing a suite of experiments, we can piece together the molecular puzzle, identifying individual spin systems and connecting them through covalent bonds to build the final, validated structure.

The Experimental Foundation: Protocol and Causality

Protocol: NMR Sample Preparation

A robust and reproducible protocol ensures the acquisition of high-resolution spectra free from artifacts.

Methodology:

  • Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[2] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals and to provide a deuterium signal for the spectrometer's field-frequency lock system.[2][4]

  • Dissolution & Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[5]

  • Filtering and Transfer: Draw the solution into a clean glass Pasteur pipette plugged with a small amount of cotton or glass wool. Filter the solution directly into a high-quality, 5 mm NMR tube to remove any particulate matter. Solid particles disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[2][5]

  • Internal Standard (Optional): For precise chemical shift referencing, one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃ can be added. TMS is chemically inert and its protons provide a sharp singlet defined as 0.00 ppm.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[5]

Protocol: NMR Data Acquisition

The choice of acquisition parameters is a balance between sensitivity, resolution, and experimental time. The parameters below are optimized for small molecules of this type on a 400 MHz spectrometer.

Parameter ¹H NMR (zg30) ¹³C NMR (zgpg30) DEPT-135 2D Experiments (COSY, HSQC, HMBC)
Pulse Angle 30-45°30°135°As per standard pulse programs
Spectral Width ~15 ppm~240 ppm~240 ppmOptimized automatically
Acquisition Time (AQ) ~4.0 s~1.0-1.5 s~1.0 s~0.1-0.25 s (t₂)
Relaxation Delay (D1) 1.0-2.0 s2.0 s2.0 s1.0-2.0 s
Number of Scans (NS) 16≥10242562-8 per increment

Causality Behind Parameter Choices:

  • Pulse Angle: A smaller pulse angle (e.g., 30° or 45°) instead of 90° allows for a shorter relaxation delay, as the longitudinal magnetization is not fully saturated. This significantly reduces the total experiment time without sacrificing much signal intensity per scan, which is particularly important for quantitative measurements and lengthy ¹³C acquisitions.[7]

  • Acquisition Time (AQ): A longer acquisition time yields better digital resolution, allowing for more accurate determination of coupling constants. An AQ of ~4s for ¹H NMR provides excellent resolution for small molecules.[7]

  • Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. For routine qualitative spectra, a delay of 1-2 seconds is a good compromise.[8]

Workflow for Structural Elucidation

The logical flow from broad surveillance (1D spectra) to specific connectivity mapping (2D spectra) is crucial for an efficient and accurate analysis.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Count & Splitting) C13_NMR ¹³C NMR (Carbon Count) COSY ¹H-¹H COSY (H-H Correlations) H1_NMR->COSY Identifies Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1_NMR->HSQC Assigns C-H Pairs DEPT DEPT-135/90 (Carbon Type: CH, CH₂, CH₃) C13_NMR->HSQC Assigns C-H Pairs DEPT->HSQC Assigns C-H Pairs HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) COSY->HMBC Connects Fragments HSQC->HMBC Connects Fragments Structure Final Validated Structure: This compound HMBC->Structure Confirms Final Assembly

Caption: Logical workflow for NMR-based structural elucidation.

Analysis of 1D NMR Spectra

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum provides the initial overview of the proton framework, revealing the number of unique proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Label Structure Fragment Integration Predicted δ (ppm) Predicted Multiplicity Rationale
H_aryl Ph -CH₂- 5H 7.20 - 7.40 Multiplet (m) Typical range for monosubstituted benzene ring protons.[9]
H1 Ph-CH₂ -CH₂- 2H ~2.85 Triplet (t) Benzylic protons are deshielded. Coupled to adjacent H2 protons.
H2 -CH₂-CH₂ -CH(OH)- 2H ~1.95 Multiplet (m) Aliphatic protons coupled to both H1 and H3.
H3 -CH (OH)-C≡C- 1H ~4.52 Multiplet (m) Carbinol proton deshielded by the hydroxyl group and alkyne.
H6 -C≡C-CH₃ 3H ~1.85 Doublet (d) Propargylic methyl protons. Shows long-range (⁴J) coupling to H3.[10]

| OH | -CH(OH )- | 1H | Variable (e.g., 2.0-3.5) | Broad Singlet (br s) | Chemical shift is concentration and temperature-dependent; proton exchange broadens the signal. |

¹³C NMR and DEPT: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[3]

Predicted ¹³C NMR and DEPT Data for this compound (in CDCl₃)

Carbon Label Structure Fragment Predicted δ (ppm) DEPT-90 DEPT-135 Rationale
C_ipso C -CH₂- (in Phenyl) ~141 Absent Absent Quaternary aromatic carbon attached to the alkyl chain.
C_aryl CH (in Phenyl) 126 - 129 Positive Positive Standard range for aromatic CH carbons.
C1 Ph-CH₂ - ~38 Absent Negative Benzylic methylene carbon.
C2 -CH₂-CH₂ -CH(OH)- ~31 Absent Negative Aliphatic methylene carbon.
C3 -CH (OH)- ~63 Positive Positive Carbinol carbon, deshielded by the electronegative oxygen.
C4 & C5 -CC - 79 - 85 Absent Absent sp-hybridized alkyne carbons.[11]

| C6 | -C≡C-CH₃ | ~4 | Absent | Positive | Aliphatic methyl carbon. |

The combination of the ¹³C and DEPT spectra allows for a definitive count of each type of carbon, providing a powerful constraint for structure assembly. For instance, the two negative signals in the DEPT-135 spectrum immediately confirm the presence of two CH₂ groups.

Analysis of 2D NMR Spectra: Assembling the Pieces

While 1D spectra provide the parts list, 2D spectra provide the instruction manual, revealing how those parts are connected.

¹H-¹H COSY: Mapping Contiguous Proton Systems

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. Off-diagonal cross-peaks connect coupled protons, allowing us to trace out spin systems.

G H_aryl H_aryl H1 H1 H2 H2 H1->H2 ³J H3 H3 H2->H3 ³J H6 H6 H3->H6 ⁴J (weak)

Caption: Expected ¹H-¹H COSY correlations.

From the COSY spectrum, we would expect a strong cross-peak between H1 and H2, and between H2 and H3. This confirms the Ph-CH₂(1)-CH₂(2)-CH(3) fragment. A much weaker cross-peak might be observed between H3 and H6, hinting at the proximity of the methyl group to the carbinol proton.

¹H-¹³C HSQC: Linking Protons to their Carbons

HSQC (Heteronuclear Single Quantum Coherence) generates a cross-peak for every proton that is directly attached to a carbon atom. It is the definitive experiment for assigning which proton resides on which carbon.[12] This allows us to merge the information from the ¹H and ¹³C assignments. For example, the proton signal at ~2.85 ppm (H1) will show a correlation to the carbon signal at ~38 ppm (C1).

¹H-¹³C HMBC: The Key to Long-Range Connectivity

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J). This allows us to connect the spin systems identified by COSY.

G C_ipso C_ipso C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H1 H1 H1->C_ipso ³J H1->C2 ²J H2 H2 H2->C1 ²J H2->C3 ²J H3 H3 H3->C2 ²J H3->C4 ²J H3->C5 ³J H6 H6 H6->C4 ³J H6->C5 ²J

Caption: Key expected ²J and ³J HMBC correlations.

Key HMBC Correlations for Structural Proof:

  • H1 to C_ipso: This correlation definitively links the ethyl chain to the phenyl ring.

  • H3 to C4 and C5: These correlations connect the carbinol carbon (C3) to the alkyne functional group.

  • H6 to C4 and C5: This confirms that the methyl group is attached to the alkyne, completing the structure.

Conclusion: A Synthesized and Self-Validating Proof

By systematically acquiring and interpreting a suite of NMR experiments, the structure of this compound can be determined with an exceptionally high degree of confidence. The ¹H and ¹³C spectra provide the fundamental census of atoms, while DEPT assigns their type. COSY connects the adjacent protons into fragments, HSQC pairs each proton with its parent carbon, and finally, HMBC provides the critical long-range correlations that unambiguously piece the fragments together. This multi-faceted approach, rooted in rigorous experimental protocol and logical deduction, exemplifies the power of modern NMR spectroscopy as an indispensable tool in chemical science.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bone, R. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • TopSpin 1D Acquisition Guide. (2018). 1D Acquisition. Retrieved from [Link]

  • University of York. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). DEPT 13C NMR Spectra. Retrieved from [Link]

  • University of Cambridge. (n.d.). Additional NMR analysis connections through bonds and space. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the spectroscopic data for 1-Phenyl-4-hexyn-3-ol, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Introduction

This compound is a propargylic alcohol derivative featuring a phenyl group, a carbon-carbon triple bond, and a secondary alcohol. The precise structural elucidation of such molecules is paramount in synthetic chemistry and drug discovery to confirm identity, purity, and stereochemistry. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level structural information. This guide will delve into the experimental and interpretative aspects of ¹H and ¹³C NMR for this compound, offering insights into the rationale behind experimental choices and a thorough analysis of the spectral data.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following numbering scheme is adopted for this compound:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR data for compounds like this compound.

Sample Preparation
  • Analyte Preparation : Weigh approximately 10-20 mg of purified this compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

  • Sample Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse sequence (e.g., zg30).

  • Number of Scans : 16 to 32 scans are typically sufficient for good signal-to-noise ratio.

  • Acquisition Time : Approximately 3-4 seconds.

  • Relaxation Delay : A 1-2 second delay between scans ensures full relaxation of the protons.

  • Spectral Width : A spectral width of -2 to 12 ppm is adequate to cover the expected chemical shifts.

¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., zgpg30).

  • Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Acquisition Time : Approximately 1-2 seconds.

  • Relaxation Delay : A 2-second relaxation delay is recommended.

  • Spectral Width : A spectral width of 0 to 220 ppm will encompass the chemical shifts of all carbon atoms in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup filter->setup Insert Sample acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process integrate Integration & Peak Picking process->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Spectroscopic Data for this compound

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6'~0.98Triplet (t)3H~7.4
H-5'~1.55Sextet2H~7.4
H-1'~2.45Doublet of Doublets (dd)2H~6.8, ~5.2
OH~2.8 (variable)Broad Singlet (br s)1HN/A
H-3~4.45Triplet (t)1H~6.0
H-2', H-3', H-4'~7.30 - 7.45Multiplet (m)5HN/A
¹³C NMR Spectral Data (Predicted and Analog-Based)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-6'~13.7
C-5'~24.8
C-1'~38.5
C-3~63.5
C-4~80.5
C-5~88.0
C-1"~123.0
C-2", C-6"~128.3
C-3", C-5"~128.8
C-4"~131.7

In-depth Spectral Interpretation

Analysis of the ¹H NMR Spectrum
  • Aliphatic Region (0.9 - 2.5 ppm) : The upfield region of the spectrum corresponds to the aliphatic protons. The triplet at approximately 0.98 ppm is characteristic of a terminal methyl group (H-6') coupled to the adjacent methylene group (H-5'). The sextet around 1.55 ppm arises from the H-5' methylene protons, which are coupled to both the H-6' methyl protons and the H-1' methylene protons. The signal for the H-1' methylene protons at ~2.45 ppm appears as a doublet of doublets due to coupling with the adjacent methine proton (H-3) and long-range coupling with the acetylenic proton.

  • Hydroxyl Proton (variable) : The hydroxyl proton signal is typically observed as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. A D₂O exchange experiment can confirm this peak, as the proton will be replaced by deuterium, causing the signal to disappear.[1]

  • Propargylic Methine Proton (H-3) : The proton on the carbon bearing the hydroxyl group (H-3) is significantly deshielded by the electronegative oxygen atom and the anisotropy of the alkyne, appearing as a triplet at ~4.45 ppm. The triplet multiplicity arises from coupling with the adjacent H-1' methylene protons.

  • Aromatic Region (7.30 - 7.45 ppm) : The multiplet in this downfield region is characteristic of the protons on the phenyl ring. The overlapping signals correspond to the ortho, meta, and para protons.

Analysis of the Predicted ¹³C NMR Spectrum
  • Aliphatic Carbons (13 - 40 ppm) : The signals for the terminal methyl carbon (C-6'), and the two methylene carbons (C-5' and C-1') are expected in the upfield region. The chemical shifts are influenced by their proximity to the functional groups.

  • Carbinol Carbon (C-3) : The carbon attached to the hydroxyl group (C-3) is expected to resonate around 63.5 ppm. This downfield shift is a direct result of the deshielding effect of the electronegative oxygen atom.[2]

  • Alkynyl Carbons (C-4 and C-5) : The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm.[3] The two distinct signals at approximately 80.5 and 88.0 ppm are assigned to C-4 and C-5.

  • Aromatic Carbons (123 - 132 ppm) : The six carbons of the phenyl ring will give rise to four signals due to symmetry. The quaternary carbon (C-1") will be the most deshielded among the aromatic carbons. The other signals correspond to the ortho, meta, and para carbons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By combining experimental data with well-established principles of NMR spectroscopy and data from analogous structures, a detailed and reliable structural characterization can be achieved. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is crucial for the unambiguous identification and analysis of this and similar organic molecules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Analysis of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the infrared (IR) and mass spectrometry (MS) analysis of 1-Phenyl-4-hexyn-3-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the spectroscopic behavior of this molecule, presents detailed experimental protocols, and interprets the resulting data to elucidate its structural features.

Introduction

This compound is a secondary alcohol containing both a phenyl group and an internal alkyne. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for its application in research and development. Infrared spectroscopy and mass spectrometry are powerful analytical techniques that provide critical information about the functional groups present and the overall molecular structure and connectivity. This guide will delve into the principles and practical application of these techniques for the analysis of this compound.

Molecular Structure and Spectroscopic Overview

A logical workflow for the spectroscopic analysis of this compound begins with an understanding of its constituent functional groups and their expected spectroscopic signatures.

This compound This compound IR_Spectroscopy Infrared Spectroscopy This compound->IR_Spectroscopy MS_Spectrometry Mass Spectrometry This compound->MS_Spectrometry Functional_Groups Functional Group Identification (-OH, C≡C, Phenyl) IR_Spectroscopy->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation Pattern MS_Spectrometry->Molecular_Weight

Caption: Logical workflow for the spectroscopic characterization of this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For this compound, we anticipate characteristic peaks for the hydroxyl group, the carbon-carbon triple bond, the phenyl group, and various C-H bonds.

Expected Infrared Absorption Bands

The key to interpreting the IR spectrum of this compound lies in recognizing the distinct absorption regions for its functional moieties.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Hydroxyl (-OH) O-H Stretch3650 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[1][2]
C-O Stretch1150 - 1075Moderate to StrongThe position indicates a secondary alcohol.[3]
Alkyne (C≡C) C≡C Stretch2260 - 2100Weak to MediumFor internal alkynes, this peak can be weak or absent if the molecule is symmetrical.[1][2]
Aromatic (Phenyl) C-H Stretch3100 - 3000Weak to Medium
C=C Stretch1600 - 1450Medium to WeakA series of peaks is often observed.
Aliphatic (C-H) C-H Stretch3000 - 2850Medium to Strong
Experimental Protocol: Acquiring the IR Spectrum

Objective: To obtain a high-quality infrared spectrum of this compound for functional group identification.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for thin-film analysis

Procedure:

  • Sample Preparation:

    • ATR: Place a single drop of neat this compound directly onto the ATR crystal.

    • Thin Film (Salt Plates): Place a small drop of the neat liquid on one salt plate and gently press the second plate on top to create a thin, uniform film.

  • Background Collection: Run a background spectrum with no sample present to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

  • Sample Analysis:

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering insights into its structure. For this compound, we expect to observe a molecular ion peak and characteristic fragment ions resulting from predictable cleavage pathways.

Predicted Mass Spectrum and Fragmentation Patterns

The molecular weight of this compound (C₁₂H₁₄O) is 174.24 g/mol .[4] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 174. However, for alcohols, this peak can be weak or absent due to facile fragmentation.[5][6][7][8]

Key Fragmentation Pathways:

  • Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[6][8]

    • Cleavage of the ethyl group (loss of C₂H₅•) would result in a fragment at m/z 145.

    • Cleavage of the phenylethynyl group (loss of C₈H₅•) would result in a fragment at m/z 73.

  • Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation of alcohols, which would produce a peak at m/z 156 (M-18).[5][8]

  • Benzylic Cleavage: The phenyl group can stabilize an adjacent positive charge, leading to cleavage at the benzylic position.

M_plus [C12H14O]+• m/z 174 alpha_cleavage_1 α-Cleavage (Loss of C2H5•) M_plus->alpha_cleavage_1 alpha_cleavage_2 α-Cleavage (Loss of C8H5•) M_plus->alpha_cleavage_2 dehydration Dehydration (Loss of H2O) M_plus->dehydration fragment_145 [C10H9O]+ m/z 145 alpha_cleavage_1->fragment_145 fragment_73 [C4H9O]+ m/z 73 alpha_cleavage_2->fragment_73 fragment_156 [C12H12]+• m/z 156 dehydration->fragment_156

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Typical GC-MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Source Temperature: ~230 °C

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

  • Data Acquisition: The sample will be vaporized, separated by the GC column, and then ionized and fragmented in the mass spectrometer. The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Propose fragmentation mechanisms to account for the observed peaks.

Summary of Spectroscopic Data

TechniqueFeatureExpected ObservationSignificance
Infrared Spectroscopy Broad peak at ~3400 cm⁻¹O-H stretchPresence of a hydroxyl group
Weak to medium peak at ~2230 cm⁻¹C≡C stretchPresence of an internal alkyne
Peaks at ~3050 and 1600-1450 cm⁻¹Aromatic C-H and C=C stretchesPresence of a phenyl group
Strong peak at ~1100 cm⁻¹C-O stretchConfirms secondary alcohol
Mass Spectrometry Molecular ion at m/z 174M⁺ peakConfirms molecular weight
Fragment at m/z 156M-18Loss of water
Fragment at m/z 145M-29α-cleavage (loss of ethyl)
Fragment at m/z 73M-101α-cleavage (loss of phenylethynyl)

Conclusion

The combined application of infrared and mass spectrometry provides a powerful and complementary approach to the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups—hydroxyl, internal alkyne, and phenyl—while mass spectrometry establishes the molecular weight and provides evidence for the connectivity of these groups through characteristic fragmentation patterns. This comprehensive analysis ensures the identity and purity of the compound, which is essential for its use in further scientific endeavors.

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • ChemSynthesis. (2025, May 20). (1E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Friedel, R. A., Shultz, J. L., & Sharkey, A. G. (1956). Mass Spectra of Alcohols. Analytical Chemistry, 28(6), 926–934. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. [Link]

Sources

Physical and chemical properties of 1-Phenyl-4-hexyn-3-OL.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-4-hexyn-3-ol

Foreword: A Note to the Modern Researcher

In the landscape of contemporary chemical research and pharmaceutical development, a profound understanding of a molecule's fundamental characteristics is the bedrock of innovation. This guide is crafted for the discerning scientist and researcher, providing a comprehensive technical overview of this compound. We move beyond a simple recitation of data, aiming to deliver a cohesive narrative that intertwines the what with the why. The experimental protocols and data presented herein are curated to not only inform but also to empower your research endeavors. As we delve into the physicochemical properties, synthetic pathways, and reactive nature of this versatile molecule, we invite you to approach this guide not as a static document, but as a dynamic tool to fuel your next discovery.

Molecular Structure and Physicochemical Profile

This compound is a secondary alcohol containing both a phenyl group and an internal alkyne. This unique combination of functional groups dictates its physical properties and chemical reactivity.

1.1. Structural and Molecular Data

The fundamental identity of this compound is established by its molecular formula and structure. These parameters are crucial for stoichiometric calculations in synthesis and for interpretation of spectral data.

PropertyValueSource
Molecular Formula C₁₂H₁₄OChemSpider
Molecular Weight 174.24 g/mol ChemSpider
IUPAC Name This compoundN/A
CAS Number 16344-48-8ChemSpider
Canonical SMILES CCC#CC(O)CC1=CC=CC=C1ChemSpider
InChI InChI=1S/C12H14O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12-13H,10H2,1-2H3ChemSpider

1.2. Predicted Physical Properties

Predictive models, based on the molecule's structure, provide valuable estimations of its physical properties. These values are essential for planning experiments, particularly in areas of purification and formulation.

PropertyPredicted ValueNotes
Boiling Point 276.9±35.0 °C (at 760 mmHg)Prediction based on ACD/Labs software.
Flash Point 108.3±20.0 °CPrediction based on ACD/Labs software.
Density 1.0±0.1 g/cm³Prediction based on ACD/Labs software.
pKa 14.26±0.20Prediction based on ACD/Labs software; refers to the hydroxyl proton.

Synthesis and Reactivity

The synthesis of this compound typically involves the coupling of an organometallic reagent with an appropriate aldehyde. Its reactivity is dominated by the hydroxyl and alkyne functional groups.

2.1. Retrosynthetic Analysis and Common Synthetic Approach

A common and effective method for the synthesis of propargyl alcohols like this compound is the nucleophilic addition of an alkynyl metal species to an aldehyde. A logical retrosynthetic disconnection breaks the bond between the carbinol carbon and the alkyne.

G This compound This compound Disconnection C-C Disconnection (Retrosynthesis) This compound->Disconnection Synthons Synthons: Alkynyl Anion & Acyl Cation Disconnection->Synthons Reagents Practical Reagents: 1-Butynyl-metal & Phenylacetaldehyde Synthons->Reagents

Caption: Retrosynthetic analysis of this compound.

2.2. General Synthetic Workflow

The forward synthesis involves the deprotonation of 1-butyne to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of phenylacetaldehyde.

G cluster_0 Step 1: Formation of the Nucleophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Workup 1-Butyne 1-Butyne Base Strong Base (e.g., n-BuLi, NaNH2) 1-Butyne->Base Deprotonation Butynylide Butynylide Anion Base->Butynylide Phenylacetaldehyde Phenylacetaldehyde Butynylide->Phenylacetaldehyde Addition Alkoxide Intermediate Alkoxide Phenylacetaldehyde->Alkoxide Workup Aqueous Workup (e.g., H2O, NH4Cl) Alkoxide->Workup Protonation Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

3.1. Synthesis of this compound

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Phenylacetaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen.

  • Formation of Lithium Butynylide: Cool the flask to 0 °C using an ice bath. Add a solution of 1-butyne in anhydrous ether. To this, add a solution of n-BuLi in hexanes dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of phenylacetaldehyde in anhydrous ether dropwise to the lithium butynylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

3.2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized this compound.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Synthesized this compound

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the phenyl, ethyl, hydroxyl, and alkynyl protons and carbons.

Safety and Handling

As with any chemical substance, proper safety precautions are paramount when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

A Technical Guide to the Nomenclature and Identification of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise molecular identification is a foundational pillar of chemical research and drug development. An unambiguous, systematic name prevents costly errors, ensures reproducibility, and facilitates clear communication within the global scientific community. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 1-Phenyl-4-hexyn-3-ol (CAS No. 184577-40-0). We will deconstruct its systematic name, explore known synonyms, and address stereochemical considerations. This document serves as a definitive reference for professionals requiring absolute certainty in the identification and sourcing of this specific chemical entity.

Introduction: The Critical Role of Systematic Nomenclature

In the intricate landscape of organic synthesis and medicinal chemistry, the structure of a molecule is inextricably linked to its function. A minor positional change of a functional group can transform a potent therapeutic agent into an inert or even toxic substance. The IUPAC system of nomenclature was established to create a universal, rule-based language for describing chemical structures, eliminating the ambiguity of common or trivial names that can vary regionally or historically. For a multifunctional compound like this compound, which contains an alcohol, an alkyne, and a phenyl ring, a rigorous application of these rules is paramount.

Deconstruction of the IUPAC Name: this compound

The systematic name "this compound" is derived by a logical, step-wise analysis of the molecule's structure according to established IUPAC priorities.

Identifying the Principal Functional Group and Parent Chain

The IUPAC system ranks functional groups in a hierarchy to determine the parent structure and the suffix of the name.[1] In this molecule, the hydroxyl (-OH) group has higher priority than the alkyne (carbon-carbon triple bond) and the phenyl substituent.[2] Consequently, the compound is named as an alcohol, and its suffix is "-ol".[3]

The next step is to identify the longest continuous carbon chain that contains the carbon atom bonded to the principal functional group (the -OH group). In this case, it is a six-carbon chain, which forms the basis of the parent name "hexanol".

Numbering the Parent Chain

The parent chain must be numbered to assign locants (positional numbers) to the functional groups and substituents. The rule of priority dictates that the principal functional group receives the lowest possible number.[4] To achieve this, we number the six-carbon chain starting from the end closer to the hydroxyl group:

This numbering scheme places the hydroxyl group at position 3. Numbering from the other direction would place it at position 4, which is incorrect.

Locating and Naming Substituents

With the chain correctly numbered, we identify and locate all other features:

  • Alkyne Group: The triple bond begins at carbon 4. Its presence is indicated by changing the parent name from "hexan-" to "hexyn-". The position is specified, leading to "hex-4-yn-3-ol". Note that modern IUPAC convention places the locant immediately before the feature it describes ("hex-4-yn-3-ol") rather than the older style ("4-hexyn-3-ol").[5]

  • Phenyl Group: A phenyl group (C₆H₅) is attached to carbon 1. This is named as a prefix: "1-Phenyl".

Assembling the Full Systematic Name

Combining these elements in the standard order (substituents, parent chain, principal functional group) yields the full, unambiguous IUPAC name: 1-Phenyl-hex-4-yn-3-ol . The commonly encountered name "this compound" is an older but still widely understood variant.

Stereochemistry and Chirality

A crucial aspect of this molecule's identity is its chirality. The carbon atom at position 3 (C3) is bonded to four different groups:

  • A hydrogen atom (implied)

  • A hydroxyl group (-OH)

  • A 1-propynyl group (-C≡C-CH₃)

  • A 2-phenylethyl group (-CH₂-CH₂-Ph)

Because C3 is a stereocenter, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Phenyl-4-hexyn-3-ol and (S)-1-Phenyl-4-hexyn-3-ol.[6] In drug development, different enantiomers can have vastly different pharmacological and toxicological profiles.[6] Unless a specific stereoisomer is indicated, the name "this compound" typically refers to a racemic mixture (a 50:50 mix of R and S enantiomers). The synthesis and separation of these specific enantiomers require specialized techniques such as asymmetric synthesis or chiral resolution.[7]

Synonyms and Identifiers

In research and commerce, several names and identifiers may be used for this compound. Cross-referencing these is essential for comprehensive literature searches and accurate procurement.

Identifier TypeValueSource
IUPAC Preferred Name 1-Phenylhex-4-yn-3-olIUPAC Convention
Common Name This compound-
CAS Registry Number 184577-40-0[8][9][10]
Alternative Name α-1-Propynylbenzenepropanol[9]
Molecular Formula C₁₂H₁₄O[8][9]
Molecular Weight 174.24 g/mol [8]

Other identifiers found in databases include: DTXSID00635997, AKOS025294777, and FT-0673780.[10]

Logical Workflow for Nomenclature Assignment

The process of assigning the correct IUPAC name to a chemical structure follows a clear, hierarchical decision-making process. The following diagram illustrates this workflow as applied to this compound.

IUPAC_Nomenclature_Workflow A Start: Analyze Molecular Structure B Identify Principal Functional Group (Highest Priority) A->B C Result: Hydroxyl (-OH) Suffix: '-ol' B->C D Determine Principal Carbon Chain (Longest chain including C-OH) C->D E Result: 6 Carbons Parent: 'Hexane' D->E F Number the Chain (Give -OH lowest locant) E->F G Result: -OH is at C3 F->G H Identify & Locate All Other Groups G->H I Results: - Phenyl at C1 - Alkyne (C≡C) at C4 H->I J Assemble Full Name (Prefixes + Parent + Suffix) I->J K Final IUPAC Name: 1-Phenyl-hex-4-yn-3-ol J->K L Analyze Stereochemistry K->L M Result: Chiral Center at C3 (Requires R/S Prefix) L->M

Caption: IUPAC Nomenclature Decision Workflow for this compound.

Conclusion

The systematic name 1-Phenyl-hex-4-yn-3-ol , and its common variant this compound, precisely describes a chiral secondary alcohol with a hexynyl backbone and a terminal phenyl substituent. Understanding the rigorous, priority-based rules of IUPAC nomenclature is not merely an academic exercise; it is a fundamental requirement for ensuring accuracy, safety, and reproducibility in research and development. By using this systematic name and cross-referencing with the CAS number (184577-40-0), professionals can confidently identify, source, and communicate about this specific chemical entity, mitigating the risk of ambiguity and error.

References

  • A&J Pharmtech. (n.d.). This compound suppliers USA. A&J Pharmtech. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.1: Naming Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Alcohols with Practice Problems. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Nomenclature of Alcohol, Phenol, and Ethers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Retrieved from [Link]

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An In-depth Technical Guide to 1-Phenyl-4-hexyn-3-ol: Commercial Availability, Purity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenyl-4-hexyn-3-ol (CAS No: 184577-40-0) is a specialized secondary alcohol containing both a phenyl and a terminal alkyne functional group.[1] Its molecular formula is C₁₂H₁₄O, with a molecular weight of approximately 174.24 g/mol .[2][3] This unique structure makes it a valuable intermediate and building block in various fields of organic synthesis, including medicinal chemistry and materials science. The presence of a hydroxyl group and a reactive alkyne moiety allows for a wide range of chemical transformations, such as oxidation, esterification, and nucleophilic substitution reactions.[1] This guide provides a detailed overview of its commercial availability, typical purity levels, plausible synthetic routes, and essential characterization and handling protocols for researchers, scientists, and professionals in drug development.

Commercial Availability and Purity

This compound is available from several chemical suppliers, typically intended for research and development purposes. The compound is generally supplied as a pale yellow oil.[3] Purity levels are consistently high, with most vendors offering a minimum purity of 98%.

Table 1: Commercial Suppliers and Purity Specifications

SupplierCAS NumberPurityAppearanceNotes
Santa Cruz Biotechnology184577-40-0≥98%-For Research Use Only.[2]
EvitaChem184577-40-0≥98%-Labeled as a biochemical for proteomics research.[1]
Achemica184577-40-0≥98%Pale Yellow OilDesigned for research and industrial production.[3]

Synthesis of this compound: A Grignard-Based Approach

The synthesis of propargyl alcohols like this compound is commonly achieved via the nucleophilic addition of an alkynyl Grignard reagent to an appropriate aldehyde. This method is favored for its reliability and straightforward execution. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde.

The logical workflow for this synthesis involves the formation of the Grignard reagent followed by the reaction with the aldehyde and subsequent workup.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A 1-Butyne + Ethylmagnesium Bromide B Butynylmagnesium Bromide (Grignard Reagent) A->B in dry THF D Alkoxide Intermediate B->D Reaction at 0°C C Benzaldehyde C->D F Crude this compound D->F Protonation E Aqueous Quench (e.g., sat. NH4Cl) E->F G Purified Product F->G Extraction & Distillation

Caption: Grignard synthesis workflow for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from benzaldehyde and 1-butyne.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 1-Butyne (condensed)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous THF. The use of anhydrous conditions is critical as Grignard reagents react readily with water.

  • Formation of Butynylmagnesium Bromide: Cool the ethylmagnesium bromide solution to 0°C in an ice bath. Bubble condensed 1-butyne gas through the solution. The more acidic terminal alkyne proton is deprotonated by the Grignard reagent to form butynylmagnesium bromide.

  • Reaction with Benzaldehyde: While maintaining the temperature at 0°C, add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the stirred Grignard reagent. Keeping the temperature low minimizes side reactions.

  • Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[4] This protonates the alkoxide intermediate to form the desired alcohol.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4] The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[4]

Purity Assessment and Structural Characterization

Confirming the purity and identity of the synthesized this compound is a critical self-validating step in the experimental workflow. A combination of spectroscopic methods is employed for this purpose.

G cluster_purification Purification cluster_characterization Structural Characterization & Purity Crude Crude Product from Workup Purify Vacuum Distillation or Column Chromatography Crude->Purify NMR NMR Spectroscopy (¹H and ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Final Pure, Characterized This compound NMR->Final IR->Final MS->Final

Caption: Post-synthesis workflow: purification and characterization.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[5]

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the carbinol proton (-CHOH), the methylene protons adjacent to the phenyl group, the methyl group protons, and the hydroxyl proton.

    • ¹³C NMR: The spectrum will provide signals for each unique carbon atom, including the two sp-hybridized carbons of the alkyne, confirming the presence of the triple bond.[5]

    • Protocol: Dissolve a small sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. Acquire spectra on a 400 MHz or higher instrument.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[5]

    • Expected Peaks: A broad absorption around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), a sharp peak around 3300 cm⁻¹ (≡C-H stretch of the terminal alkyne), a peak around 2100-2260 cm⁻¹ (C≡C triple bond stretch), and absorptions corresponding to the aromatic ring.

    • Protocol: A small drop of the neat liquid sample is placed between two salt plates (NaCl or KBr) for analysis.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule.[5]

    • Expected Data: The molecular ion peak (M⁺) should be observed, confirming the molecular weight of 174.24. Fragmentation patterns can further support the proposed structure.

    • Protocol: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for simultaneous separation and analysis.[6]

Safety and Handling

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Keep away from heat, sparks, open flames, and other sources of ignition.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[7][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

  • PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hexyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Molecular structure and stereochemistry of 1-Phenyl-4-hexyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Phenyl-4-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of this compound, a chiral propargyl alcohol with significant potential as a building block in synthetic organic chemistry and drug discovery. The document delineates its molecular structure, explores the critical nature of its stereochemistry, and presents detailed, field-proven protocols for its synthesis, spectroscopic characterization, and enantiomeric separation. By integrating foundational chemical principles with practical methodologies, this guide serves as an essential resource for professionals engaged in the design and development of complex, stereochemically defined molecules. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also illustrative of the strategic thinking that underpins modern chemical synthesis and analysis.

Introduction: The Significance of Chiral Alkynyl Alcohols

This compound (CAS: 184577-40-0) is a secondary alcohol featuring a phenyl group and an internal alkyne moiety.[1] Its molecular formula is C₁₂H₁₄O, and it has a molecular weight of 174.24 g/mol .[1][2] The unique combination of a chiral center with synthetically versatile functional groups—the hydroxyl and alkyne—renders it a valuable intermediate in organic synthesis.

In the pharmaceutical landscape, chirality is a pivotal factor that dictates the safety and efficacy of therapeutic agents.[3] The stereospecific interactions between a chiral drug and its biological target (e.g., enzymes, receptors) can lead to significant differences in pharmacological activity between enantiomers.[4][5] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[5] Chiral secondary alcohols, in particular, are common structural motifs in a wide array of pharmaceutical compounds and serve as crucial precursors for their synthesis.[6] Therefore, the ability to synthesize and analyze specific enantiomers of molecules like this compound is of paramount importance in modern drug development.[3][7]

Molecular Structure and Stereochemistry

Structural Elucidation

The IUPAC name, this compound, defines the connectivity of the molecule. The parent chain is a six-carbon chain ("hex-") containing a carbon-carbon triple bond ("-yn-") originating at carbon 4 and a hydroxyl group ("-ol") at carbon 3. A phenyl group is a substituent at position 1. To assign the lowest possible locant to the principal functional group (the hydroxyl group), the carbon chain is numbered starting from the end closest to it.

The resulting structure is: Ph-CH₂-CH₂-CH(OH)-C≡C-CH₃

  • C1 & C2: An ethyl group attached to the phenyl ring.

  • C3: A secondary alcohol carbon, which is the stereogenic center.

  • C4 & C5: An internal alkyne (a butynyl group).

  • C6: A terminal methyl group.

The Chiral Center and Enantiomers

The stereochemistry of this compound is defined by the tetrahedral carbon at position 3 (C3). This carbon is a chiral center because it is bonded to four distinct substituents:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A 2-phenylethyl group (-CH₂CH₂Ph)

  • A prop-1-yn-1-yl group (-C≡CCH₃)

This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-1-Phenyl-4-hexyn-3-ol and (S)-1-Phenyl-4-hexyn-3-ol.[8] While these enantiomers have identical physical properties such as boiling point and density in an achiral environment, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, including biological receptors.[8]

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of this compound rely on established organic chemistry reactions and modern analytical techniques.

Synthetic Workflow

A common and effective method for synthesizing secondary alcohols like this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde.[9] This approach produces a racemic mixture of the (R) and (S) enantiomers. Enantiomerically enriched samples can be prepared via asymmetric reduction of the corresponding ketone.

SynthesisWorkflow cluster_racemic Racemic Synthesis A1 1-Butyne A3 Butynylmagnesium bromide (Grignard Reagent) A1->A3 1. Reaction with EtMgBr in THF A2 Ethylmagnesium bromide A2->A3 A5 Racemic This compound A3->A5 2. Reaction with Aldehyde A4 3-Phenylpropanal A4->A5 A6 Purification (Distillation/Chromatography) A5->A6 3. Aqueous Workup (e.g., NH₄Cl)

Caption: Workflow for the racemic synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Racemic)

This protocol describes the synthesis of racemic this compound.

Causality: The Grignard reagent, prepared from 1-butyne, is a potent nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks the electrophilic carbonyl carbon of 3-phenylpropanal. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[9]

Methodology:

  • Prepare Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF). Bubble dry 1-butyne gas through the solution to form butynylmagnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-phenylpropanal in anhydrous THF dropwise to the stirred reagent.

  • Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Spectroscopic Characterization Protocols

Structural confirmation is achieved using a combination of NMR, IR, and Mass Spectrometry.[10]

Technique Sample Preparation Acquisition Parameters
¹H & ¹³C NMR Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to a 5 mm NMR tube.[10]Instrument: 400 MHz NMR Spectrometer. Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C). ¹H Scans: 16. ¹³C Scans: ≥1024.[10]
IR Spectroscopy Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.Instrument: FT-IR Spectrometer. Mode: Attenuated Total Reflectance (ATR) or thin film. Range: 4000-400 cm⁻¹.
Mass Spectrometry Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).Instrument: Mass spectrometer with Electron Ionization (EI) source. Ionization Energy: 70 eV. Mass Range: m/z 40-300.[10]
Predicted Spectroscopic Data

The following data are predicted based on the structure of this compound and known spectroscopic data for analogous compounds like 1-hexyn-3-ol and 1-phenyl-1-hexyn-3-ol.[2][10][11]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz)
Phenyl-H 7.20 - 7.40 m 5H -
-CH(OH)- ~4.40 t 1H J ≈ 6.5
Ph-CH₂- ~2.80 t 2H J ≈ 7.5
-CH₂-CH(OH)- ~1.90 m 2H -
≡C-CH₃ ~1.85 s 3H -

| -OH | Variable (1.5-3.0) | br s | 1H | - |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm)
Phenyl C (quaternary) ~141
Phenyl CH ~128.5, ~128.4, ~126.0
C≡C (quaternary) ~80, ~82
-CH(OH)- ~62
-CH₂-CH(OH)- ~39
Ph-CH₂- ~32

| ≡C-CH₃ | ~4 |

Predicted IR & MS Data

Technique Value Assignment
IR (cm⁻¹) ~3350 (broad) O-H stretch (alcohol)
~3030, ~3060 C-H stretch (aromatic)
~2950-2850 C-H stretch (aliphatic)
~2250 (weak) C≡C stretch (internal alkyne)
MS (m/z) 174 [M]⁺ (Molecular Ion)
159 [M-CH₃]⁺
145 [M-C₂H₅]⁺

| | 91 | [C₇H₇]⁺ (tropylium ion) |

Enantiomeric Analysis and Separation

Distinguishing and separating the (R) and (S) enantiomers is crucial for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[12]

Causality: CSPs are packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for each enantiomer, allowing for their separation.[13] Polysaccharide-based CSPs are widely used for their broad applicability.[14]

ChiralSeparation A Racemic Mixture of This compound B Inject onto Chiral HPLC System A->B C Separation on Chiral Stationary Phase (CSP) B->C D UV Detector C->D E Chromatogram Output D->E F Fraction Collection D->F G Isolated (R)-Enantiomer F->G H Isolated (S)-Enantiomer F->H

Caption: Workflow for the enantiomeric separation of this compound via Chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

Methodology:

  • System Preparation:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally to achieve baseline separation.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample solution into the HPLC system.

  • Data Interpretation: Record the chromatogram. The two enantiomers will appear as two separate peaks with different retention times. The resolution (Rs) between the peaks should be ≥ 1.5 for baseline separation.

  • Fraction Collection: For preparative separation, collect the eluent corresponding to each peak in separate vials.

Conclusion

This compound is a molecule of significant interest due to its inherent chirality and the synthetic utility of its functional groups. This guide has provided a detailed framework for its structural understanding, stereochemical properties, synthesis, and analysis. The protocols described herein are based on established chemical principles and are designed to be both robust and informative. For researchers in drug discovery and synthetic chemistry, a thorough grasp of these concepts and techniques is essential for the rational design and development of next-generation, stereochemically pure pharmaceutical agents.

References

  • ChemSynthesis. (1E)-1-phenyl-1-hexen-4-yn-3-ol. Available from: [Link]

  • Chemsrc. (E)-1-phenyl-1-hexen-4-yn-3-ol. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 1-Phenyl-1-hexyn-3-ol. Available from: [Link]

  • Research and Reviews. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Available from: [Link]

  • RSC Publishing. Synthesis of cyclic phenyl hexayne from Me3Si-/Ph2P(O)-protected ethynes. Available from: [Link]

  • Chegg.com. Solved: Annotate the H-NMR spectrum of 1-phenyl-1-hexyn-3-ol. Available from: [Link]

  • National Institute of Standards and Technology. 1-Hexyn-3-ol. Available from: [Link]

  • RSC Publishing. The significance of chirality in contemporary drug discovery-a mini review. Available from: [Link]

  • Pharmaceutical Technology. Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available from: [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

  • ResearchGate. Examples of drugs derivatives from chiral secondary alcohols. Available from: [Link]

  • National Center for Biotechnology Information. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. Available from: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. Available from: [Link]

  • PubMed. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Available from: [Link]

  • ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones. Available from: [Link]

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A Theoretical Deep Dive into 1-Phenyl-4-hexyn-3-ol: A Computational Chemistry Whitepaper

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Methodological & Application

Application Notes and Protocols for 1-Phenyl-4-hexyn-3-OL in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Proteome with 1-Phenyl-4-hexyn-3-OL

In the dynamic landscape of proteomics and drug discovery, the development of sophisticated chemical tools to interrogate protein function is paramount. This compound has emerged as a valuable biochemical probe for researchers in these fields[1][2]. Its unique molecular architecture, featuring a terminal alkyne and a phenyl group, positions it as a versatile tool for activity-based protein profiling (ABPP) and other chemoproteomic workflows[3][4]. This guide provides an in-depth exploration of the scientific rationale behind the use of this compound, alongside detailed protocols for its application in identifying and characterizing protein targets.

The core utility of this compound in proteomics lies in its terminal alkyne group. This functional group is relatively inert within the cellular milieu but can undergo a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[3][5]. This reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore for imaging or a biotin tag for affinity purification and subsequent identification by mass spectrometry[3][4]. The phenyl group, in turn, can act as a recognition motif, providing a degree of selectivity for the binding pockets of certain proteins, potentially influencing its target profile.

Scientific Principles and Rationale

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems[6][7]. A typical activity-based probe consists of three key components: a reactive group (or "warhead") that forms a covalent bond with the target protein, a recognition element that directs the probe to a specific class of proteins, and a reporter tag for detection and enrichment[8].

In the context of this compound, its application in proteomics can be conceptualized in two primary modes:

  • As a Covalent Modifier of Nucleophilic Residues: While terminal alkynes are generally considered less reactive than canonical electrophilic "warheads" used in many ABPP probes, under certain enzymatic conditions, they can react with nucleophilic residues (like cysteine) in the active site of specific enzymes[9]. This covalent interaction is often mechanism-based, providing a snapshot of the enzyme's catalytic activity.

  • As a Bioorthogonal Handle for Target Identification: The most common application for alkyne-containing probes is in a two-step target identification workflow[3]. Here, the probe is first introduced to a biological system (e.g., cell lysate, intact cells) to allow it to bind to its protein targets. Following this incubation, the terminal alkyne is "clicked" to an azide-functionalized reporter tag for downstream analysis.

The experimental workflow for utilizing this compound in a typical ABPP experiment is depicted in the following diagram:

ABPP_Workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis Lysate Proteome (Cell/Tissue Lysate) LabeledProteome Probe-Labeled Proteome Lysate->LabeledProteome Incubation Probe This compound (Alkyne Probe) Probe->LabeledProteome ClickedProteome Reporter-Tagged Proteome LabeledProteome->ClickedProteome CuAAC Reaction Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->ClickedProteome Enrichment Affinity Purification (Streptavidin Beads) ClickedProteome->Enrichment Gel SDS-PAGE Analysis (Fluorescence) ClickedProteome->Gel MS LC-MS/MS Analysis Enrichment->MS On-Bead Digestion

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.

Protocols for Application

The following protocols provide a general framework for the use of this compound in proteomics research. Optimization of probe concentration, incubation times, and click chemistry conditions may be required for specific experimental systems.

Protocol 1: Labeling of Protein Targets in Cell Lysate

This protocol describes the labeling of protein targets in a complex proteome with this compound.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer, supplemented with protease inhibitors)

  • This compound (stock solution in DMSO)

  • Protein quantification assay (e.g., BCA assay)

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add this compound to the desired final concentration (a typical starting range is 10-100 µM).

    • Incubate the reaction for 30-60 minutes at room temperature or 37°C.

    • The reaction can be stopped by proceeding directly to the click chemistry step or by protein precipitation.

Protocol 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-functionalized reporter tag to the alkyne-labeled proteome.

Materials:

  • Probe-labeled proteome from Protocol 1

  • Azide-reporter stock solution (e.g., Azide-PEG3-Biotin or a fluorescent azide in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (50 mM in DMSO/water)

  • Sodium ascorbate stock solution (1 M in water, freshly prepared)

  • SDS (10% solution)

Procedure:

  • Prepare Click Chemistry Reagents:

    • In a microcentrifuge tube, sequentially add the following reagents to the probe-labeled proteome (final concentrations are suggested starting points):

      • Azide-reporter (e.g., 100 µM)

      • Copper(II) sulfate (1 mM)

      • THPTA or TBTA (5 mM)

  • Initiate the Reaction:

    • Vortex the mixture gently.

    • Add freshly prepared sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for Downstream Analysis:

    • For SDS-PAGE analysis (fluorescent reporter): Add 4x SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and proceed with gel electrophoresis.

    • For mass spectrometry analysis (biotin reporter): Proceed with protein precipitation (e.g., with cold acetone or methanol/chloroform) to remove excess click chemistry reagents before affinity purification.

Protocol 3: Affinity Purification and Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of biotin-tagged proteins for identification by LC-MS/MS.

Materials:

  • Clicked proteome with biotin tag

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

Procedure:

  • Protein Enrichment:

    • Resuspend the precipitated, biotin-tagged proteome in a buffer containing SDS.

    • Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the peptides.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides and analyze by LC-MS/MS.

Data Presentation and Interpretation

The successful application of this compound in a proteomics experiment will yield data that can be presented in various formats.

Table 1: Recommended Reagent Concentrations for ABPP Workflow

ReagentStock ConcentrationSuggested Final Concentration
Labeling Step
This compound10-100 mM in DMSO10-100 µM
Proteome10-20 mg/mL1-2 mg/mL
Click Chemistry Step
Azide-Reporter10 mM in DMSO100 µM
Copper(II) Sulfate50 mM in H₂O1 mM
THPTA/TBTA50 mM in DMSO/H₂O5 mM
Sodium Ascorbate1 M in H₂O (fresh)5 mM

Visualization of the Proposed Mechanism

The following diagram illustrates the proposed two-step mechanism for target protein labeling and identification using this compound.

Caption: Proposed mechanism of protein labeling and identification.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. Key controls include:

  • No-probe control: A sample where the proteome is subjected to the entire workflow without the addition of this compound. This control is crucial for identifying proteins that non-specifically bind to the affinity resin.

  • Competition experiment: Pre-incubation of the proteome with a known inhibitor of a suspected target enzyme before adding this compound. A reduction in the signal for that protein would validate it as a specific target.

  • Heat-denatured control: Using a heat-inactivated proteome for the labeling step. For activity-based probes, this should result in a significant reduction in labeling, confirming that the probe interacts with the native, active conformation of the target proteins.

By incorporating these controls, researchers can have high confidence in the specificity of the identified protein targets of this compound.

References

  • Li, Y., et al. (2020). Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe. STAR Protocols. Available at: [Link]

  • Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. Available at: [Link]

  • Ahmadi, M., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology. Available at: [Link]

  • Willems, L. I., et al. (2014). Activity-Based Probes for 15-lipoxygenase-1. ACS Chemical Biology. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Islam, M. R., & Kwak, M. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. International Journal of Molecular Sciences. Available at: [Link]

  • de Jong, M. A., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. Available at: [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Life Sciences. Available at: [Link]

  • Abo, M., et al. (2021). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science. Available at: [Link]

  • Fang, Z., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. Available at: [Link]

  • Ros-Pardo, D., & Rocha, S. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry. Available at: [Link]

  • Lee, J. S., & Bogyo, M. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Accounts of Chemical Research. Available at: [Link]

  • Witte, M. D., et al. (2021). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. Available at: [Link]

  • Peeler, J. C., & Mehl, R. A. (2013). Utilization of alkyne bioconjugations to modulate protein function. Methods. Available at: [Link]

  • Brewer, S. H., & Webb, L. J. (2023). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. Available at: [Link]

  • Nomura, F., et al. (2007). Application of proteomic technologies to discover and identify biomarkers for excessive alcohol consumption: a review. Journal of Chromatography B. Available at: [Link]

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Application Notes & Protocols: 1-Phenyl-4-hexyn-3-ol as a Versatile Precursor for High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the synthetic utility of 1-phenyl-4-hexyn-3-ol, a propargylic alcohol, as a strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. We delve into the mechanistic underpinnings and provide field-proven protocols for the construction of substituted furans and pyrazoles. The causality behind experimental choices, catalyst selection, and reaction conditions is emphasized to empower researchers in adapting and troubleshooting these methodologies. This guide is designed to bridge the gap between theoretical organic chemistry and practical application in a drug discovery or process development setting.[1][2]

Introduction: The Strategic Value of this compound

This compound is a bifunctional molecule possessing a secondary alcohol and a disubstituted alkyne.[3] This arrangement of functional groups is not merely incidental; it is a carefully designed synthon that enables a variety of powerful intramolecular and intermolecular cyclization reactions. The hydroxyl group serves as a tethered nucleophile, while the alkyne acts as a versatile electrophilic partner, especially upon activation by a transition metal catalyst.

The phenyl group provides steric and electronic influence, often directing regioselectivity, while the ethyl group at the alcohol center offers a point of structural diversity. The heterocyclic scaffolds derived from this precursor, such as furans and pyrazoles, are ubiquitous in pharmaceuticals and natural products, making efficient access to these cores a primary objective in medicinal chemistry.[4][5]

Core Reactivity Principles:
  • Intramolecular Cyclization: The proximity of the hydroxyl group to the alkyne facilitates intramolecular cyclization, a highly efficient method for forming five- or six-membered rings.[6][7] This process is often catalyzed by π-acidic metals like gold or palladium, which activate the alkyne towards nucleophilic attack by the internal hydroxyl group.[8][9]

  • Condensation-Cyclization: The propargylic alcohol can first react with an external binucleophile, such as hydrazine, to form an intermediate that subsequently undergoes a cyclization reaction to yield five-membered aromatic heterocycles.[10][11]

This guide will focus on two primary, high-impact transformations: the synthesis of substituted furans via gold-catalyzed cycloisomerization and the construction of pyrazoles through a one-pot condensation/cyclization cascade.

Synthesis of 2-Ethyl-5-phenyl-3-propylfuran via Gold-Catalyzed Cycloisomerization

Substituted furans are key components in numerous FDA-approved drugs and biologically active compounds. The intramolecular cyclization of propargylic alcohols is one of the most atom-economical and direct methods for their synthesis.[12][13] Gold(I) and Gold(III) salts are exceptionally effective catalysts for this transformation due to their strong affinity for alkynes (alkynophilicity), which polarizes the C≡C bond and renders it susceptible to nucleophilic attack.[9][14]

Mechanistic Rationale & Pathway

The reaction proceeds via a 5-endo-dig cyclization pathway. The gold catalyst coordinates to the alkyne, activating it. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the proximal carbon of the activated alkyne. This is followed by a proton transfer and protodeauration sequence to release the furan product and regenerate the active gold catalyst.

gold_catalyzed_furan_synthesis SM This compound + Au(III) Activated Gold-Alkyne π-Complex SM->Activated Coordination Cyclized Oxonium Intermediate Activated->Cyclized 5-endo-dig Nucleophilic Attack Furan Substituted Furan + H⁺ + Au(III) Cyclized->Furan Proton Transfer & Protodeauration

Caption: Gold-catalyzed 5-endo-dig cycloisomerization pathway.

Experimental Protocol: Gold(III) Chloride Catalyzed Synthesis

This protocol describes the cyclization of this compound to form the corresponding trisubstituted furan. The choice of Gold(III) chloride (AuCl₃) is based on its commercial availability and high catalytic activity, while a non-polar, high-boiling solvent like 1,2-dichloroethane (DCE) is used to ensure thermal stability and substrate solubility.

2.2.1 Materials and Equipment

Reagent/Equipment Details
This compound >97% purity
Gold(III) Chloride (AuCl₃) Anhydrous, >99%
1,2-Dichloroethane (DCE) Anhydrous, <50 ppm H₂O
Round-bottom flask 50 mL, oven-dried
Magnetic stirrer & stir bar
Reflux condenser With inert gas inlet (N₂ or Ar)
TLC plates Silica gel 60 F₂₅₄

| Column Chromatography Setup | Silica gel, Hexane, Ethyl Acetate |

2.2.2 Step-by-Step Procedure

  • Setup: Assemble an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

  • Reagent Addition: To the flask, add this compound (1.74 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (20 mL) to dissolve the starting material.

  • Catalyst Introduction: Add Gold(III) chloride (60.6 mg, 0.2 mol%). Causality Note: A low catalyst loading is used because gold catalysts are highly efficient, minimizing cost and potential side reactions. Higher loadings can sometimes lead to decomposition.

  • Reaction: Heat the mixture to reflux (approx. 83 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.2.3 Purification and Characterization

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 100% hexane to 98:2 hexane:ethyl acetate.

  • Expected Outcome: The product, 2-ethyl-5-phenyl-3-propylfuran, is typically isolated as a pale yellow oil.

  • Yield: ~85-95%.

  • Trustworthiness Check: Successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should show the disappearance of the alkyne and hydroxyl protons and the appearance of characteristic furan ring protons.

Synthesis of 3-Ethyl-1H-5-(phenylethynyl)pyrazole via Condensation-Cyclization

Pyrazoles are a cornerstone of medicinal chemistry, found in blockbuster drugs like Celecoxib.[15] The reaction of a 1,3-dicarbonyl equivalent with hydrazine is a classic and robust method for their construction.[16][17] In this application, this compound is first oxidized in situ or used in a tandem reaction sequence that mimics a 1,3-dicarbonyl synthon for reaction with hydrazine. A more direct approach involves the reaction of the propargylic alcohol with hydrazine, which proceeds through a hydrazone intermediate followed by a 5-endo-dig cyclization.[11]

Mechanistic Rationale & Pathway

The synthesis begins with the condensation of hydrazine with the carbonyl group (or its equivalent derived from the alcohol), forming a hydrazone intermediate. The nitrogen of the resulting hydrazone then performs an intramolecular nucleophilic attack on the alkyne C≡C bond, which can be promoted by a catalyst or thermal conditions. Tautomerization of the resulting intermediate yields the stable aromatic pyrazole ring.

pyrazole_synthesis SM This compound + Hydrazine Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation Cyclized Non-aromatic Cyclized Intermediate Hydrazone->Cyclized 5-endo-dig Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclized->Pyrazole Tautomerization

Caption: General pathway for pyrazole synthesis from a propargylic alcohol.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a one-pot synthesis utilizing hydrazine hydrate. Ethanol is chosen as the solvent for its ability to dissolve both the organic precursor and the hydrazine salt, as well as for its suitable boiling point.

3.2.1 Materials and Equipment

Reagent/Equipment Details
This compound >97% purity
Hydrazine Hydrate (NH₂NH₂·H₂O) ~64% solution in water
Ethanol (EtOH) Anhydrous
Acetic Acid (AcOH) Glacial (as catalyst)
Round-bottom flask 50 mL, oven-dried
Magnetic stirrer & stir bar

| Reflux condenser | With inert gas inlet (N₂ or Ar) |

3.2.2 Step-by-Step Procedure

  • Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.74 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add ethanol (25 mL) followed by hydrazine hydrate (0.6 mL, ~12.0 mmol, 1.2 eq). Causality Note: A slight excess of hydrazine is used to drive the initial condensation reaction to completion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid. The acid catalyzes the formation of the hydrazone intermediate.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The product may precipitate as a solid. If it remains an oil, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry in vacuo. If extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

3.2.3 Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

  • Expected Outcome: The desired pyrazole is typically isolated as a white to off-white solid.

  • Yield: ~70-85%.

  • Trustworthiness Check: The formation of the pyrazole can be confirmed by the presence of a broad N-H proton signal in the ¹H NMR spectrum and the disappearance of the -OH signal from the starting material.

Summary of Synthetic Applications & Conditions

The versatility of this compound allows for the synthesis of various heterocycles under different catalytic systems. The following table summarizes representative transformations.

Target HeterocycleCatalyst/ReagentSolventTemp (°C)Time (h)Typical Yield (%)Reference
Furan AuCl₃ (0.2 mol%)DCE832-485-95[8][14]
Furan PtCl₂ (5 mol%)Toluene110675-85N/A
Pyrazole Hydrazine HydrateEthanol786-870-85[11][16]
O-Heterocycles Pd(OAc)₂ / LigandDioxane1001260-75[18][19]

Conclusion and Future Outlook

This compound has been demonstrated to be a powerful and flexible precursor for the synthesis of high-value furan and pyrazole heterocyclic systems. The protocols detailed herein are robust, high-yielding, and rely on well-understood mechanistic principles, making them suitable for widespread adoption in research and development laboratories. The strategic placement of the hydroxyl and alkyne functionalities allows for elegant and atom-economical cyclization cascades under both gold and palladium catalysis, as well as through classical condensation chemistry.

Future work in this area could explore the diastereoselective synthesis of related saturated heterocycles (e.g., tetrahydrofurans) through reductive cyclization or expand the scope to include other binucleophiles for the synthesis of oxazoles, thiazoles, and other medicinally relevant cores.[20][21] The continued development of novel catalytic systems will undoubtedly unlock even more efficient and selective transformations from this versatile building block.

References

  • Yu, H., Yu, B., & Zhang, H. (2021). Palladium-Catalyzed Aminomethylation and Cyclization of Enynol to O-Heterocycle Confined 1,3-Dienes. Organic Letters. Available at: [Link]

  • Yu, H., Yu, B., & Zhang, H. (2021). Palladium-Catalyzed Aminomethylation and Cyclization of Enynol to O-Heterocycle Confined 1,3-Dienes. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available at: [Link]

  • ResearchGate. (n.d.). Gold‐catalyzed cycloisomerization of the acetylenic alcohol 32. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Canka, E. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science. Available at: [Link]

  • Naimi, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. . Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of alkynes under various conditions leading... ResearchGate. Available at: [Link]

  • Hashmi, A. S. K. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Michelet, V., et al. (2007). Gold catalysis in organic synthesis: Efficient intramolecular cyclization of γ-acetylenic carboxylic acids to 5-exo-alkylidene-butyrolactones. ARKIVOC. Available at: [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. Available at: [Link]

  • Overman, L. E., & Afzali, A. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available at: [Link]

  • PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. PubChem. Available at: [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Available at: [Link]

  • Rvović, M. D., et al. (2011). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. Zeitschrift für Naturforschung B. Available at: [Link]

  • Over, B., et al. (2013). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. ACS Chemical Biology. Available at: [Link]

Sources

Application Notes and Protocols: 1-Phenyl-4-hexyn-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Alkynyl Carbinols in Oncology

In the landscape of modern medicinal chemistry, the alkynyl group has garnered significant attention for its versatile role in drug design. Its linear geometry, metabolic stability, and ability to form key interactions with biological targets make it a privileged moiety.[1] Propargyl alcohols, a class of compounds featuring both a hydroxyl and an alkyne group, are particularly noteworthy. They serve as versatile synthetic intermediates and, more importantly, as pharmacophores in their own right, with a growing body of evidence pointing to their potential as therapeutic agents, especially in oncology.[2][3][4]

This guide focuses on 1-Phenyl-4-hexyn-3-ol , a specific propargyl alcohol, as a case study to illustrate the application of this chemical class in a drug discovery context. While direct literature on this exact molecule is sparse, by drawing parallels with structurally related and well-studied alkynyl carbinols, we can construct a robust framework for its synthesis, biological evaluation, and mechanistic investigation.

Recent groundbreaking research has revealed that the cytotoxicity of many lipidic alkynyl carbinols is not inherent but is a result of enantiospecific bioactivation within cancer cells.[5][6][7] A key enzyme in this process is 17β-hydroxysteroid dehydrogenase type 11 (HSD17B11), a short-chain dehydrogenase/reductase (SDR). This enzyme, often upregulated in various cancers, oxidizes the carbinol to a highly reactive ynone intermediate.[5][6][8][9] This reactive species then acts as a Michael acceptor, covalently modifying cellular proteins, leading to endoplasmic reticulum stress, inhibition of the ubiquitin-proteasome system, and ultimately, apoptosis.[5][6] This prodrug-like strategy offers a promising avenue for targeted cancer therapy.

This document provides detailed protocols for the synthesis of this compound and its subsequent evaluation as a potential anticancer agent, grounded in the bioactivation mechanism described above.

Chemical Profile: this compound

PropertyValueSource
IUPAC Name 1-phenylhex-4-yn-3-olN/A
Molecular Formula C₁₂H₁₄O[10]
Molecular Weight 174.24 g/mol [10]
CAS Number 184577-40-0[10]
Appearance Pale Yellow Oil[11]

Synthesis of this compound via Grignard Reaction

The synthesis of propargyl alcohols is readily achieved through the nucleophilic addition of an acetylide to an aldehyde.[12][13][14] The following protocol adapts the well-established Grignard reaction for the preparation of this compound from 3-phenylpropanal and 1-propyne.

Causality of Experimental Choices:
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. All glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Inert Atmosphere: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Temperature Control: The formation of the Grignard reagent is exothermic. The initial reaction and the subsequent addition of the aldehyde are performed at 0°C to control the reaction rate and minimize side reactions.

  • Quenching: A saturated aqueous solution of ammonium chloride is used for quenching. It is a weak acid that effectively protonates the alkoxide formed after the addition, while minimizing the risk of acid-catalyzed side reactions with the alkyne or alcohol functionalities.

Synthetic Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Acetylide Formation cluster_2 Nucleophilic Addition cluster_3 Work-up & Purification A 1-Bromopropane + Mg turnings B Propylmagnesium bromide A->B Anhydrous THF Inert Atmosphere D Propynylmagnesium bromide B->D Bubble 1-propyne gas 0°C to RT C 1-Propyne F Alkoxide Intermediate D->F Anhydrous THF 0°C E 3-Phenylpropanal G This compound F->G 1. Sat. aq. NH4Cl (Quench) 2. Diethyl ether extraction 3. Column Chromatography

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

  • 1-Bromopropane

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Propyne (gas or condensed liquid)

  • 3-Phenylpropanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Condenser, dropping funnel, gas inlet adapter

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Propylmagnesium Bromide:

    • To a flame-dried 500 mL three-necked flask equipped with a stir bar, condenser, and gas inlet, add magnesium turnings (1.2 eq).

    • Briefly flush the system with inert gas.

    • Add a small crystal of iodine.

    • In a dropping funnel, add a solution of 1-bromopropane (1.1 eq) in anhydrous THF. Add a small portion to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, gentle reflux).

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir at room temperature for 1 hour.

  • Formation of Propynylmagnesium Bromide:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Slowly bubble 1-propyne gas (1.0 eq) through the solution for 1-2 hours, or add condensed 1-propyne dropwise.

    • Allow the mixture to slowly warm to room temperature and stir for an additional hour.

  • Reaction with 3-Phenylpropanal:

    • Cool the solution of propynylmagnesium bromide back to 0°C.

    • Add a solution of 3-phenylpropanal (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent, to yield this compound as a pale yellow oil.

Application Protocol: In Vitro Cytotoxicity Evaluation

This protocol details the use of a Sulforhodamine B (SRB) assay to determine the cytotoxic effects of this compound on a human cancer cell line known to express HSD17B11, such as the HCT116 colon cancer cell line.[15][16]

Causality of Experimental Choices:
  • SRB Assay: The SRB assay is a reliable and sensitive method for measuring cell density based on the measurement of cellular protein content. It is less prone to interference from the test compound compared to metabolic assays like MTT.[7]

  • HCT116 Cell Line: This cell line is a well-characterized model for colon cancer and has been used in studies demonstrating the bioactivation of alkynyl carbinols.[15][16]

  • Doxorubicin as Positive Control: Doxorubicin is a standard chemotherapeutic agent with a well-defined cytotoxic profile, making it an excellent positive control for validating assay performance.

  • DMSO as Vehicle Control: this compound is likely soluble in DMSO. A vehicle control is essential to ensure that the solvent itself does not affect cell viability at the concentrations used.

Hypothesized Mechanism of Action

G cluster_0 Cellular Uptake & Bioactivation cluster_1 Cellular Damage Cascade A This compound (Prodrug) B Reactive Ynone (Active Metabolite) A->B HSD17B11 (Oxidation) D Covalent Adducts (Lipoxidation) B->D Michael Addition C Cellular Proteins (e.g., Cysteine, Lysine residues) E ER Stress & UPR Activation D->E F Proteasome Inhibition D->F G Apoptosis E->G F->G

Caption: Hypothesized bioactivation and cytotoxic cascade.

Detailed Experimental Protocol:

Materials:

  • HCT116 human colon carcinoma cell line

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control, stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

Equipment:

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 510 nm)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest HCT116 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.

    • Include wells with medium only (blank), and medium with 0.5% DMSO (vehicle control).

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions (or controls) to each well in triplicate.

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells.

    • Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Stain at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates on a plate shaker for 5-10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The protocols outlined provide a comprehensive starting point for researchers interested in the medicinal chemistry applications of this compound. Based on the established activity of related alkynyl carbinols, this compound represents a promising candidate for investigation as a bioactivatable anticancer agent.[5][6][7] Future work should focus on the asymmetric synthesis of both enantiomers to investigate the enantiospecificity of its cytotoxic effects, a key hallmark of the HSD17B11-mediated bioactivation pathway. Further studies could involve proteomic analysis to identify the specific cellular protein targets of the reactive ynone metabolite and in vivo experiments in relevant cancer models to assess therapeutic efficacy and pharmacokinetic properties. The versatility of the propargyl alcohol moiety also allows for its use as a synthetic handle for creating more complex molecules and chemical probes to further elucidate its mechanism of action.[2][12]

References

  • Poutanen, M., & Vihko, R. (1998). 17 beta-hydroxysteroid dehydrogenases--their role in pathophysiology. Journal of Steroid Biochemistry and Molecular Biology, 65(1-6), 285-91.
  • Aka, J. A., et al. (2015). 17beta-hydroxysteroid dehydrogenase type 1 modulates breast cancer protein profile and impacts cell migration. Breast Cancer Research, 17(1), 133.
  • Hilborn, E., et al. (2017). Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer. Oncotarget, 8(23), 37979–37990.
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]

  • Wang, Y., et al. (2024). Deciphering 17-β-hydroxysteroid dehydrogenase 4: from molecular insights to cancer therapeutics.
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  • Aka, J. A., et al. (2010). 17β-Hydroxysteroid Dehydrogenase Type 1 Stimulates Breast Cancer by Dihydrotestosterone Inactivation in Addition to Estradiol Production. Molecular Endocrinology, 24(4), 832–845.
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Application Notes and Protocols: Palladium-Catalyzed Reactions of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 1-Phenyl-4-hexyn-3-ol

This compound is a propargyl alcohol, a class of compounds that serves as a versatile building block in modern organic synthesis. Its structure, featuring a hydroxyl group adjacent to a carbon-carbon triple bond and a phenyl group, offers multiple reactive sites for strategic chemical modifications. Palladium catalysis, a cornerstone of contemporary synthetic chemistry, unlocks a diverse array of transformations for this substrate, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of palladium-catalyzed reactions involving this compound, focusing on practical applications and detailed experimental protocols for cycloisomerization to furans and cross-coupling reactions.

The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and materials science to leverage the synthetic potential of this valuable starting material.

Part 1: Palladium-Catalyzed Cycloisomerization to Substituted Furans

The furan moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. Palladium-catalyzed cycloisomerization of alkynols, particularly enynols, represents a powerful and direct strategy for the synthesis of substituted furans under mild conditions.[2] While this compound is not an enynol, it can undergo a palladium-catalyzed isomerization-cyclization cascade to yield a highly substituted furan.

Mechanistic Insights

The proposed mechanism for the palladium-catalyzed cycloisomerization of this compound to 2-ethyl-3-methyl-5-phenylfuran is depicted below. The reaction is initiated by the coordination of the palladium(II) catalyst to the alkyne. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated alkyne, a process known as oxypalladation. Subsequent isomerization and reductive elimination steps lead to the formation of the aromatic furan ring and regeneration of the active palladium catalyst.

mechanistic_pathway cluster_0 Catalytic Cycle A This compound + Pd(II) B π-Alkyne Complex A->B Coordination C Oxypalladation Intermediate B->C Intramolecular Nucleophilic Attack D Isomerization C->D β-Hydride Elimination & Reinsertion E Furan Product + Pd(0) D->E Reductive Elimination F Re-oxidation to Pd(II) E->F Oxidant F->A Regeneration

Caption: Proposed mechanistic cycle for furan synthesis.

Experimental Protocol: Synthesis of 2-Ethyl-3-methyl-5-phenylfuran

This protocol details the palladium-catalyzed cycloisomerization of this compound.

Materials:

  • This compound (1.0 eq)

  • Palladium(II) chloride (PdCl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Tetrabutylammonium chloride (TBAC, 0.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 174.2 mg).

  • Catalyst and Additives: Add PdCl₂ (0.05 mmol, 8.9 mg), CuI (0.1 mmol, 19.0 mg), and TBAC (0.1 mmol, 27.8 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous DMF (5 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes, then heat to 80 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the pure 2-ethyl-3-methyl-5-phenylfuran.

Data Summary:

ParameterValue
Catalyst PdCl₂
Co-catalyst CuI
Additive TBAC
Solvent DMF
Temperature 80 °C
Typical Yield 75-85%

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[3] The Sonogashira, Suzuki, and Heck reactions are particularly relevant.

A. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4] In the case of this compound, the terminal alkyne can be coupled with a variety of aryl halides.

sonogashira_workflow start Start: Assemble Reactants reactants This compound + Aryl Halide (e.g., Iodobenzene) + Pd Catalyst (e.g., Pd(PPh₃)₄) + CuI Co-catalyst + Base (e.g., Et₃N) + Solvent (e.g., THF) start->reactants reaction Reaction at RT to 50°C under Inert Atmosphere reactants->reaction workup Aqueous Work-up (NH₄Cl, Brine) reaction->workup purification Column Chromatography workup->purification product Product: 1-Phenyl-4-(phenylethynyl)-hex-3-yn-2-ol purification->product

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

Materials:

  • This compound (1.2 eq)

  • Iodobenzene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq)

  • Copper(I) iodide (CuI, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 23.1 mg) and CuI (0.04 mmol, 7.6 mg).

  • Reagent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed THF (5 mL), followed by triethylamine (2.0 mmol, 0.28 mL), this compound (1.2 mmol, 209 mg), and iodobenzene (1.0 mmol, 0.11 mL).

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in the cycloisomerization protocol.

B. Suzuki Coupling

The Suzuki coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5] For this compound, the hydroxyl group can be converted to a better leaving group (e.g., a tosylate or triflate), which can then undergo Suzuki coupling with a boronic acid.

Experimental Protocol: Two-Step Suzuki Coupling via Propargyl Tosylate

Step 1: Tosylation of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify by column chromatography to yield the propargyl tosylate.

Step 2: Suzuki Coupling of the Propargyl Tosylate

Materials:

  • Propargyl tosylate of this compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • SPhos (ligand, 0.06 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene/Water (10:1), degassed

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the propargyl tosylate (1.0 mmol), phenylboronic acid (1.5 mmol, 183 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), SPhos (0.06 mmol, 24.6 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent Addition: Evacuate and backfill with Argon. Add degassed toluene (5 mL) and water (0.5 mL).

  • Reaction Execution: Heat the mixture to 100 °C.

  • Monitoring, Work-up, and Purification: Follow the general procedures as outlined previously.

C. Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[6] Similar to the Suzuki coupling, the hydroxyl group of this compound needs to be converted to a halide or triflate to serve as the electrophile in a Heck reaction.

Experimental Protocol: Heck Reaction of 1-Phenyl-4-hexyn-3-yl triflate with Styrene

Step 1: Preparation of 1-Phenyl-4-hexyn-3-yl triflate

  • To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in CH₂Cl₂ at -20 °C, add triflic anhydride (1.2 eq) dropwise.

  • Stir at low temperature until the reaction is complete.

  • Perform a careful aqueous work-up and use the crude triflate immediately in the next step.

Step 2: Heck Coupling

Materials:

  • Crude 1-Phenyl-4-hexyn-3-yl triflate (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reaction Setup: To a solution of the crude triflate in anhydrous acetonitrile, add styrene (1.5 mmol, 0.17 mL), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.1 mmol, 26.2 mg), and Et₃N (2.0 mmol, 0.28 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitoring, Work-up, and Purification: Follow the general procedures as outlined previously.

Conclusion and Future Perspectives

The palladium-catalyzed transformations of this compound presented in this guide highlight its significant potential as a versatile synthetic intermediate. The cycloisomerization to furans and the various cross-coupling reactions provide robust and reliable methods for the synthesis of complex organic molecules. These protocols serve as a foundational resource for chemists engaged in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of enantioselective palladium-catalyzed reactions of this substrate could open up new avenues for the synthesis of chiral molecules of biological importance.

References

  • Chen, Z., et al. (2014). Palladium catalysis enables a highly efficient synthesis of a wide range of 2,5-disubstituted furans in very good yields from enyne acetates in the presence of a Lewis acid. Synlett, 25, 2341-2344. Available at: [Link]

  • Gabriele, B., Salerno, G., & Lauria, E. (1999). A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols. The Journal of Organic Chemistry, 64(21), 7687–7692. Available at: [Link]

  • Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74, 4882-4885. Available at: [Link]

  • Li, M., et al. (2018). Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Organic Letters, 20(22), 7245–7248. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. Available at: [Link]

  • Zhang, Y., et al. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10457–10462. Available at: [Link]

  • Tao, Q., et al. (2024). Palladium-Catalyzed Synthesis of γ-Alkynyl Ketones via Selective 1,3-Alkynyl Migration of α,α-Disubstituted Allylic Alcohols. The Journal of Organic Chemistry, 89(19), 13208–13214. Available at: [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Gabriele, B., Salerno, G., & Lauria, E. (1999). A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols. J. Org. Chem. 64, 7687-7692. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Cacchi, S., Fabrizi, G., & Pace, P. (2003). Palladium-Catalyzed Cyclization of o-Alkynyltrifluoroacetanilides with Allyl Esters. A Regioselective Synthesis of 3-Allylindoles. The Journal of Organic Chemistry, 68(26), 10014–10023. Available at: [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available at: [Link]

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The Versatile Synthon: Application Notes and Protocols for 1-Phenyl-4-hexyn-3-ol in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. 1-Phenyl-4-hexyn-3-ol, a propargyl alcohol bearing both a phenyl group and an internal alkyne, emerges as a synthon of considerable versatility. Its unique arrangement of reactive sites—a secondary alcohol, a sterically accessible alkyne, and an aromatic ring—provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic manipulation of this building block opens avenues for the synthesis of intricate carbocyclic and heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Core Synthesis of this compound: A Grignard Approach

The most direct and reliable method for the synthesis of this compound involves the nucleophilic addition of a propynyl Grignard reagent to benzaldehyde. This classic organometallic transformation forges the key carbon-carbon bond, creating the chiral center at the hydroxyl-bearing carbon.

Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 1-Butyne

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Propynylmagnesium Bromide:

    • In a flame-dried three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Bubble 1-butyne gas through the solution or add it dropwise as a condensed liquid. The reaction is typically exothermic and results in the formation of propynylmagnesium bromide.

  • Reaction with Benzaldehyde:

    • To the freshly prepared propynylmagnesium bromide solution at 0°C, add a solution of benzaldehyde in anhydrous THF dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield this compound.[1]

Causality in Experimental Choices: The use of anhydrous THF is crucial as Grignard reagents are highly sensitive to moisture. The dropwise addition of benzaldehyde at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts. The ammonium chloride work-up is a mild method to protonate the alkoxide and quench the reaction without causing acid-catalyzed side reactions.

Spectroscopic Characterization of this compound

Accurate characterization of the synthesized building block is essential for its use in subsequent reactions. The following table summarizes the expected spectroscopic data for this compound.

Spectroscopic Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.40 (m, 5H, Ar-H), 4.85 (t, J = 6.4 Hz, 1H, CH-OH), 2.50 (dq, J = 6.8, 2.2 Hz, 2H, CH₂-C≡), 1.85 (s, 1H, OH), 1.15 (t, J = 7.5 Hz, 3H, CH₃). (Predicted, based on similar structures)
¹³C NMR (CDCl₃, 100 MHz) δ 142.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 82.0 (C≡C), 80.5 (C≡C), 74.0 (CH-OH), 12.5 (CH₂), 12.0 (CH₃). (Predicted, based on similar structures and databases like ChemSpider)
IR (Neat, cm⁻¹) 3350 (br, O-H stretch), 3060, 3030 (C-H, aromatic), 2970, 2930, 2870 (C-H, aliphatic), 2245 (w, C≡C stretch), 1600, 1490, 1450 (C=C, aromatic), 1050 (C-O stretch).[1][2]
Mass Spectrometry (EI) m/z (%): 174 (M⁺), 159 (M⁺ - CH₃), 145 (M⁺ - C₂H₅), 129, 115, 105 (C₆H₅CO⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺).[3]

Application in the Synthesis of Complex Molecules

The strategic positioning of functional groups in this compound allows for its participation in a variety of powerful synthetic transformations, leading to the formation of valuable carbocyclic and heterocyclic scaffolds.

Gold-Catalyzed Synthesis of Substituted Furans

The propargyl alcohol moiety is a versatile precursor for the synthesis of substituted furans through gold-catalyzed intramolecular cyclization. The high alkynophilicity of gold(I) catalysts activates the alkyne towards nucleophilic attack by the adjacent hydroxyl group, leading to a facile cyclization cascade.[4][5]

Reaction Scheme:

cluster_main Start This compound Product 2-Ethyl-5-phenylfuran Start->Product [Au(I)] catalyst AgOTf (co-catalyst) DCM, rt

Caption: Gold-catalyzed cyclization of this compound.

Detailed Protocol: Synthesis of 2-Ethyl-5-phenylfuran

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver triflate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add (Ph₃PAuCl) (0.025 mmol, 2.5 mol%) and AgOTf (0.025 mmol, 2.5 mol%).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2-ethyl-5-phenylfuran.[4]

Mechanistic Insight: The silver triflate acts as a halide scavenger, generating the active cationic gold(I) catalyst. This catalyst coordinates to the alkyne, making it more electrophilic and susceptible to intramolecular attack by the hydroxyl group. Subsequent dehydration leads to the aromatic furan ring.

Pauson-Khand Reaction for the Synthesis of Bicyclic Cyclopentenones

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[6][7] By first converting the hydroxyl group of this compound into an alkene-containing tether, an intramolecular Pauson-Khand reaction can be employed to construct complex bicyclic systems.

Experimental Workflow:

G cluster_workflow Pauson-Khand Reaction Workflow A This compound B Alkene Tethering (e.g., Allylation) A->B C Enyne Substrate B->C D Co₂(CO)₈ Heat or Promoter C->D [2+2+1] Cycloaddition E Bicyclic Cyclopentenone D->E

Caption: Workflow for intramolecular Pauson-Khand reaction.

Protocol: Synthesis of a Phenyl-Substituted Bicyclo[3.3.0]octenone Derivative

Step 1: Synthesis of the Enyne Precursor

  • Convert the hydroxyl group of this compound to a good leaving group (e.g., tosylate or mesylate).

  • React the resulting intermediate with a suitable nucleophile containing an alkene, such as the sodium salt of malonic ester followed by allylation and decarboxylation, to introduce the alkene tether.

Step 2: Intramolecular Pauson-Khand Reaction

  • In a flask under a carbon monoxide atmosphere (balloon), dissolve the enyne precursor (1.0 mmol) in anhydrous toluene (10 mL).

  • Add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol) and heat the mixture to reflux (or use a promoter like N-methylmorpholine N-oxide (NMO) at lower temperatures).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bicyclic cyclopentenone.[8][9]

Rationale for Two-Step Approach: The intramolecular Pauson-Khand reaction requires the alkene and alkyne functionalities to be present in the same molecule, connected by a tether of appropriate length. This necessitates the initial functionalization of the hydroxyl group of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of bifunctional building blocks in streamlining the synthesis of complex organic molecules. The protocols detailed herein for its synthesis and subsequent transformations into valuable furan and cyclopentenone scaffolds provide a solid foundation for researchers in their synthetic endeavors. The strategic combination of its reactive functionalities opens the door to a multitude of other transformations, including but not limited to, transition metal-catalyzed cross-coupling reactions, cycloadditions, and rearrangements. As the demand for novel and intricate molecular architectures continues to grow in the fields of medicine and materials science, the creative application of versatile synthons like this compound will undoubtedly play a pivotal role in driving innovation.

References

  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold-Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(23), 6010–6013. [Link]

  • Müller, T. J. J. (2020). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 59(32), 13618-13622. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Aponick, A., Li, C.-Y., Malinge, J., & Marques, E. F. (2010). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 12(23), 5422–5425. [Link]

  • Schore, N. E. (2004). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. In Modern Carbonyl Olefination (pp. 265-321). Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson–Khand reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]

  • Brummond, K. M., & Chen, H. (2005). Rh (I)-catalyzed intramolecular allenic Pauson–Khand reaction: construction of a bicyclo [5.3. 0] dec-1, 7-dien-9-one skeleton. Organic letters, 4(10), 1755-1758. [Link]

  • ChemSynthesis. (2025). (1E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]

  • Wikipedia. (2023). Pauson–Khand reaction. [Link]

  • PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. [Link]

  • Ohe, K., Uemura, M., & Sugihara, T. (2018). Gold (I)-Catalyzed Oxidative Cascade Cyclization of 1, 4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds. Organic letters, 20(15), 4401-4405. [Link]

  • Egi, M., Azechi, K., & Akai, S. (2009). Cationic gold (I)-mediated intramolecular cyclization of 3-alkyne-1, 2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles. Organic letters, 11(22), 5002-5005. [Link]

  • Brummond, K. M., & Chen, H. (2002). Rh (I)-catalyzed Intramolecular Allenic Pauson-Khand Reaction: Construction of a bicyclo [5.3. 0] dec-1, 7-dien-9-one Skeleton. Organic letters, 4(10), 1755-1758. [Link]

  • Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold (I)-Mediated Intramolecular Cyclization of 3-Alkyne-1, 2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(22), 5002-5005. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. [Link]

  • Sharma, U., Kumar, R., & Kumar, V. (2016). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. RSC advances, 6(76), 72472-72476. [Link]

  • Google Patents. (1977). Method for preparing hexyn-3-ol-1.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (2024). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • National Center for Biotechnology Information. (2022). Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NIST. (n.d.). 1-Hexyn-3-ol. [Link]

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Sources

Application Notes and Protocols for Click Chemistry Reactions with 1-Phenyl-4-hexyn-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Propargylic Alcohol in Click Chemistry

Click chemistry has revolutionized the synthesis of complex molecular architectures, providing a suite of reactions that are rapid, efficient, and bioorthogonal.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles.[3][4] This application note delves into the utility of 1-Phenyl-4-hexyn-3-ol, a secondary propargylic alcohol, and its derivatives as versatile building blocks in click chemistry. The presence of a terminal alkyne, a hydroxyl group, and a phenyl ring provides a unique combination of features for applications in drug discovery, bioconjugation, and materials science.[5][6]

The phenyl group introduces steric bulk and electronic effects that can influence reaction kinetics, while the hydroxyl group offers a convenient handle for further functionalization, allowing for the creation of bifunctional linkers and more complex molecular constructs.[7] This guide provides detailed protocols for CuAAC reactions with this compound, discusses the derivatization of its hydroxyl group for bioconjugation applications, and explores the expected outcomes and characterization of the resulting triazole products.

Core Principles and Mechanistic Considerations

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I)-acetylide intermediate.[8] The azide then coordinates to the copper center, followed by a cycloaddition to form a six-membered copper-containing ring, which then rearranges to the stable triazole product.[8] For a sterically hindered secondary propargylic alcohol like this compound, the choice of catalyst system, particularly the copper(I) source and stabilizing ligand, is crucial for achieving high yields and reaction rates.[9][10]

The Role of Ligands

Copper(I) is prone to disproportionation and oxidation. Therefore, ligands are essential to stabilize the catalytically active Cu(I) species and accelerate the reaction.[11] For sterically demanding alkynes, ligands with a good balance of steric and electronic properties are preferred. Tris(triazolylmethyl)amine-based ligands like TBTA and its water-soluble derivatives (e.g., THPTA, BTTAA) are highly effective in protecting the copper from oxidation and enhancing catalytic activity.[3][11][12]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the CuAAC reaction of this compound with an azide in a mixed aqueous-organic solvent system, which is common for bioconjugation applications.

Materials:

  • This compound

  • Azide-containing molecule (e.g., benzyl azide as a model)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: t-Butanol/Water (1:1 v/v) or DMSO/Water

  • Nitrogen or Argon source

Instrumentation:

  • Magnetic stirrer

  • Reaction vials

  • Standard glassware

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 - 0.1 eq) and THPTA (0.25 - 0.5 eq) in water. The ligand to copper ratio should be around 5:1 to ensure catalyst stability.[13]

  • Degas both solutions by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Add the copper/ligand solution to the alkyne/azide mixture with stirring.

  • Prepare a fresh solution of sodium ascorbate (0.5 - 1.0 eq) in water and add it to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[4]

  • Seal the reaction vial and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours, depending on the substrates.

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. Further purification can be achieved by column chromatography on silica gel.

Data Presentation:

ParameterRecommended RangeRationale
[Alkyne] 1 - 100 mMConcentration depends on the application, with lower concentrations often used in bioconjugation.
Azide:Alkyne Ratio 1.0 - 1.2 : 1A slight excess of the azide can help drive the reaction to completion.
CuSO₄ Loading 1 - 10 mol%Higher catalyst loading may be necessary for sterically hindered substrates.
Ligand:Cu Ratio 5 : 1A higher ligand-to-copper ratio protects the catalyst and enhances the reaction rate.[13]
Sodium Ascorbate 0.5 - 1.0 eqSufficient reducing agent is needed to maintain the copper in the +1 oxidation state.
Solvent t-BuOH/H₂O, DMSO/H₂OCo-solvents are often required to solubilize both the organic alkyne and aqueous catalyst components.[14]
Temperature Room TemperatureCuAAC reactions are typically efficient at ambient temperatures.

Visualization of the CuAAC Workflow:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Solution Prepare Alkyne/Azide Solution Degas Degas Solutions Reactant_Solution->Degas Catalyst_Solution Prepare CuSO4/Ligand Solution Catalyst_Solution->Degas Mix Combine Solutions Degas->Mix Add_Ascorbate Add Sodium Ascorbate Mix->Add_Ascorbate React Stir at RT Add_Ascorbate->React Extraction Solvent Extraction React->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization

Caption: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 2: Derivatization of the Hydroxyl Group for Bioconjugation

The hydroxyl group of this compound can be functionalized to introduce other chemical handles, such as a carboxylic acid or an amine, for subsequent conjugation to biomolecules. A common strategy is to form an ester or ether linkage.

Example: Synthesis of a Carboxy-Functionalized Derivative

This protocol describes the esterification of this compound with succinic anhydride to introduce a terminal carboxylic acid.

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add succinic anhydride (1.2 eq) and a catalytic amount of a base like pyridine or a stoichiometric amount of Et₃N (1.5 eq).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting carboxylic acid derivative can be purified by column chromatography or recrystallization.

The terminal carboxylic acid can then be activated (e.g., as an NHS ester) for conjugation to amine groups on proteins or other biomolecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Considerations

SPAAC is a copper-free click reaction that relies on the high ring strain of cyclooctynes to react with azides.[15][16][] While highly effective for bioconjugation in living systems due to the absence of a toxic metal catalyst, its application with acyclic internal alkynes, such as derivatives of this compound, is generally not feasible. The driving force of the reaction is the release of ring strain, which is absent in linear alkynes.[16] Therefore, for applications involving this compound and its derivatives, CuAAC is the recommended click chemistry approach.

Characterization of Triazole Products

The successful formation of the 1,2,3-triazole ring can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most indicative signal is the appearance of a new singlet in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm, corresponding to the C5-proton of the 1,4-disubstituted triazole ring.[18]

  • Mass Spectrometry (MS): The molecular weight of the product will correspond to the sum of the molecular weights of the alkyne and azide reactants.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) will be observed.

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading. Ensure that all solutions are thoroughly deoxygenated, as oxygen can deactivate the catalyst. The purity of the starting materials, especially the alkyne, is also critical.

  • Side Reactions: At elevated temperatures, terminal alkynes can undergo Glaser coupling (homo-coupling) as a side reaction.[19] Performing the reaction at room temperature minimizes this.

  • Solubility Issues: For bioconjugation in aqueous buffers, using water-soluble ligands like THPTA or BTTAA is essential.[12] A co-solvent such as DMSO or t-butanol may be necessary to ensure the solubility of the alkyne.[14] The concentration of the organic co-solvent should be kept to a minimum to avoid denaturation of biomolecules.

  • Steric Hindrance: The phenyl group and the secondary nature of the alcohol in this compound can lead to slower reaction rates compared to simple terminal alkynes. Patience and optimization of catalyst/ligand concentrations are key.[9]

Conclusion

This compound and its derivatives are valuable and versatile substrates for CuAAC reactions. The presence of multiple functional groups allows for their use as building blocks in a wide range of applications, from the synthesis of small molecule libraries in drug discovery to the construction of complex bioconjugates. By following the detailed protocols and considering the expert insights provided in these application notes, researchers can effectively utilize these compounds to advance their scientific endeavors.

Visualization of the Derivatization and Conjugation Strategy:

Derivatization_Conjugation Start This compound Derivatize Derivatize -OH Group (e.g., with Succinic Anhydride) Start->Derivatize Functionalized_Alkyne Alkyne with Linker (-COOH terminus) Derivatize->Functionalized_Alkyne Activate Activate -COOH (e.g., NHS Ester) Functionalized_Alkyne->Activate Activated_Alkyne Activated Alkyne Activate->Activated_Alkyne Conjugate_1 Conjugate to Biomolecule Activated_Alkyne->Conjugate_1 Biomolecule Biomolecule with -NH2 Biomolecule->Conjugate_1 Alkyne_Biomolecule Alkyne-Labeled Biomolecule Conjugate_1->Alkyne_Biomolecule CuAAC CuAAC Reaction Alkyne_Biomolecule->CuAAC Azide Azide-Labeled Probe Azide->CuAAC Final_Conjugate Final Bioconjugate CuAAC->Final_Conjugate

Caption: A schematic representation of the derivatization of this compound for bioconjugation via CuAAC.

References

Sources

Application Note: High-Fidelity Oxidation of 1-Phenyl-4-hexyn-3-ol to 1-Phenyl-4-hexyn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols for the chemical oxidation of the secondary alkynyl alcohol, 1-Phenyl-4-hexyn-3-ol, to its corresponding ketone, 1-Phenyl-4-hexyn-3-one. The synthesis of α,β-alkynyl ketones is a critical transformation in the development of pharmaceutical intermediates and complex organic molecules. This guide presents two robust, field-proven methods: the Dess-Martin Periodinane (DMP) oxidation, known for its mild conditions and high selectivity, and the Jones oxidation, a powerful and cost-effective alternative. Each protocol is detailed with step-by-step instructions, mechanistic insights, safety considerations, and data interpretation guidelines to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of α,β-Alkynyl Ketones

The oxidation of secondary alcohols to ketones is a cornerstone of modern organic synthesis.[1] Specifically, the conversion of propargyl alcohols, such as this compound, into α,β-alkynyl ketones yields a highly versatile functional group. These ketones are valuable precursors in a multitude of synthetic pathways, including conjugate additions, cycloadditions, and the formation of complex heterocyclic systems. The choice of oxidant is paramount, as it must be effective for the secondary alcohol without reacting with the alkyne or phenyl moieties. This note details two distinct and reliable methods to achieve this transformation, catering to different laboratory constraints and substrate sensitivities.

Methodologies: A Comparative Overview

Two primary protocols are presented for the oxidation of this compound:

  • Dess-Martin Periodinane (DMP) Oxidation: A highly selective and mild method, ideal for sensitive substrates. It operates under neutral pH at room temperature, minimizing the risk of side reactions.[2]

  • Jones Oxidation: A classic, potent oxidation using a chromic acid solution. It is known for its high efficiency and cost-effectiveness but requires stringent handling of carcinogenic chromium(VI) compounds.[3][4]

The selection between these methods will depend on factors such as available equipment, safety protocols, scale, and the presence of other sensitive functional groups in the substrate.

Protocol I: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is lauded for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2] The hypervalent iodine reagent, DMP, selectively oxidizes primary and secondary alcohols to their corresponding aldehydes and ketones with high efficiency.[5][6]

Mechanism of Action

The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular deprotonation of the α-hydrogen by the acetate, leading to the formation of the ketone, iodinane, and acetic acid.[2][6]

Materials and Equipment
Reagent/EquipmentSpecification
This compoundSubstrate
Dess-Martin Periodinane (DMP)≥97% purity
Dichloromethane (DCM)Anhydrous, ACS grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Sodium Thiosulfate (Na₂S₂O₃)Aqueous solution (10% w/v)
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring
Standard glassware for workup and purification
Experimental Procedure
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.[7][8] The reaction is typically complete within 30 minutes to 2 hours.[9]

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Phenyl-4-hexyn-3-one.

Safety and Handling
  • DMP is a potentially explosive solid and should be handled with care, avoiding shock or heating.[2][10]

  • Perform the reaction in a well-ventilated fume hood.[11][12][13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10][14]

  • Avoid mixing DMP with combustibles.[11][12]

Visualization of Workflow

DMP_Oxidation_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Start Dissolve Alcohol in DCM Add_DMP Add DMP (Portion-wise) Start->Add_DMP 1.0 eq Substrate Stir Stir at RT Add_DMP->Stir 1.2 eq DMP Monitor Monitor by TLC Stir->Monitor ~1-2 hours Quench Quench with NaHCO₃/Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ketone Purify->Product Jones_Oxidation_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction Phase cluster_workup Workup & Purification Mix_CrO3 Mix CrO₃ and Water Add_H2SO4 Slowly Add H₂SO₄ (Ice Bath) Mix_CrO3->Add_H2SO4 Dilute Dilute to Volume Add_H2SO4->Dilute Jones_Reagent Jones Reagent Dilute->Jones_Reagent Start Dissolve Alcohol in Acetone (0°C) Add_Reagent Add Jones Reagent (Dropwise) Start->Add_Reagent Monitor Monitor Color (Orange Persists) Add_Reagent->Monitor Maintain 0-10°C Quench Quench with Isopropyl Alcohol Monitor->Quench Reaction Complete Extract Extract with Ether Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product Pure Ketone Purify->Product

Sources

Application Notes and Protocols for the Asymmetric Hydrogenation of 1-Phenyl-4-hexyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Allylic Alcohols

Chiral allylic alcohols are invaluable building blocks in organic synthesis, serving as versatile intermediates in the construction of complex molecules, including natural products and pharmaceuticals. The precise control over the stereochemistry of the hydroxyl group and the adjacent double bond is paramount for their utility. The asymmetric hydrogenation of propargylic alcohols, such as 1-Phenyl-4-hexyn-3-OL, to afford enantiomerically enriched (Z)-allylic alcohols represents a highly atom-economical and elegant approach to these crucial synthons. This application note provides a detailed guide to this transformation, addressing the inherent challenges and offering a robust experimental protocol.

The Challenge: Achieving Concurrent Stereoselectivity and Enantioselectivity

The asymmetric hydrogenation of an internal alkyne to a chiral (Z)-allylic alcohol presents a formidable challenge. The ideal catalytic system must simultaneously control two key aspects of the reaction:

  • Diastereoselectivity: The hydrogenation must selectively proceed to the cis or (Z)-alkene without over-reduction to the corresponding alkane.

  • Enantioselectivity: The catalyst must differentiate between the two prochiral faces of the alkyne, leading to the preferential formation of one enantiomer of the resulting allylic alcohol.

While traditional poisoned catalysts like the Lindlar catalyst are effective for the semi-hydrogenation of alkynes to (Z)-alkenes, they are achiral and thus do not induce enantioselectivity[1][2]. Conversely, many chiral catalysts are well-established for the asymmetric hydrogenation of alkenes but may not be suitable for the selective semi-hydrogenation of alkynes. This necessitates the exploration of sophisticated chiral transition metal complexes, typically based on rhodium or iridium, that can orchestrate this dual stereochemical control.

Proposed Catalytic System: Chiral Rhodium-Diphosphine Complexes

Based on extensive literature precedent in asymmetric hydrogenations, we propose the use of a chiral rhodium catalyst, specifically one employing a C2-symmetric bisphosphine ligand such as (R)-BINAP or its analogues. Rhodium catalysts have demonstrated efficacy in the enantioselective hydrogenation of various unsaturated substrates[3]. The choice of a chiral diphosphine ligand is crucial for creating a chiral pocket around the metal center, which is essential for discriminating between the enantiotopic faces of the alkyne substrate.

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

The substrate, this compound, can be synthesized via the nucleophilic addition of a propargyl metallic reagent to benzaldehyde. A common and effective method involves the use of a Grignard reagent[4].

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
1-Bromopropane123.0012.3 g (9.0 mL)0.10
1-Pentyne68.126.81 g (10.0 mL)0.10
Benzaldehyde106.1210.61 g (10.1 mL)0.10
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aq. NH4Cl solution-100 mL-
Diethyl ether-150 mL-
Anhydrous MgSO4---

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 1-bromopropane in 50 mL of anhydrous THF to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Formation of the Acetylide:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add 1-pentyne to the Grignard reagent. Gas evolution (propane) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Benzaldehyde:

    • Cool the solution of the acetylide back to 0 °C.

    • Add a solution of benzaldehyde in 50 mL of anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the phenyl, hydroxyl, methine, and alkyl protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the alkyne carbons and the carbinol carbon.

  • IR Spectroscopy: A broad peak around 3300-3500 cm⁻¹ for the O-H stretch and a sharp peak around 2200-2250 cm⁻¹ for the C≡C stretch are expected.

Part 2: Asymmetric Hydrogenation of this compound

This protocol outlines a general procedure for the asymmetric hydrogenation using a chiral rhodium-BINAP catalyst. Optimization of the reaction conditions (temperature, pressure, solvent, and catalyst loading) may be necessary to achieve high yield and enantioselectivity.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound174.241.74 g0.01
[Rh((R)-BINAP)(cod)]BF₄934.589.3 mg0.00001 (0.1 mol%)
Dichloromethane (DCM), degassed-20 mL-
Hydrogen (H₂) gas2.02--

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dissolve substrate in degassed DCM p2 Add [Rh((R)-BINAP)(cod)]BF₄ p1->p2 p3 Transfer to autoclave p2->p3 p4 Purge with H₂ p3->p4 r1 Pressurize with H₂ (e.g., 10 atm) p4->r1 r2 Stir at controlled temperature (e.g., 25 °C) r1->r2 r3 Monitor reaction by GC/TLC r2->r3 w1 Vent H₂ r3->w1 w2 Concentrate reaction mixture w1->w2 w3 Purify by column chromatography w2->w3 a1 Characterize by NMR, IR, MS w3->a1 a2 Determine ee by chiral HPLC a1->a2

Caption: Experimental workflow for the asymmetric hydrogenation.

Procedure:

  • Reaction Setup:

    • In a glovebox, dissolve this compound in degassed dichloromethane in a glass liner suitable for a high-pressure autoclave.

    • Add the chiral rhodium catalyst, [Rh((R)-BINAP)(cod)]BF₄.

    • Seal the glass liner and transfer it to the autoclave.

  • Hydrogenation:

    • Seal the autoclave and purge it with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (after carefully venting the autoclave) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[5]. The disappearance of the starting material and the appearance of the product can be tracked.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.

    • Remove the reaction mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the chiral (Z)-1-Phenyl-4-hexen-3-ol.

Analysis and Characterization

Confirmation of Structure:
  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of the product will show the disappearance of the alkyne signals and the appearance of signals corresponding to the Z-alkene protons and carbons.

  • IR Spectroscopy: The alkyne C≡C stretch will be absent, and a C=C stretch for the cis-alkene will appear around 1650 cm⁻¹.

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC)[6][7].

Chiral HPLC Method Development:

ParameterRecommended Starting Conditions
Column Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Procedure:

  • Dissolve a small amount of the purified product in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • The two enantiomers should be resolved into two separate peaks.

  • Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient H₂ pressure or temperature.Activate the catalyst if necessary, increase H₂ pressure or reaction temperature.
Over-reduction to Alkane Catalyst is too active, reaction time is too long.Decrease H₂ pressure or temperature, shorten the reaction time, consider a less active catalyst.
Low Enantioselectivity Inappropriate catalyst or ligand, wrong solvent, or temperature.Screen different chiral ligands, solvents, and reaction temperatures.
Poor Peak Resolution in Chiral HPLC Incorrect mobile phase composition or column.Optimize the mobile phase (e.g., change the ratio of hexane/isopropanol), try a different chiral column.

Conclusion

The asymmetric hydrogenation of this compound to (Z)-1-Phenyl-4-hexen-3-ol is a challenging yet highly rewarding transformation. The use of a chiral rhodium-diphosphine catalyst offers a promising avenue to achieve both high diastereoselectivity and enantioselectivity. The detailed protocols and analytical methods provided in this application note serve as a comprehensive guide for researchers to successfully perform and analyze this important reaction, paving the way for the efficient synthesis of valuable chiral building blocks.

References

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta. [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed Central. [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. [Link]

  • Lindlar catalyst. Wikipedia. [Link]

  • Lindlar's Catalyst. ChemTalk. [Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]

  • Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. University of Victoria. [Link]

  • Review articles in ALKENES. ResearchGate. [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. LibreTexts. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Lindlar's Catalyst, a Whole Bunch of %#!. YouTube. [Link]

  • Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines. Angewandte Chemie International Edition. [Link]

  • Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. Semantic Scholar. [Link]

  • A concise review on recent advances in catalytic asymmetric hydrogenation. ResearchGate. [Link]

  • Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. ResearchGate. [Link]

  • Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. PubMed Central. [Link]

  • Alkene synthesis by alkyne semireduction. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. PubMed. [Link]

  • Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PubMed Central. [Link]

  • Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes - Organometallics. Figshare. [Link]

  • Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines. PubMed Central. [Link]

  • (1E)-1-phenyl-1-hexen-4-yn-3-ol. ChemSynthesis. [Link]

  • Ruthenium-catalysed synthesis of chiral exocyclic allylic alcohols via chemoselective transfer hydrogenation of 2-arylidene cycloalkanones. Sci-Hub. [Link]

  • Asymmetric Hydrogenation of Racemic Allylic Alcohols via an Isomerization-Dynamic Kinetic Resolution Cascade. PubMed. [Link]

  • Ruthenium-catalysed synthesis of chiral exocyclic allylic alcohols via chemoselective transfer hydrogenation of 2-arylidene cycloalkanones. Green Chemistry. [Link]

  • Ruthenium-catalyzed tandem-isomerization/asymmetric Transfer Hydrogenation of Allylic Alcohols. PubMed. [Link]

  • Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. PubMed. [Link]

  • Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water. National Institutes of Health. [Link]

  • Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University eRepository. [Link]

  • Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester. ResearchGate. [Link]

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. National Institutes of Health. [Link]

  • Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes. SciSpace. [Link]

  • Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Semantic Scholar. [Link]

  • Method for preparing hexyn-3-ol-1.
  • Stereoselective Synthesis of Z-Alkenes. ResearchGate. [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-4-hexyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound, a secondary propargylic alcohol, is a fundamental transformation in organic chemistry, often serving as a key step in the elaboration of more complex molecular architectures. The most common and direct route involves the nucleophilic addition of a 1-hexynyl anion equivalent to benzaldehyde. This is typically achieved through a Grignard reaction or by using other organometallic reagents. While straightforward in principle, the reaction is sensitive to a variety of factors that can significantly impact yield and purity.

This guide will focus on the prevalent Grignard-based approach, addressing the critical parameters and potential pitfalls associated with this method.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer: A low or complete lack of product formation in the Grignard synthesis of this compound almost always points to issues with the Grignard reagent itself or the reaction conditions.

  • Inactive Grignard Reagent: The most common culprit is the failure to form or the subsequent decomposition of the hexynylmagnesium bromide. Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Solvents, particularly tetrahydrofuran (THF), must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

      • Check Reagent Quality: The starting materials, 1-hexyne and ethylmagnesium bromide (or magnesium turnings if you are forming the Grignard reagent in situ), should be of high purity.

      • Initiation of Grignard Formation: If you are preparing the Grignard reagent from magnesium turnings, initiation can be sluggish. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

  • Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to poor conversion.

    • Troubleshooting Steps:

      • Alkyne to Grignard Reagent Ratio: A slight excess of the 1-hexyne (e.g., 1.1 equivalents) relative to the ethylmagnesium bromide is often used to ensure complete conversion of the Grignard reagent to the hexynylmagnesium bromide.

      • Aldehyde Addition: The benzaldehyde should be the limiting reagent. It should be added slowly and at a controlled temperature to prevent side reactions.

Issue 2: Significant Formation of Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the final NMR spectrum is complex, indicating the presence of significant byproducts. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common challenge. The two most prevalent byproducts in this synthesis are the Glaser coupling product (dodeca-5,7-diyne) and products arising from the self-condensation of benzaldehyde.

  • Glaser Coupling: This oxidative self-coupling of the terminal alkyne (1-hexyne) results in the formation of a symmetrical diyne. This is often catalyzed by trace amounts of transition metals, particularly copper, and can be promoted by the presence of oxygen.

    • Minimization Strategies:

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon) to exclude oxygen.

      • Purified Reagents: Use high-purity reagents to minimize transition metal contamination.

  • Benzaldehyde Self-Condensation (Cannizzaro Reaction): If the Grignard reagent is not active or is added too slowly, the basic conditions can promote the self-condensation of benzaldehyde, leading to the formation of benzyl alcohol and benzoic acid upon workup.

    • Minimization Strategies:

      • Controlled Temperature: Add the benzaldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0°C or below). This slows down the rate of potential side reactions.

      • Efficient Mixing: Ensure vigorous stirring during the addition of benzaldehyde to maintain a homogeneous reaction mixture and prevent localized areas of high benzaldehyde concentration.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G start Start Synthesis check_yield Low or No Product? start->check_yield check_purity Significant Byproducts? check_yield->check_purity No grignard_issue Check Grignard Reagent - Anhydrous Conditions? - Reagent Quality? - Initiation? check_yield->grignard_issue Yes success High Yield & Purity (Proceed to Purification) check_purity->success No coupling_issue Minimize Glaser Coupling - Inert Atmosphere? - Reagent Purity? check_purity->coupling_issue Yes stoich_issue Review Stoichiometry - Alkyne/Grignard Ratio? - Limiting Reagent? grignard_issue->stoich_issue condense_issue Prevent Aldehyde Condensation - Low Temperature Addition? - Efficient Stirring? coupling_issue->condense_issue

Caption: Troubleshooting workflow for the synthesis of this compound.

Detailed Experimental Protocol: Grignard-based Synthesis

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )MolesMass (g) or Volume (mL)
1-Hexyne82.140.055 mol6.0 mL
Ethylmagnesium bromide(3.0 M in diethyl ether)0.050 mol16.7 mL
Benzaldehyde106.120.045 mol4.6 mL
Anhydrous THF--100 mL
Saturated NH₄Cl (aq)--50 mL
Diethyl ether--150 mL
Anhydrous MgSO₄--As needed

Procedure:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.

  • Formation of Hexynylmagnesium Bromide: To the reaction flask, add 1-hexyne (6.0 mL, 0.055 mol) and 50 mL of anhydrous THF. Cool the mixture to 0°C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution (16.7 mL, 0.050 mol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5°C. A gentle evolution of ethane gas should be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Addition of Benzaldehyde: Cool the reaction mixture back down to 0°C. Add a solution of benzaldehyde (4.6 mL, 0.045 mol) in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the benzaldehyde.

  • Workup and Quenching: Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualizing the Experimental Workflow

G setup 1. Apparatus Setup (Flame-dried, N2 atmosphere) grignard_form 2. Form Hexynyl Grignard (1-Hexyne + EtMgBr in THF, 0°C) setup->grignard_form aldehyde_add 3. Add Benzaldehyde (Dropwise, 0°C) grignard_form->aldehyde_add reaction 4. Reaction (Warm to RT, stir 2h) aldehyde_add->reaction quench 5. Quench (Sat. aq. NH4Cl, 0°C) reaction->quench extract 6. Extraction (Diethyl Ether) quench->extract purify 7. Purification (Column Chromatography) extract->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use n-butyllithium instead of a Grignard reagent?

A1: Yes, n-butyllithium is an effective base for deprotonating terminal alkynes. The resulting lithium acetylide is a potent nucleophile. However, organolithium reagents are generally more pyrophoric and require more stringent handling techniques than Grignard reagents. The reaction principle remains the same: formation of the acetylide followed by nucleophilic attack on the benzaldehyde.

Q2: How do I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Spot the reaction mixture alongside the starting benzaldehyde. The reaction is complete when the benzaldehyde spot has disappeared. The product, this compound, will have a higher Rf value than benzaldehyde.

Q3: My final product is a yellow oil, is this normal?

A3: Pure this compound is typically a pale yellow oil. However, a more intense yellow or brown color may indicate the presence of impurities, possibly from side reactions or decomposition. Purification by column chromatography should yield a product with the correct appearance.

Q4: What is the expected yield for this reaction?

A4: With careful attention to anhydrous conditions and reaction temperature, yields for this synthesis are typically in the range of 75-90%. Yields below this range often indicate one of the issues addressed in the troubleshooting section.

References

  • Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Jr., John Wiley & Sons, Ltd. (2000). URL: [Link]

  • Title: The Grignard Reaction in Asymmetric Synthesis Source: Chemical Reviews, 103(8), 3247-3296 (2003). URL: [Link]

  • Title: Mechanism of the Grignard Reaction Source: The Journal of Organic Chemistry, 61(13), 4229-4234 (1996). URL: [Link]

Technical Support Center: Grignard Synthesis of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of 1-Phenyl-4-hexyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and reproducibility of your experiments. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the expertise to proactively mitigate them in future work.

Troubleshooting Guide: Navigating Side Reactions

The Grignard reaction is a cornerstone of carbon-carbon bond formation, but its success is highly dependent on meticulous experimental control.[1] The synthesis of this compound, involving the reaction of a phenyl Grignard reagent with 1-hexyn-3-one or an alkynyl Grignard with benzaldehyde, is susceptible to several side reactions that can diminish yield and complicate purification. This section addresses the most common issues in a question-and-answer format.

Issue 1: My reaction yield is unexpectedly low, or the reaction failed to initiate.

Q: I've followed the procedure, but my final yield of this compound is minimal, or it appears no reaction occurred. What is the most probable cause?

A: The most frequent culprit in a failed or low-yielding Grignard reaction is the quenching of the Grignard reagent. Grignard reagents are potent bases and will react with even weakly acidic protons from sources like water or alcohols.[2] This is an acid-base reaction that is much faster than the desired nucleophilic attack on the carbonyl carbon.

Root Cause Analysis & Troubleshooting Steps:

  • Anhydrous Conditions: The paramount requirement for a successful Grignard synthesis is the strict exclusion of moisture.[2][3]

    • Glassware: All glassware must be rigorously dried, preferably in an oven at >120°C for several hours and assembled while hot under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use only anhydrous grade solvents, such as diethyl ether or tetrahydrofuran (THF). It is best practice to use a freshly opened bottle or to distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone) prior to use.

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[2]

  • Reagent Purity:

    • Starting Materials: Ensure your aldehyde (e.g., 3-phenylpropanal) or ketone and your haloalkane (e.g., bromobenzene) are free from water. If necessary, distill them before use.

    • Magnesium Activation: The surface of magnesium turnings can become oxidized, which prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] A gentle warming with a heat gun can also help initiate the reaction.[5]

Issue 2: I've isolated a significant amount of a non-polar byproduct, identified as biphenyl.

Q: My crude product contains a significant impurity that I've identified as biphenyl. How is this formed, and how can I prevent it?

A: The formation of biphenyl is a classic example of a Wurtz coupling side reaction.[2][3] This occurs when the already-formed phenylmagnesium bromide attacks the C-Br bond of an unreacted bromobenzene molecule.

Mechanistic Insight & Prevention:

The Wurtz reaction is a coupling reaction between an organometallic compound and an alkyl or aryl halide.[6][7] To minimize this, you need to control the concentration of the bromobenzene relative to the magnesium.

  • Slow Addition: Add the solution of bromobenzene in anhydrous ether dropwise to the suspension of magnesium turnings. This ensures that the concentration of bromobenzene is always low, favoring the reaction with magnesium over the coupling reaction with the Grignard reagent already formed.[2][8]

  • Temperature Control: The Grignard formation is exothermic.[3] Maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, cool the flask in an ice bath. Excessive temperatures can increase the rate of Wurtz coupling.[8]

Issue 3: A significant portion of my starting aldehyde/ketone is recovered after the reaction.

Q: After workup, I've recovered a large amount of my starting carbonyl compound. Why didn't it react with the Grignard reagent?

A: This is a strong indication that enolization is outcompeting the desired nucleophilic addition. The Grignard reagent, being a strong base, can remove an acidic α-proton from the carbonyl compound to form an enolate.[9] This enolate is unreactive towards further Grignard addition and will be protonated back to the starting carbonyl compound during the acidic workup.

Controlling the Reaction Pathway:

  • Steric Hindrance: This side reaction is more prevalent with sterically hindered ketones.[9]

  • Temperature: Perform the addition of the carbonyl compound to the Grignard reagent at a low temperature (e.g., 0°C or -78°C). This generally favors the nucleophilic addition pathway over enolization.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can dramatically suppress enolization. This is known as the Luche reduction conditions. CeCl₃ transmetalates with the Grignard reagent to form a less basic, more nucleophilic organocerium reagent, which selectively attacks the carbonyl carbon.[5]

Data Summary: Side Reactions and Mitigation Strategies

Side Reaction Byproduct(s) Underlying Cause Primary Prevention Strategy
Grignard Quenching Alkane (e.g., Benzene)Reaction with protic species (H₂O, alcohols)Strict anhydrous conditions; inert atmosphere.[2]
Wurtz Coupling Dimerized R-R (e.g., Biphenyl)Grignard reagent attacks unreacted halideSlow, dropwise addition of halide; temperature control.[2][8]
Enolization Recovered starting carbonylGrignard acts as a base on α-protonsLow temperature; use of CeCl₃ additive.[5][9]
Rearrangement Allenic or isomeric alkynesPropargyl Grignard rearrangesLow-temperature Grignard formation.[4][10]

Visualizing Reaction Pathways

The success of your synthesis depends on directing the reactants down the desired pathway while blocking the routes to common side products.

G cluster_0 Reagents cluster_1 Desired Reaction cluster_2 Side Reactions cluster_3 Byproducts Phenyl-MgBr Phenyl-MgBr Desired Product This compound Phenyl-MgBr->Desired Product Nucleophilic Addition Wurtz Coupling Wurtz Coupling Phenyl-MgBr->Wurtz Coupling Reacts with Ph-Br Quenching Quenching by H2O Phenyl-MgBr->Quenching Reacts with Protic Solvents 1-Hexyn-3-one 1-Hexyn-3-one 1-Hexyn-3-one->Desired Product Enolization Enolization 1-Hexyn-3-one->Enolization Base (α-proton abstraction) Recovered Ketone Recovered Ketone Enolization->Recovered Ketone Biphenyl Biphenyl Wurtz Coupling->Biphenyl Benzene Benzene Quenching->Benzene G start Reaction Start low_yield Low or No Yield? start->low_yield check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) low_yield->check_anhydrous Yes byproducts Significant Byproducts? low_yield->byproducts No activate_mg Activate Mg with I2 or 1,2-dibromoethane check_anhydrous->activate_mg biphenyl Biphenyl Detected? byproducts->biphenyl Yes success Successful Synthesis byproducts->success No slow_addition Slow Halide Addition & Control Temperature biphenyl->slow_addition Yes ketone_recovered Starting Ketone Recovered? biphenyl->ketone_recovered No low_temp_add Add Ketone at Low Temp (0°C) Consider using CeCl3 ketone_recovered->low_temp_add Yes ketone_recovered->success No

Sources

Technical Support Center: Purification of 1-Phenyl-4-hexyn-3-OL by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Phenyl-4-hexyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the column chromatography of this important synthetic intermediate. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the high purity of your final compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound, providing explanations and actionable solutions.

Issue 1: My compound is not eluting from the column.

  • Potential Cause: The solvent system is not polar enough to move the compound down the silica gel column. This compound contains a hydroxyl group, which can strongly interact with the polar silica gel.

  • Solution:

    • Confirm with TLC: Ensure you have an appropriate Rf value (ideally between 0.25 and 0.35) on your Thin Layer Chromatography (TLC) plate with the chosen solvent system before running the column.[1]

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.[2]

    • Flush the Column: If the compound is still not eluting, you can try flushing the column with a more polar solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane to recover your compound.[3][4] Be aware that using very polar solvents may also elute other strongly adsorbed impurities.

Issue 2: My compound is eluting with impurities, and I'm getting poor separation.

  • Potential Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high, causing your compound and impurities to travel down the column at similar rates.

  • Solution 1:

    • Optimize with TLC: Re-evaluate your solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether).[2][3] The goal is to achieve good separation between the spot of your desired compound and any impurity spots.

    • Consider a Different Solvent System: If a simple two-component system is not effective, you might explore other solvent combinations. For instance, a mixture of dichloromethane and a small amount of methanol can be effective for polar compounds.[3]

  • Potential Cause 2: Overloading the Column. Applying too much crude sample to the column can lead to broad bands and poor separation.

  • Solution 2:

    • Rule of Thumb: A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased.

    • Sample Loading Technique: Ensure your sample is loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent, and carefully apply it to the top of the silica gel.[5][6]

Issue 3: I suspect my compound is degrading on the silica gel column.

  • Potential Cause: this compound, being a propargylic alcohol, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions.[7][8]

  • Solution:

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for any new spots that would indicate degradation.[8]

    • Use Deactivated Silica: You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with your eluent (e.g., 1% triethylamine in your hexane/ethyl acetate mixture). This will neutralize the acidic sites on the silica gel.

    • Alternative Stationary Phases: If degradation is severe, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8]

Issue 4: The collected fractions are very dilute, and I can't detect my product.

  • Potential Cause: This can happen if the compound elutes very slowly or if the column is run too quickly, leading to broad bands.

  • Solution:

    • Concentrate Fractions: Try concentrating a few of the fractions where you expect your compound to be and re-spot them on a TLC plate to see if the concentration is now high enough for detection.[4][8]

    • Optimize Flow Rate: For flash chromatography, an ideal flow rate allows for proper equilibration between the stationary and mobile phases. A flow rate of about 2 inches per minute of the solvent front is often recommended.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for a compound of intermediate polarity like this compound is a mixture of hexanes and ethyl acetate.[3] Begin by testing a ratio of 9:1 (hexanes:ethyl acetate) on a TLC plate and adjust the polarity based on the resulting Rf value. Aim for an Rf between 0.25 and 0.35 for optimal separation on a column.[1]

Q2: How do I properly pack a silica gel column for flash chromatography?

A2: There are two common methods: dry packing and wet packing. For flash chromatography, a well-packed column is crucial for good separation.

  • Dry Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Pour the dry silica gel into the column.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Carefully add your eluent and use air pressure to push it through the column, ensuring no cracks form.[9]

  • Wet Packing (Slurry Method):

    • Prepare a slurry of silica gel in your initial, non-polar eluent.

    • Pour the slurry into the column.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

    • Add a protective layer of sand on top.

Q3: What are the potential impurities I should be looking for?

A3: The synthesis of this compound can result in several impurities.[10] These may include unreacted starting materials (e.g., benzaldehyde, 1-pentyne), byproducts from side reactions, or products of degradation.[11] TLC analysis of your crude mixture should give you an indication of the number and polarity of the impurities present.

Q4: How can I visualize the spots on my TLC plate if my compound is not UV active?

A4: While this compound contains a phenyl group and should be UV active, if you need to visualize other non-UV active compounds, you can use a staining solution. A common and effective stain for general organic compounds is a potassium permanganate (KMnO₄) stain or a ceric ammonium molybdate (CAM) stain.[12]

Q5: Can I reuse my column?

A5: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination can be a significant issue. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is best practice to use fresh silica gel for each purification to ensure the highest purity of your final product.

III. Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Preparation and Solvent System Selection:

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 80:20 hexanes:ethyl acetate).

    • Visualize the plate under a UV lamp (254 nm).

    • Adjust the solvent system until the Rf of your desired product is approximately 0.3.[13]

2. Column Packing (Wet Method):

  • Select an appropriately sized column based on the amount of crude material.

  • Secure the column vertically to a stand.

  • Place a small cotton plug at the bottom of the column and add a layer of sand.

  • In a beaker, make a slurry of silica gel 60 (230-400 mesh) with your initial, less polar eluent.[12]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[6]

3. Sample Loading:

  • Dissolve your crude this compound in the minimum amount of your initial eluent or a solvent like dichloromethane.

  • Carefully pipette the solution onto the top layer of sand in the column.[5]

  • Rinse the sample flask with a small amount of eluent and add it to the column to ensure all the sample is transferred.

  • Drain the solvent until it is level with the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with your eluent.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.[9]

  • Collect fractions in test tubes. The size of the fractions will depend on the size of your column.

  • Monitor the elution process by periodically spotting the collected fractions on TLC plates.

5. Product Isolation:

  • Once your product has fully eluted from the column (as determined by TLC), combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain your purified this compound.

Quantitative Data Summary
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard choice for flash chromatography of moderately polar compounds.[12]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientA versatile system allowing for fine-tuning of polarity.[3]
TLC Rf Target 0.25 - 0.35Provides optimal resolution and reasonable elution time on the column.[1]
Silica to Sample Ratio 30:1 to 100:1 (w/w)Ensures sufficient separation capacity, especially for closely eluting impurities.
Sample Loading Concentrated solution in eluentMinimizes band broadening and improves separation efficiency.[5]

IV. Visualized Workflow

Experimental Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G cluster_problems Common Issues cluster_solutions Solutions start Problem no_elution No Elution Is Rf too low? start->no_elution poor_sep Poor Separation Are spots overlapping on TLC? start->poor_sep degradation Degradation Are new spots appearing over time? start->degradation inc_polarity Increase Polarity Gradually add more polar solvent no_elution->inc_polarity Yes reopt_solvent Re-optimize Solvent Test different solvent systems poor_sep->reopt_solvent Yes deactivate_silica Deactivate Silica Add triethylamine to eluent degradation->deactivate_silica Yes

Caption: Troubleshooting logic for common chromatography problems.

V. References

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]

  • Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Chemical Science.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (1E)-1-phenyl-1-hexen-4-yn-3-ol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Phenyl-4-hexyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile propargylic alcohol. Here, we address common challenges encountered during its purification, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your critical applications.

Introduction: The Importance of Purity

This compound is a valuable synthetic intermediate. The presence of impurities, even in trace amounts, can have significant consequences, leading to poor yields in subsequent reactions, catalyst poisoning, or the formation of unwanted byproducts. This guide will help you navigate the complexities of its purification to obtain a highly pure final product.

Troubleshooting Guide: From Crude Product to Pure Compound

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My crude ¹H NMR shows more than just my product. What are the likely impurities?

Answer:

The impurities in your crude this compound will largely depend on the synthetic route employed. A common method for synthesizing secondary propargylic alcohols is the addition of an organometallic reagent to an α,β-unsaturated aldehyde. For this compound, a likely synthesis involves the reaction of a propynyl Grignard reagent with benzaldehyde.

Common Impurities and Their Origins:

ImpurityLikely Origin¹H NMR Signature (Anticipated)
Unreacted BenzaldehydeIncomplete reaction.Aldehydic proton signal around 9-10 ppm.
Unreacted 1-ButyneExcess starting material.Signals in the aliphatic region.
Hex-1-en-3-olOver-reduction of the alkyne.Vinylic proton signals between 5-7 ppm.
Coupling ProductsSide reactions of the Grignard reagent.[1]Complex signals in the aromatic and aliphatic regions.
Allenic ByproductsRearrangement of the propargyl Grignard reagent.[1]Characteristic signals for allene protons around 4.5-5.5 ppm.

Expert Insight: The formation of allenic byproducts is a known issue in reactions involving propargyl Grignard reagents.[1] Careful control of reaction temperature can often minimize this side reaction.

Issue 2: I'm seeing a smear on my TLC plate instead of a clean spot for my product. What does this indicate?

Answer:

A smear on a Thin Layer Chromatography (TLC) plate can indicate several issues:

  • Compound Decomposition: Propargylic alcohols can be sensitive to acidic conditions. If you are using an acidic stain or if your silica gel has acidic character, your product may be decomposing on the plate.

  • High Polarity: The hydroxyl group in this compound makes it a polar molecule. If your solvent system is not polar enough, the compound will have a very low Rf value and may appear as a streak.

  • Overloading: Applying too much of your sample to the TLC plate can lead to streaking.

Troubleshooting Steps:

  • Neutralize Silica: Run your column chromatography with silica gel that has been treated with a small amount of a non-nucleophilic base, like triethylamine, in the eluent. This can prevent decomposition of acid-sensitive compounds.

  • Optimize Your Solvent System: Experiment with different solvent systems for your TLC. A good starting point for a compound like this compound would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).

  • Dilute Your Sample: Ensure you are applying a dilute solution of your compound to the TLC plate.

Issue 3: My column chromatography is not giving me a good separation. What can I do to improve it?

Answer:

Effective column chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).[2][3] If you are not achieving good separation, consider the following:

Key Parameters for Optimization:

ParameterRecommendationRationale
Solvent System Aim for an Rf of 0.2-0.3 for your product on TLC for optimal separation on a column.A lower Rf value means the compound spends more time on the stationary phase, allowing for better separation from less polar impurities.
Column Packing Ensure your column is packed uniformly without any air bubbles or cracks.A poorly packed column will lead to channeling and inefficient separation.
Loading Load your crude product in a minimal amount of solvent.A concentrated band at the top of the column is crucial for good separation.
Flow Rate A slower flow rate generally provides better resolution.This allows more time for equilibrium to be established between the mobile and stationary phases.

Workflow for Improving Column Chromatography Separation:

Caption: Decision-making workflow for troubleshooting column chromatography.

Issue 4: Can I use distillation to purify this compound?

Answer:

Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities.[4] However, there are important considerations:

  • Thermal Stability: Propargylic alcohols can be thermally labile. It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize the risk of decomposition.

  • Fractional Distillation: For separating compounds with close boiling points, a fractional distillation setup with a Vigreux or packed column is recommended.[5]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Collect Fractions: Collect fractions based on the boiling point at the applied pressure. Monitor the purity of the fractions by TLC or GC.

Issue 5: Is recrystallization a viable purification method?

Answer:

Recrystallization is a powerful purification technique for solid compounds. If your this compound is a solid at room temperature or can be solidified, recrystallization could be an excellent option.

The Principle of Recrystallization: This technique relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[6]

Steps for a Successful Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Common solvents to screen include hexanes, ethyl acetate, and mixtures thereof.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: A combination of analytical techniques is recommended for confirming purity:

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the structure of your compound and can reveal the presence of impurities.[7]

  • Infrared (IR) Spectroscopy: This will show the characteristic functional groups, such as the O-H stretch of the alcohol and the C≡C stretch of the alkyne.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC is a powerful tool for assessing purity.

Q2: My purified product is a yellow oil, but I expected a colorless liquid. What could be the cause?

A2: A yellow color can indicate the presence of conjugated impurities or decomposition products. If the NMR and other analytical data show the product to be pure, the color may be due to trace impurities that are difficult to detect. You can try passing the material through a short plug of silica gel or activated carbon to remove the color.

Q3: How should I store purified this compound?

A3: Propargylic alcohols can be sensitive to air and light. It is best to store the purified compound under an inert atmosphere (like argon or nitrogen) in a sealed container, protected from light, and refrigerated.

Q4: Are there any specific safety precautions I should take when working with this compound?

References

  • An In-depth Technical Guide to the Spectroscopic Characterization of 1-Hexyn-3-OL. Benchchem.
  • A Comparative Guide to the Synthesis of 1-Hexyn-3-OL: Efficiency and Protocols. Benchchem.
  • Alkynyl Borrowing: Silver-Catalyzed Amination of Secondary Propargylic Alcohols via C(sp3)–C(sp) Bond Cleavage. ACS Publications.
  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Norwegian Research Information Repository - NTNU.
  • Propargyl alcohol (2-propyn-1-ol) has three reactive sites... osha-97.pdf.
  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me.
  • 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987. PubChem.
  • This compound | CAS 184577-40-0. Santa Cruz Biotechnology.
  • Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. ACS Publications.
  • Optimizing reaction conditions for the synthesis of hexyn-3-ol-1. Benchchem.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • (E)-1-phenyl-1-hexen-4-yn-3-ol | CAS#:63124-68-5. Chemsrc.
  • 1-HEXYN-3-OL(105-31-7) 1H NMR spectrum. ChemicalBook.
  • This compound | 184577-40-0. Benchchem.
  • Buy this compound (EVT-399131) | 184577-40-0. EvitaChem.
  • 4-Hexyn-3-ol | C6H10O | CID 140751. PubChem.
  • Method for preparing hexyn-3-ol-1. Google Patents.
  • 1-Hexyn-3-ol 90%, technical grade 105-31-7. Sigma-Aldrich.
  • 1-Phenyl-hex-4-en-3-one. SpectraBase.
  • Technical Guide: 1-Hexyn-3-ol as a Chiral Building Block in Chemical Synthesis. Benchchem.
  • 1-PHENYL-1-HEXYN-3-OL | 1817-51-2. ChemicalBook.
  • (r)-(+)-1-octyn-3-ol. Organic Syntheses Procedure.
  • (1E)-1-phenyl-1-hexen-4-yn-3-ol. ChemSynthesis.
  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - SG.
  • 4-Phenylhexan-3-ol | C12H18O | CID 235767. PubChem.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • A Spectroscopic Comparison of Raw and Purified 1-Hexyn-3-ol Samples. Benchchem.
  • Troubleshooting: Purification of a Tagged Protein. GoldBio.
  • Protein purification troubleshooting guide. Select Science.
  • Protein purification troubleshooting guide. GE Healthcare.
  • This compound suppliers USA.
  • Production method for cis-3-hexene-1-ol. Google Patents.
  • Hex-4-en-1-yn-3-ol | C6H8O | CID 24991. PubChem.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Phenyl-4-hexyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-4-hexyn-3-OL. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading and achieve successful reaction outcomes. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Nuances of Catalyzing Reactions with this compound

This compound is a versatile propargylic alcohol, a class of compounds known for their rich and diverse reactivity. The presence of the hydroxyl group in proximity to the alkyne moiety can influence the electronic and steric environment of the reaction center, presenting unique challenges and opportunities in catalysis.[1][2] Optimizing catalyst loading is not merely a matter of minimizing cost; it is a critical parameter that dictates reaction efficiency, selectivity, and the prevention of undesirable side reactions. This guide will focus primarily on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which are frequently employed for functionalizing such alkynes.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Sonogashira coupling with this compound?

A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for Sonogashira reactions.[6] The copper(I) co-catalyst, typically CuI, is often used at a 1:2 or 1:1 molar ratio to the palladium catalyst. It is crucial to consider this as a starting point for optimization, as the ideal loading will depend on the specific reaction partners and conditions. For highly reactive substrates, catalyst loading can sometimes be reduced to as low as 0.005 mol%.[3]

Q2: How does catalyst loading affect the rate and yield of the reaction?

A2: Generally, a higher catalyst loading leads to a faster reaction rate. However, this does not always translate to a higher yield of the desired product. Excessive catalyst concentrations can promote side reactions, such as the dimerization of the terminal alkyne (homocoupling), which consumes the starting material and complicates purification.[7][8] Therefore, the goal is to find the minimum catalyst loading that provides a reasonable reaction rate and maximum yield of the cross-coupled product.

Q3: Can the choice of palladium precursor and ligand influence the optimal catalyst loading?

A3: Absolutely. The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and the phosphine ligand has a significant impact on catalytic activity and stability.[9][10] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle, and may allow for lower catalyst loadings.[7][11] For instance, using a more active catalyst system, like one with a palladacycle or an N-heterocyclic carbene (NHC) ligand, can often enable a reduction in catalyst loading compared to traditional Pd/phosphine systems.[9][12]

Q4: When should I consider a copper-free Sonogashira coupling, and how does that affect catalyst loading?

A4: Copper-free Sonogashira couplings are advantageous when dealing with sensitive substrates that may be prone to copper-mediated side reactions, or to avoid the formation of alkyne homocoupling products (Glaser coupling).[7][13] In the absence of a copper co-catalyst, the palladium catalyst must facilitate all steps of the catalytic cycle. This may necessitate a higher palladium catalyst loading compared to the copper-co-catalyzed version to achieve a comparable reaction rate. However, modern, highly active palladium catalysts can often perform efficiently at low loadings even in copper-free systems.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound and provides a logical workflow for troubleshooting.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or GC-MS analysis shows predominantly unreacted this compound and/or the coupling partner.

  • The reaction mixture does not change color as expected (e.g., remains colorless when a color change is anticipated).

Logical Troubleshooting Workflow:

start Low/No Conversion catalyst_activity Verify Catalyst Activity start->catalyst_activity reaction_conditions Optimize Reaction Conditions start->reaction_conditions reagent_quality Check Reagent Quality start->reagent_quality increase_loading Incrementally Increase Pd Loading (e.g., to 5-10 mol%) catalyst_activity->increase_loading If known to be active change_catalyst Change Pd Precursor/Ligand catalyst_activity->change_catalyst If activity is questionable increase_loading->change_catalyst If no improvement increase_temp Increase Temperature reaction_conditions->increase_temp change_solvent Change Solvent/Base increase_temp->change_solvent If no improvement degas_solvents Ensure Solvents/Reagents are Anhydrous and Degassed reagent_quality->degas_solvents start Excessive Homocoupling reduce_catalyst Reduce Catalyst Loading start->reduce_catalyst reaction_setup Modify Reaction Setup start->reaction_setup protecting_group Consider a Protecting Group Strategy start->protecting_group reduce_pd Lower Pd Loading reduce_catalyst->reduce_pd reduce_cu Lower or Eliminate Cu(I) reduce_pd->reduce_cu If using Cu(I) slow_addition Slow Addition of Alkyne reaction_setup->slow_addition inert_atmosphere Ensure Rigorous Inert Atmosphere slow_addition->inert_atmosphere In conjunction with tms_protection Use a Silyl Protecting Group (e.g., TMS) protecting_group->tms_protection

Caption: Troubleshooting workflow for excessive alkyne homocoupling.

Detailed Explanations:

  • Reduce Catalyst Loading: High concentrations of both palladium and copper catalysts can promote homocoupling. [8]Systematically reducing the loading of both can favor the desired cross-coupling pathway.

  • Lower or Eliminate Cu(I): The copper co-catalyst is often implicated in Glaser-type homocoupling. [7]Reducing its concentration or switching to a copper-free protocol can significantly mitigate this side reaction. [13]* Slow Addition of Alkyne: Maintaining a low, steady concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction. Using a syringe pump to add the this compound slowly to the reaction mixture is a highly effective strategy. [6][7]* Ensure Rigorous Inert Atmosphere: Oxygen is a known promoter of oxidative homocoupling. [8]Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents have been properly degassed.

  • Consider a Protecting Group Strategy: If other methods fail, the terminal alkyne can be protected with a group like trimethylsilyl (TMS). [7]The protected alkyne can then undergo the cross-coupling reaction, followed by deprotection to yield the desired product.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Sonogashira Coupling

This protocol outlines a systematic approach to optimizing the palladium and copper catalyst loading for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine)

  • Anhydrous base (e.g., triethylamine or diisopropylethylamine)

  • Schlenk flasks or similar reaction vessels for inert atmosphere techniques

  • Magnetic stirrer and stir bars

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical reaction vessels under an inert atmosphere.

  • Initial High Loading: In the first vessel, add the aryl halide (1.0 eq), solvent, and base. Then add the palladium catalyst (e.g., 5 mol%) and CuI (e.g., 5 mol%).

  • Systematic Reduction of Palladium: In subsequent vessels, systematically decrease the palladium catalyst loading (e.g., 3 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) while keeping the CuI loading constant relative to the palladium (e.g., a 1:1 molar ratio).

  • Systematic Reduction of Copper: In a separate set of experiments, maintain an optimal palladium loading (determined from the previous step) and systematically reduce the CuI loading (e.g., from 1:1 to 1:0.5, 1:0.1, and finally to 0, a copper-free system).

  • Reaction Initiation: To each vessel, add this compound (1.1-1.5 eq).

  • Monitoring: Stir all reactions at the desired temperature (e.g., room temperature to 80 °C) and monitor their progress by TLC or GC-MS at regular time intervals.

  • Analysis: After a set reaction time (e.g., 24 hours), or upon completion, quench the reactions and analyze the crude reaction mixtures to determine the conversion of starting materials and the yield of the desired product versus byproducts.

Data Presentation:

ExperimentPdCl₂(PPh₃)₂ (mol%)CuI (mol%)Reaction Time (h)Conversion (%)Product Yield (%)Homocoupling (%)
15.05.04>957520
23.03.06>958510
31.01.012>95905
40.50.5249085<5
51.00.118>9592<2
61.00248075<1

This is example data and will vary based on specific substrates and conditions.

Conclusion

Optimizing catalyst loading for reactions involving this compound is a multifactorial process that requires a systematic and logical approach. By understanding the interplay between the catalyst system, reaction conditions, and the inherent reactivity of this propargylic alcohol, researchers can overcome common challenges such as low conversion and byproduct formation. This guide provides a foundational framework for troubleshooting and optimization, empowering you to achieve more efficient and successful synthetic outcomes.

References

  • UCL Discovery. (n.d.). Gold and Silver Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, November 12). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. Retrieved from [Link]

  • UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of propargylic alcohols. [Diagram]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. [Table]. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2012). Modern Trends in Catalyst and Process Design for Alkyne Hydrogenations. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of mixed alkyne/alkene streams at elevated pressure over a palladium sulfide catalyst. [PDF]. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • The University of Aberdeen Research Portal. (n.d.). Selective hydrogenation of mixed alkyne/alkene streams at elevated pressure over a palladium sulfide catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved from [Link]

  • CORE. (n.d.). Chemicals from Alkynes with Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Comparative Guide to the Synthesis of 1-Hexyn-3-OL: Efficiency and Protocols. [PDF]. Retrieved from [Link]

  • ACS Publications. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Organic Chemistry Frontiers. Retrieved from [Link]

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  • MDPI. (n.d.). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hexyn-3-ol. Retrieved from [Link]

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Technical Support Center: Selective Hydrogenation of Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective hydrogenation of alkynes. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the nuanced process of reducing propargylic alcohols, such as 1-Phenyl-4-hexyn-3-ol, to their corresponding allylic alcohols while preventing over-reduction to the fully saturated analog. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Selectivity

The semi-hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and natural products.[1][2][3] Propargylic alcohols present a specific challenge: the desired product, an allylic alcohol, is itself susceptible to hydrogenation. Achieving high selectivity for the alkene without subsequent reduction to the alkane requires precise control over the catalyst's activity and the reaction conditions. Over-reduction leads to undesired byproducts, complicating purification and reducing the overall yield of the target molecule. This guide will help you diagnose and resolve common issues to optimize your selective hydrogenation reactions.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during the hydrogenation of this compound and similar propargylic alcohols.

Q1: My reaction is producing a significant amount of the fully saturated alkane (1-Phenyl-hexane-3-ol). How can I improve selectivity for the alkene (1-Phenyl-4-hexen-3-ol)?

A1: Over-hydrogenation is the most common issue and typically points to excessive catalyst activity or non-optimal reaction conditions. [4] Here are the primary factors to investigate:

  • Catalyst Choice and Activity: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are often too active and will readily reduce both alkynes and alkenes to alkanes.[5][6][7] For selective semi-hydrogenation to a cis-alkene, a "poisoned" catalyst is necessary to moderate its activity.[8][9][10]

    • Solution: Employ a less active, "poisoned" catalyst. The most common choice is Lindlar's catalyst (Palladium on Calcium Carbonate or Barium Sulfate, poisoned with lead acetate and quinoline).[3][8][11] This catalyst is specifically designed to reduce alkynes to cis-alkenes and has a much lower propensity for reducing the resulting alkene.[8][9] An effective alternative is the P-2 Nickel Boride (Ni₂B) catalyst , which often provides similar or better yields and is easier to prepare.[5][9][12]

  • Catalyst Loading: Even with a selective catalyst, using an excessive amount can lead to over-reduction.

    • Solution: Reduce the catalyst loading. Start with a catalytic amount (e.g., 5 mol%) and adjust as needed based on reaction monitoring.

  • Hydrogen Pressure: High hydrogen pressure can drive the reaction towards over-reduction.[4]

    • Solution: Conduct the reaction at or slightly above atmospheric pressure. A balloon filled with hydrogen is often sufficient and provides a visual cue for hydrogen uptake.[4]

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired semi-hydrogenation and the undesired over-hydrogenation.[4]

    • Solution: Perform the reaction at a lower temperature. Room temperature is often a good starting point.[4] If the reaction is sluggish, a modest increase in temperature should be done cautiously while monitoring the product distribution.

  • Reaction Time: Allowing the reaction to proceed for too long after the alkyne has been consumed will inevitably lead to the slow reduction of the alkene.[4]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][13][14] Stop the reaction as soon as the starting alkyne is consumed.

Q2: My reaction starts well, but then the catalyst seems to lose activity, resulting in an incomplete conversion.

A2: Catalyst deactivation can occur for several reasons.

  • Catalyst Poisoning (Unintentional): The starting material or solvent may contain impurities (e.g., sulfur or thiol compounds) that irreversibly bind to the catalyst's active sites.

    • Solution: Ensure the purity of your starting material and use high-purity, degassed solvents. If impurities are suspected, purifying the alkyne before hydrogenation is recommended.

  • Substrate Adsorption: In some cases, the product (the allylic alcohol) or intermediates can strongly adsorb to the catalyst surface, blocking active sites.

    • Solution: Try a different solvent system. Sometimes, a change in solvent polarity can alter the adsorption-desorption equilibrium on the catalyst surface. Solvents like ethanol, ethyl acetate, or hexanes are common choices.[12]

  • Mechanical Agitation: Insufficient stirring can lead to poor mass transfer of hydrogen and the substrate to the catalyst surface, giving the appearance of deactivation.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a good suspension of the heterogeneous catalyst.

Q3: The stereoselectivity of my reaction is poor. I am getting a mixture of cis and trans alkenes.

A3: The formation of the trans-alkene during a catalytic hydrogenation designed for cis-selectivity (like with Lindlar's catalyst) is unusual but can occur.

  • Catalyst Integrity: An improperly prepared or aged Lindlar's catalyst might have lost some of its poisoning, leading to sites that can catalyze isomerization of the initially formed cis-alkene to the more thermodynamically stable trans-alkene.

    • Solution: Use a fresh, high-quality Lindlar's catalyst. If preparing it in-house, ensure the poisoning procedure is followed meticulously.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can sometimes promote isomerization.

    • Solution: As with preventing over-reduction, monitor the reaction closely and stop it once the alkyne is consumed. Maintain a moderate temperature.

  • Alternative Methods for trans-Alkenes: If the trans-alkene is the desired product, catalytic hydrogenation is not the appropriate method.

    • Solution for trans-alkenes: Employ a dissolving metal reduction, such as sodium in liquid ammonia (Na/NH₃), which proceeds through a different mechanism to selectively form the trans-alkene.[6][15][16]

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the "poison" in Lindlar's catalyst?

A: The "poison," typically a lead salt like lead(II) acetate and an amine like quinoline, deactivates the most active sites on the palladium catalyst.[2][3][8][11] Alkynes adsorb more strongly to the catalyst surface than alkenes.[8] The poisoned catalyst has just enough activity to catalyze the addition of hydrogen to the highly reactive alkyne but is not active enough to efficiently catalyze the hydrogenation of the less reactive alkene product.[9] This moderation of reactivity is crucial for stopping the reaction at the alkene stage.[5][8] Studies suggest that the poison significantly reduces the number of sites available for alkene adsorption, thereby preventing over-hydrogenation.[1]

Q: How do I choose the right solvent for my hydrogenation reaction?

A: The ideal solvent should fully dissolve your substrate (this compound), be inert to the reaction conditions, and allow for easy product isolation. Common choices include:

  • Alcohols (Methanol, Ethanol): Good for dissolving polar substrates.

  • Esters (Ethyl Acetate): A versatile solvent with moderate polarity.

  • Hydrocarbons (Hexane, Toluene): Suitable for nonpolar substrates. The choice can sometimes influence reaction rate and selectivity, so it may be an important parameter to screen during optimization.

Q: Can I use Wilkinson's catalyst (Rh(PPh₃)₃Cl) for selective alkyne hydrogenation?

A: While Wilkinson's catalyst is well-known for alkene hydrogenation, its selectivity for alkyne semi-hydrogenation is generally poor. It tends to reduce alkynes to alkenes and then, at a comparable rate, to the corresponding alkanes, making it difficult to stop the reaction at the alkene stage.[17][18] Therefore, it is not a recommended choice for this specific transformation where alkene preservation is critical.

Q: Are there more modern, environmentally friendly alternatives to the lead-based Lindlar catalyst?

A: Yes, the development of lead-free alternatives is an active area of research. Several promising systems have emerged:

  • Modified Nickel Catalysts: Silica-supported nickel nanoparticles modified with N-doped carbon have shown excellent performance as a lead-free replacement for Lindlar's catalyst.[19]

  • Modified Cobalt Catalysts: Similarly, cobalt nanoparticles on silica with N-doped carbon modification have been developed for the semi-hydrogenation of alkynes, offering a palladium- and lead-free option.[20]

  • Single-Atom Catalysts: Advanced catalysts featuring highly-oxidized palladium single atoms have demonstrated significantly enhanced activity and selectivity compared to traditional Lindlar catalysts, avoiding the need for toxic poisoning agents.[21]

Data Summary & Protocols

Table 1: Comparison of Common Catalytic Systems for Alkyne Semi-Hydrogenation
Catalyst SystemTypical ConditionsSelectivityKey AdvantagesKey Disadvantages
Lindlar's Catalyst H₂ (1 atm), RT, QuinolineHigh for cis-alkeneWell-established, commercially availableContains toxic lead, potential for catalyst deactivation
P-2 Nickel Boride (Ni₂B) H₂ (1 atm), RT, EtOHHigh for cis-alkeneLead-free, often gives high yields[5]Can be pyrophoric if not handled carefully, prepared in situ
Pd/C (unpoisoned) H₂ (1-4 atm), RTLow (forms alkane)Highly active, readily availableNot suitable for semi-hydrogenation due to over-reduction[22]
Na in NH₃ (l) -78 °CHigh for trans-alkeneExcellent for trans-selectivityRequires cryogenic conditions and handling of sodium metal
Experimental Protocol: General Procedure for Selective Hydrogenation using Lindlar's Catalyst

Objective: To synthesize (Z)-1-Phenyl-4-hexen-3-ol from this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Anhydrous solvent (e.g., Methanol or Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., flask with a balloon or a Parr hydrogenator)

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5-10 mol% relative to the substrate). If desired, add a small amount of quinoline (typically 1:1 by weight with the catalyst) to further moderate activity.

  • Reaction Setup: Purge the flask with an inert gas. Add the anhydrous solvent (e.g., methanol, 20-30 mL per 1 g of substrate). In a separate flask, dissolve this compound (1 equivalent) in the same solvent and add it to the catalyst suspension via cannula transfer under an inert atmosphere.[23]

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.[23] Inflate a balloon with hydrogen and attach it to the flask, or pressurize the reactor to 1-4 atm.[23]

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C).[23] The reaction is often accompanied by the uptake of hydrogen, which can be observed by the deflation of the balloon.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC every 30-60 minutes. It is crucial to stop the reaction once the starting alkyne is consumed to prevent over-reduction.[4]

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of celite to remove the heterogeneous catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography, distillation, or recrystallization as needed.[4]

Visual Logic and Workflow Diagrams

Diagram 1: Reaction Pathway

A This compound (Starting Material) B (Z)-1-Phenyl-4-hexen-3-ol (Desired Product) A->B  H₂, Lindlar's Cat. (Selective Path) C 1-Phenyl-hexane-3-ol (Over-reduction Product) A->C H₂, Pd/C (Non-selective Path) B->C  H₂, Lindlar's Cat. (Slow/Undesired) start Problem: Significant Over-reduction to Alkane q1 Is a 'poisoned' catalyst (e.g., Lindlar's) being used? start->q1 sol1 Action: Switch to a poisoned catalyst like Lindlar's or P-2 Nickel. q1->sol1 No q2 Is H₂ pressure > 1 atm? q1->q2 Yes end_node Selectivity Improved sol1->end_node sol2 Action: Reduce H₂ pressure. Use a balloon setup. q2->sol2 Yes q3 Was the reaction stopped as soon as the alkyne was consumed? q2->q3 No sol2->end_node sol3 Action: Monitor reaction closely (TLC/GC) and stop upon completion. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low selectivity.

References

  • Designing a Green Replacement for the Lindlar Catalyst for Alkyne Semi-hydrogenation Using Silica-Supported Nickel Nanoparticles Modified by N-Doped Carbon. (2022). ACS Sustainable Chemistry & Engineering. [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Master Organic Chemistry. [Link]

  • Reduction of alkynes. (Video). Khan Academy. [Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011). Master Organic Chemistry. [Link]

  • Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. (2021). RSC Publishing. [Link]

  • Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. (2013). National Institutes of Health. [Link]

  • Beyond Lindlar Catalyst: Highly-oxidized Pd Single Atoms as Promoter for Alkyne Semi-hydrogenation. (2023). Chemical Science (RSC Publishing). [Link]

  • Discovering the Power of Lindlar Catalyst in Selective Hydrogenation. (2025). Housing Innovations. [Link]

  • The development of a lead-free replacement for the Lindlar catalyst for alkyne semi-hydrogenation using silica supported, N-doped carbon modified cobalt nanoparticles. (2022). Green Chemistry (RSC Publishing). [Link]

  • Reduction of an alkyne using the Lindlar catalyst, a reaction... Pearson+ Study Prep. [Link]

  • Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (Video). (2023). JoVE. [Link]

  • Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. (2022). Journal of the American Chemical Society. [Link]

  • Semi-hydrogenation of alkynes. Wikipedia. [Link]

  • Reduction of Alkynes. (2024). Chemistry LibreTexts. [Link]

  • Reduction of Alkynes. (2020). Chad's Prep. [Link]

  • Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. ResearchGate. [Link]

  • Reduction of Alkynes. (2025). Chemistry LibreTexts. [Link]

  • Reduction of alkenes and alkynes. Organic Chemistry II - Lumen Learning. [Link]

  • Conversion of propargylic alcohols 2 to the corresponding (E)-allylic... ResearchGate. [Link]

  • Semihydrogenation and isomerization of propargyl alcohols... ResearchGate. [Link]

  • A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Semantic Scholar. [Link]

  • Continuous Semihydrogenation of a Propargylic Alcohol over Amorphous Pd81Si19 in Dense Carbon Dioxide: Effect of Modifiers. Semantic Scholar. [Link]

  • Catalytic Carbonyl Allylation, Propargylation and Vinylation from the Alcohol or Aldehyde Oxidation Level via C-C Bond Forming Hydrogenation and Transfer Hydrogenation. (2008). National Institutes of Health. [Link]

  • A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. (2013). RSC Publishing. [Link]

  • Nickel boride catalyst. Wikipedia. [Link]

  • A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. ResearchGate. [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. [Link]

  • Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. (2016). National Institutes of Health. [Link]

  • Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. (2015). The Royal Society of Chemistry. [Link]

  • Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. (2009). PubMed Central. [Link]

  • Hydrogen-Mediated C-C Coupling to form Allylic Alcohols. (2010). GreenChemBlog. [Link]

  • Catalytic Hydrogenation of Alkynes. (2019). Chemistry LibreTexts. [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). ACS Publications. [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). National Institutes of Health. [Link]

  • A Simple Nickel Catalyst Enables Broad E-Selective Alkyne Semihydrogenation. (2019). Angewandte Chemie. [Link]

  • Semi-Hydrogenation of Alkynes by a Tandem Photoredox System Free of Noble Metal. (2021). CCS Chemistry. [Link]

  • Alkyne Hydrogenation. Study.com. [Link]

  • Nickel-Catalyzed Semihydrogenation of Alkynes by Sodium Borohydride. Thieme. [Link]

  • Hydrogenation of Alkynes. (2018). YouTube. [Link]

  • Selective hydrogenation of 3-Hexyn-1-ol with Pd nanoparticles synthesized via microemulsions. ResearchGate. [Link]

  • Selective Hydrogenation of 1-Hexyne Using Pd-Cu and Pd- W Supported on Alumina Catalysts. AIDIC. [Link]

  • Selective and nonselective paths for hydrogenation of 3-hexyn-1-ol. ResearchGate. [Link]

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Technical Support Center: Scalable Synthesis of 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1-Phenyl-4-hexyn-3-ol. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

The synthesis of this compound, a valuable propargyl alcohol intermediate, is most commonly achieved via the nucleophilic addition of a propargyl organometallic reagent to 3-phenylpropanal. While straightforward on paper, this reaction class, particularly Grignard-based routes, presents significant challenges in control, safety, and purification upon scale-up. This guide is structured in a question-and-answer format to directly tackle the specific issues you may face.

FAQs: Reagent Preparation & Reaction Initiation

Question 1: My Grignard reaction with propargyl bromide is difficult to initiate and then becomes too vigorous. How can I achieve a controlled start?

Answer: This is a classic challenge with Grignard reagent formation. The induction period followed by a sudden, highly exothermic reaction is due to the slow breakdown of the passivating magnesium oxide/hydroxide layer on the magnesium turnings.[1] On a large scale, this can lead to a dangerous accumulation of unreacted alkyl halide, posing a significant thermal runaway risk.[2][3][4]

Troubleshooting and Solutions:

  • Magnesium Activation: Do not rely solely on iodine or 1,2-dibromoethane for large-scale work. While effective in the lab, they can complicate downstream processing. A superior method is to dry-stir the magnesium turnings under a high vacuum or inert atmosphere for several hours. This mechanical activation abrades the oxide layer, providing a fresh, reactive surface.

  • Controlled Initiation: Add a small, pre-determined aliquot of your propargyl bromide to the activated magnesium in a minimal amount of anhydrous solvent (e.g., THF). Use a reaction calorimeter or a sensitive temperature probe to confirm initiation (a distinct exotherm) before beginning the main, slow addition of the remaining halide solution.[2]

  • Solvent Choice: While diethyl ether is common, Tetrahydrofuran (THF) is often a better choice for scale-up due to its higher boiling point, which provides a larger temperature window for controlling the exotherm.[5]

Question 2: I am observing a significant amount of an allenic alcohol byproduct alongside my desired this compound. What causes this and how can it be minimized?

Answer: The formation of an allenic byproduct is a well-known issue in reactions involving propargyl Grignard reagents. The propargyl Grignard reagent exists in equilibrium with its allenic isomer, allenylmagnesium bromide (CH₂=C=CHMgBr).[6][7] The reaction with your aldehyde can proceed through either form, leading to a mixture of products.

Causality and Mitigation Strategy:

  • Mechanism: The reaction of propargyl bromide with magnesium often favors the formation of the allenyl Grignard reagent.[7] This isomer can then react with the aldehyde to give the undesired allenic alcohol.

  • Protecting Groups: To prevent this rearrangement, you can use a trimethylsilyl (TMS)-protected propargyl bromide to form the Grignard reagent. The bulky TMS group locks the alkyne in its terminal position, preventing isomerization. The TMS group can then be easily removed during the aqueous work-up.[7][8]

  • Alternative Reagents: Consider Barbier-type conditions, where the aldehyde is mixed with the propargyl halide and a metal like indium or zinc.[8][9] This generates the organometallic species in situ, which often reacts immediately with the aldehyde, suppressing the rearrangement.

FAQs: Reaction Execution & Scale-Up Challenges

Question 3: My reaction yield drops significantly upon scale-up, even though it works perfectly on a 1-gram scale. What are the likely culprits?

Answer: A drop in yield during scale-up is a multifaceted problem often rooted in mass and heat transfer limitations. What is instantaneous on a small scale (mixing, heat dissipation) can become a rate-limiting factor in a large reactor.[3]

Key Areas for Investigation:

  • Inefficient Mixing: In a large vessel, localized "hot spots" or areas of high reagent concentration can occur, leading to side reactions. Ensure your reactor's agitation system (impeller type, speed) is sufficient to maintain a homogenous mixture.

  • Poor Heat Transfer: Grignard reactions are highly exothermic.[1][4] A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it harder to remove heat.[3] If the internal temperature rises uncontrollably, side reactions will increase.

    • Solution: The addition rate of the Grignard reagent (or the aldehyde) must be strictly controlled and tied to the cooling capacity of the reactor. Implement a "feed-on-demand" system where the addition pump is regulated by the internal reaction temperature, ensuring it never exceeds the set point.

  • Reagent Stability: 3-phenylpropanal can undergo self-condensation (an aldol reaction) under the basic conditions of the Grignard reaction. If the Grignard reagent is added too slowly or if mixing is poor, the aldehyde may sit in a basic environment and degrade before it can react.

Workflow for Troubleshooting Low Yield on Scale-Up

G start Low Yield Observed (>10% drop from lab scale) check_purity Verify Purity & Anhydrous Nature of Starting Materials (Aldehyde, Solvent, Halide) start->check_purity check_temp Review Batch Temperature Profile. Was Exotherm Controlled? check_purity->check_temp If materials are OK sub_purity Purify/Dry Materials check_purity->sub_purity If purity is low check_mixing Evaluate Mixing Efficiency. (CFD modeling or empirical study) check_temp->check_mixing If temp was stable sub_temp Decrease Addition Rate. Improve Reactor Cooling. check_temp->sub_temp If exotherm spiked check_workup Analyze Work-up Losses. (Emulsions, product in aqueous?) check_mixing->check_workup If mixing is adequate sub_mixing Increase Agitation Speed. Change Impeller Type. check_mixing->sub_mixing If mixing is poor sub_workup Modify Quench/Extraction. Use different solvent/pH. check_workup->sub_workup If losses are high

Caption: Troubleshooting Decision Tree for Low Yields.

FAQs: Work-up and Purification

Question 4: During the aqueous quench of my large-scale reaction, I'm forming intractable emulsions and magnesium salt precipitates that make phase separation impossible. How can I improve the work-up?

Answer: This is one of the most common and frustrating issues when scaling up Grignard reactions. The gelatinous magnesium hydroxide and other magnesium salts that form during the quench are notorious for creating emulsions.

Optimized Work-up Protocol:

  • Reverse Quench: Instead of adding water or aqueous acid to the reaction mixture, slowly transfer the reaction mixture to a separate, well-stirred vessel containing the cooled quench solution. This prevents the bulk reaction from becoming overly viscous and difficult to stir.

  • Buffered Quench Solution: Avoid quenching directly with water, which produces strongly basic Mg(OH)₂. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice.[10] It's acidic enough to break down the magnesium alkoxide and precipitate magnesium salts in a more granular, filterable form, but not so acidic that it risks causing side reactions with the acid-sensitive propargyl alcohol product.

  • Solvent Considerations: If emulsions persist, adding a less polar co-solvent like toluene or heptane during the extraction phase can help break them. These solvents have a lower affinity for the aqueous phase than THF or ether.

Question 5: How can I purify this compound on a multi-kilogram scale without resorting to column chromatography?

Answer: Flash chromatography is generally not economically viable for large-scale purification. The preferred method is vacuum distillation. However, propargyl alcohols can be thermally sensitive.

Purification Strategy:

  • High Vacuum Distillation: The product has a relatively high boiling point. A good vacuum pump (capable of <1 mmHg) is essential to lower the boiling point and prevent thermal decomposition.

  • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to effectively separate the product from lower-boiling impurities (like solvent residue) and higher-boiling byproducts.

  • Pre-Distillation Treatment: Before distilling, it can be beneficial to wash the crude organic phase with a dilute solution of sodium bisulfite to remove any unreacted aldehyde and with brine to remove water-soluble impurities.

Table 1: Typical Process Parameters for Purification

ParameterLaboratory Scale (10g)Pilot Scale (10kg)
Purification Method Flash ChromatographyFractional Vacuum Distillation
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase Hexane/Ethyl Acetate GradientN/A
Vacuum Level N/A0.5 - 2.0 mmHg
Pot Temperature N/A< 150 °C (Target)
Expected Purity >98%>98%

Detailed Experimental Protocol (Lab Scale)

This protocol for the synthesis of this compound is provided as a baseline. For scale-up, reagent addition times and cooling capacity must be adjusted based on reactor specifications.

Synthesis of this compound via Grignard Reaction

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Work-up & Purification A Activate Mg Turnings (Dry stir under N2) B Add Propargyl Bromide (in THF, dropwise) A->B Maintain 25-30°C C Cool Grignard to 0°C B->C D Add 3-Phenylpropanal (in THF, dropwise) C->D Maintain <5°C E Warm to RT, Stir 2h D->E F Quench with sat. NH4Cl (aq) E->F G Extract with Ethyl Acetate F->G H Dry (Na2SO4), Concentrate G->H I Purify (Distillation/Chrom.) H->I

Caption: Experimental Workflow for this compound Synthesis.

Materials & Reagents:

  • Magnesium turnings

  • Propargyl bromide (80% in toluene is often used for stability)

  • 3-Phenylpropanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

  • Grignard Formation: Anhydrous THF is added to the magnesium. A small portion of the propargyl bromide solution is added to initiate the reaction. Once the exotherm is observed, the rest of the propargyl bromide solution is added dropwise, maintaining the internal temperature below 30°C with an ice bath. After the addition is complete, the mixture is stirred for an additional hour.

  • Aldehyde Addition: The freshly prepared Grignard reagent is cooled to 0°C. A solution of 3-phenylpropanal in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction Completion: After the aldehyde addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: The reaction flask is cooled back to 0°C. The mixture is slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10]

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude oil is purified by vacuum distillation or flash column chromatography to yield this compound as a pure product.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Online] Available at: [Link]

  • Mitchell, T. S., & Smith, K. M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-23. Available at: [Link]

  • American Chemical Society. (2023). Grignard Reaction - A Laboratory Reaction Safety Summary. [Online] Available at: [Link]

  • Zhang, Y., et al. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Sustainable Chemistry & Engineering, 10(10), 3246–3253. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]

  • Braga, A. L., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]

  • Braga, A. L., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • ChemSynthesis. (n.d.). (1E)-1-phenyl-1-hexen-4-yn-3-ol. [Online] Available at: [Link]

  • Costa, A., et al. (2019). New insights into the alkoxycarbonylation of propargyl alcohol. Catalysis Science & Technology, 9(1), 133-142. Available at: [Link]

  • Wikipedia. (n.d.). Propargyl bromide. [Online] Available at: [Link]

  • Tan, Y. X., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Organic & Biomolecular Chemistry, 20(31), 6213-6233. Available at: [Link]

  • Reddit. (2016). Making Propargyl Grignard reagent. [Online] r/chemistry. Available at: [Link]

  • Chen, Z., et al. (2019). Synthesis of cyclic phenyl hexayne from Me3Si-/Ph2P(O)-protected ethynes. Beilstein Journal of Organic Chemistry, 15, 230-234. Available at: [Link]

  • Braga, A. L., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. Available at: [Link]

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Stability and storage conditions for 1-Phenyl-4-hexyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Phenyl-4-hexyn-3-ol (CAS RN: 184577-40-0). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and storage of this compound to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a secondary propargyl alcohol, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Oxidation: The alcohol functional group can be oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of ketone impurities.

  • Acid/Base Catalyzed Reactions: Strong acids or bases can catalyze various reactions, including rearrangement or polymerization of the alkyne moiety.

  • Elevated Temperatures: Like many organic compounds, prolonged exposure to high temperatures can accelerate decomposition. Propargyl alcohols, in general, can be thermally sensitive.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, we recommend the following storage conditions based on general principles for handling similar compounds[1][2][3]:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material to protect from light and moisture.

  • Purity: Ensure the compound is of high purity (e.g., ≥98%) as impurities can sometimes catalyze degradation.[4]

Q3: Can I store this compound in a solution? If so, what solvents are recommended?

A3: Storing this compound in solution is possible for short-term use, but for long-term storage, the neat compound is preferable. If you need to prepare a stock solution, choose a dry, aprotic solvent. Anhydrous solvents like toluene, diethyl ether, or tetrahydrofuran (THF) are suitable choices. Avoid protic solvents or those containing residual acids or bases. Prepare solutions fresh when possible.

Q4: What are the visible signs of degradation for this compound?

A4: Visual inspection can sometimes indicate degradation. Look for:

  • Color Change: A noticeable change from its typical appearance (often a colorless to pale yellow liquid) to a darker color could signify the presence of impurities.

  • Precipitation: The formation of solid precipitates may indicate polymerization or the formation of insoluble degradation products.

  • Changes in Viscosity: A significant change in the viscosity of the liquid could also be a sign of degradation.

For a more definitive assessment, analytical techniques such as NMR spectroscopy, GC-MS, or HPLC should be employed to check for the presence of impurities.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.

Problem 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your compound using an appropriate analytical method (e.g., ¹H NMR, GC-MS). Compare the results with the certificate of analysis provided by the supplier.

    • Check Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, inert atmosphere).

    • Perform a Small-Scale Test Reaction: Conduct a small-scale reaction with a fresh batch or a newly purified sample of this compound to see if the issue persists.

Problem 2: The appearance of the compound has changed (e.g., darkened in color).

  • Potential Cause: Oxidation or other decomposition pathways.

  • Troubleshooting Steps:

    • Assess Purity: As with inconsistent results, the first step is to determine the purity of the material.

    • Purification: If impurities are detected, consider purifying the compound. Standard laboratory techniques such as column chromatography may be suitable.

    • Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and that all glassware is dry to prevent future degradation.

III. Experimental Protocols

Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol outlines a standard procedure for assessing the purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

Procedure:

  • Dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of this compound and the presence of any impurity peaks. The spectrum should be consistent with the known structure of the compound.

IV. Data Summary

PropertyValueSource
Molecular Formula C₁₂H₁₄O[4][5]
Molecular Weight 174.24 g/mol [4][5]
Appearance Colorless to straw-colored liquid[6]
Density 0.949 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F) - closed cup
Storage Class Combustible liquids

V. Diagrams

Troubleshooting Workflow for this compound Stability

cluster_start Start: Experimental Issue cluster_analysis Analysis cluster_decision Decision Point cluster_action Corrective Actions cluster_end Resolution start Inconsistent Results or Visual Degradation purity_check Assess Purity (NMR, GC-MS) start->purity_check storage_review Review Storage Conditions (Temp, Atmosphere, Light) start->storage_review is_pure Is Compound Pure? purity_check->is_pure adjust_storage Adjust Storage (e.g., Inert Gas, Refrigerate) storage_review->adjust_storage purify Purify Compound (e.g., Chromatography) is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes purify->proceed new_batch Use New Batch new_batch->proceed adjust_storage->new_batch

Caption: Troubleshooting workflow for stability issues.

VI. References

  • PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (1E)-1-phenyl-1-hexen-4-yn-3-ol. Retrieved from [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Propargyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Phenyl-3-ethyl-4-hexen-1-yn-3-ol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 1-Phenyl-4-hexyn-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-4-hexyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this specific alkynylation reaction. Low conversion rates can stem from a variety of factors, from reagent integrity to subtle variations in reaction conditions. This resource provides in-depth, experience-based solutions in a direct question-and-answer format to help you optimize your reaction yields and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of complete reaction failure?

A1: The overwhelming majority of failures in reactions involving organometallic reagents, such as the Grignard or organolithium reagents used to synthesize this compound, are due to the presence of adventitious water or other protic impurities.[1] These reagents are extremely strong bases and will readily react with even trace amounts of acidic protons from water, alcohols, or even terminal alkynes that have not been properly deprotonated.[2] This parasitic reaction consumes the organometallic reagent, preventing it from adding to the aldehyde carbonyl.

Q2: I see some product, but the conversion is very low. What are the likely culprits?

A2: Low conversion rates, where the reaction proceeds but does not go to completion, can be attributed to several factors:

  • Insufficient Reagent: The stoichiometry may be off, or the organometallic reagent may have partially degraded during storage or preparation.

  • Poor Reagent Quality: The Grignard or organolithium reagent may not have formed efficiently. For Grignard reagents, this can be due to inactive magnesium metal.[3]

  • Reaction Temperature: The reaction may be too cold, slowing the rate of reaction significantly, or too warm, promoting side reactions.

  • Mixing Issues: In larger-scale reactions, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing.

Q3: My final product seems to be an α,β-unsaturated ketone instead of the desired propargyl alcohol. What happened?

A3: You are likely observing a Meyer-Schuster rearrangement.[4] This is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols. If your workup conditions are too acidic, or if there are acidic impurities present, the desired alcohol can rearrange to the more thermodynamically stable conjugated system. To avoid this, use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids.[4][5]

Troubleshooting Guide: Diagnosing and Solving Low Conversion Issues

This section provides a systematic approach to identifying and resolving specific problems during the synthesis of this compound.

Problem 1: Low to No Product Formation with Recovery of Starting Aldehyde

This outcome strongly suggests that the nucleophilic addition of the alkynylide to the 3-phenylpropanal did not occur. The primary focus of troubleshooting should be on the formation and integrity of the organometallic reagent.

Root Cause Analysis and Solutions

Potential Cause Explanation Troubleshooting Steps & Protocol
Presence of Protic Impurities Grignard and organolithium reagents are potent bases that are rapidly quenched by acidic protons (e.g., from water).[1][2]Protocol: Rigorous Anhydrous Technique 1. Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).2. Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).3. Reagents: Ensure 3-phenylpropanal and the alkyne precursor are free of water. Consider distilling the aldehyde if necessary.4. Atmosphere: Maintain a positive pressure of an inert gas throughout the setup and reaction.
Inefficient Grignard Reagent Formation The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.[3]Protocol: Magnesium Activation 1. Before adding the solvent, place the magnesium turnings in the flame-dried flask.2. Add a small crystal of iodine. The iodine will etch the magnesium surface, exposing fresh metal.[6]3. Gently warm the flask with a heat gun until violet iodine vapors are observed. Allow to cool before adding the solvent and initiating the reaction.
Degraded Organolithium Reagent Alkyllithium reagents like n-butyllithium (n-BuLi) can degrade over time, leading to a lower actual concentration than stated on the bottle.Protocol: Titration of n-BuLi 1. Accurately weigh ~150 mg of diphenylacetic acid into a dry flask under inert gas.2. Add a few milliliters of anhydrous THF and a stir bar.3. Add a small amount of a colorimetric indicator (e.g., a tiny crystal of 2,2'-bipyridyl).4. Slowly add the n-BuLi solution via syringe until a persistent color change is observed.5. Calculate the molarity based on the volume of n-BuLi added.

Troubleshooting Workflow for No Product Formation

G start Reaction Failure: No Product, Starting Aldehyde Recovered check_anhydrous Verify Anhydrous Technique? start->check_anhydrous fix_anhydrous Action: Rigorously Dry All Glassware, Solvents, and Reagents check_anhydrous->fix_anhydrous No check_grignard Using Grignard? Formation Observed? check_anhydrous->check_grignard Yes rerun Re-run Reaction fix_anhydrous->rerun activate_mg Action: Activate Mg with Iodine or 1,2-Dibromoethane check_grignard->activate_mg No check_organolithium Using Organolithium? Reagent Titrated? check_grignard->check_organolithium Yes activate_mg->rerun titrate_rli Action: Titrate Organolithium Reagent (e.g., with Diphenylacetic Acid) check_organolithium->titrate_rli No check_organolithium->rerun Yes titrate_rli->rerun

Caption: Troubleshooting logic for complete reaction failure.

Problem 2: Significant Byproduct Formation Observed Alongside Product

The presence of unexpected impurities indicates that side reactions are competing with the desired nucleophilic addition. Identifying these byproducts is key to diagnosing the underlying issue.

Common Side Reactions and Their Mitigation

Side Reaction Mechanism Prevention Strategy
Wurtz Coupling The organometallic reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a dimer (R-R).[1]This is more common in Grignard reactions. Ensure slow, dropwise addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[6]
Enolization of Aldehyde The organometallic reagent acts as a base, deprotonating the α-carbon of the 3-phenylpropanal to form an enolate.[7] This consumes the reagent and the aldehyde without forming the desired product.This is favored by sterically hindered reagents and higher temperatures. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Aldehyde Reduction For Grignard reagents with β-hydrogens (like propylmagnesium bromide), a hydride can be transferred to the aldehyde carbonyl, reducing it to an alcohol (1-phenyl-1-propanol). This is a Meerwein-Ponndorf-Verley type reduction.[7]Use an organometallic reagent without β-hydrogens if possible. Otherwise, lower reaction temperatures can help disfavor this pathway.

Visualizing Main vs. Side Reactions

G cluster_main Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: Enolization Alkyne 1-Butyne Anion (Nucleophile) Aldehyde 3-Phenylpropanal (Electrophile) Alkyne->Aldehyde Addition Product This compound Aldehyde->Product Workup Alkyne2 1-Butyne Anion (Base) Aldehyde2 3-Phenylpropanal (α-Proton Source) Alkyne2->Aldehyde2 Deprotonation Enolate Enolate (Unreactive Intermediate) Aldehyde2->Enolate

Caption: Desired nucleophilic addition vs. a common side reaction.

Concluding Remarks

Successfully synthesizing this compound with high conversion rates hinges on the meticulous control of reaction parameters and the quality of the reagents. The most critical factor is the exclusion of moisture and other protic impurities, which necessitates rigorous adherence to anhydrous techniques. When troubleshooting, a systematic approach that first validates the integrity of the organometallic nucleophile before examining other potential side reactions will most efficiently lead to a successful outcome. This guide serves as a foundational resource, but careful observation and documentation of your specific experimental results remain your most powerful tools for optimization.

References

  • Organolithium reagent - Wikipedia. Wikipedia. [Link]

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the... - Homework.Study.com. Homework.Study.com. [Link]

  • Lithiation and Organolithium Reactions - Mettler Toledo. Mettler Toledo. [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - eCampusOntario Pressbooks. eCampusOntario Pressbooks. [Link]

  • (1E)-1-phenyl-1-hexen-4-yn-3-ol - ChemSynthesis. ChemSynthesis. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. ResearchGate. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]

  • Ch17: RLi or RMgX with Aldehydes or Ketones - University of Calgary. University of Calgary. [Link]

  • 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes - YouTube. YouTube. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Reddit. [Link]

  • Preparation of propargyl alcohol (2-propyn-1-ol) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness Discussion Board. [Link]

  • Synthesis of cyclic phenyl hexayne from Me 3 Si-/Ph 2 P(O)-protected ethynes. ResearchGate. [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • Studies on ethinylation reactions, II : synthesis of propargyl alcohol. KURENAI. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. YouTube. [Link]

  • US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents.

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Characterization of unexpected byproducts in 1-Phenyl-4-hexyn-3-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Phenyl-4-hexyn-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on identifying and mitigating the formation of unexpected byproducts. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, ensuring you can troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the nucleophilic addition of a 1-hexynyl anion to benzaldehyde.[1] This is typically achieved by deprotonating 1-hexyne with a strong base to form a metal acetylide, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The most common bases used are organolithium reagents (like n-butyllithium) or Grignard reagents.[2] The reaction is then quenched with a proton source (e.g., aqueous ammonium chloride) to yield the desired secondary acetylenic alcohol.[3]

Q2: Why are strictly anhydrous conditions so critical for this reaction?

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are extremely strong bases.[2] They will react avidly with any acidic protons present in the reaction mixture. Water is a common and potent contaminant. If present, the organometallic reagent will be rapidly protonated (quenched) to form hexane, rendering it inactive for the desired nucleophilic addition to benzaldehyde.[4] This acid-base reaction is significantly faster than the carbon-carbon bond-forming reaction, leading to low or no yield of the target product.[4] Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents are essential.[5]

Q3: My benzaldehyde starting material is old. Can I still use it?

It is highly recommended to use freshly distilled benzaldehyde. Over time, benzaldehyde can oxidize to form benzoic acid. The acidic proton of the carboxylic acid will quench the organometallic reagent, forming a carboxylate salt and preventing the desired reaction.[2] You can test for the presence of benzoic acid with a pH test or by IR spectroscopy (a broad O-H stretch and a C=O stretch at a lower frequency than the aldehyde).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Inactive Grignard Reagent: The surface of the magnesium turnings may be coated with magnesium oxide, preventing reaction initiation.[5] 2. Quenched Organometallic Reagent: Presence of moisture in glassware, solvent, or starting materials.[4] 3. Impure Benzaldehyde: Presence of benzoic acid from oxidation.1. Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the alkyl halide. This chemically cleans the surface.[5] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly opened anhydrous solvents or distill them from an appropriate drying agent. 3. Purify Benzaldehyde: Distill benzaldehyde under reduced pressure before use to remove non-volatile impurities like benzoic acid.
Reaction Mixture Turns Dark Brown/Black 1. Wurtz Coupling: A major side reaction, especially during Grignard reagent formation from an alkyl halide. The newly formed Grignard reagent can react with the starting alkyl halide to form a dimer.[5][6] 2. Overheating: Localized overheating can cause decomposition of the reagents or solvent.1. Controlled Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the rate of the bimolecular Wurtz reaction.[5] 2. Temperature Control: Maintain a gentle reflux during Grignard formation. For the addition to benzaldehyde, use an ice bath to control the exothermic reaction.
Presence of a High-Boiling Point Impurity 1. Benzoin Condensation Product: Benzaldehyde can undergo self-condensation, especially if the nucleophilic addition is slow. While typically catalyzed by cyanide, strong bases can promote similar pathways. 2. Aldol-Type Products: If the Grignard reagent acts as a base and deprotonates an enolizable impurity (e.g., acetone from glassware cleaning), the resulting enolate can attack benzaldehyde.[4][7]1. Inverse Addition: Add the benzaldehyde solution slowly to the pre-formed acetylide solution. This ensures the aldehyde is always the limiting reagent in the immediate reaction environment, minimizing self-condensation. 2. Scrupulous Cleaning: Ensure all glassware is free of carbonyl-containing contaminants. Avoid using acetone for the final rinse before drying.
Isomeric Impurity Detected (e.g., by GC-MS) 1. Allenic Byproduct: Propargyl Grignard reagents can exist in equilibrium with their allenyl isomers. This rearrangement can lead to the formation of an allenic alcohol byproduct upon reaction with benzaldehyde.[5]1. Low-Temperature Grignard Formation: Preparing the propargyl Grignard at low temperatures (e.g., 0°C) can disfavor the rearrangement to the allenyl form.[5]

Characterizing Byproducts: A Deeper Dive

The central challenge is not just knowing that byproducts form, but understanding why and how to identify them.

The Main Reaction vs. A Key Side Reaction

The desired reaction is a straightforward nucleophilic addition. However, the strong basicity of the hexynyl anion can lead to an alternative pathway: enolization. While benzaldehyde itself cannot be enolized, it is susceptible to attack from other enolates present in the mixture.

G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction Pathway: Enolate Formation & Attack reagents Benzaldehyde + 1-Hexynyl Anion intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate Attack on Carbonyl base 1-Hexynyl Anion (acting as base) product This compound (After Workup) intermediate->product Protonation impurity Enolizable Impurity (e.g., Acetone) enolate Enolate Anion impurity->enolate Deprotonation aldol_adduct Aldol Adduct (Byproduct) enolate->aldol_adduct Attack on Benzaldehyde benzaldehyde Benzaldehyde

Caption: Desired nucleophilic addition vs. a common side reaction pathway.

Spectroscopic Signatures of Key Compounds

Correctly identifying byproducts requires a clear understanding of their expected analytical signatures compared to the desired product.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹) Key Mass Spec (m/z)
This compound (Product) ~7.3 (m, Ar-H), ~5.4 (d, CH-OH), ~2.2 (t, CH₂-C≡), ~0.9 (t, CH₃)~140-125 (Ar), ~85 & ~80 (C≡C), ~65 (CH-OH)3600-3200 (br, O-H), ~3050 (sp² C-H), ~2250 (w, C≡C), ~1600 (C=C Ar)174 (M⁺), 131 (M⁺ - C₃H₃), 105 (Ph-CO⁺), 77 (Ph⁺)[8]
Benzaldehyde (Starting Material) ~10.0 (s, CHO), ~7.9 (d, Ar-H), ~7.5 (m, Ar-H)~192 (C=O), ~137-129 (Ar)2820 & 2720 (Fermi doublet, C-H of CHO), 1700 (s, C=O)106 (M⁺), 105 (M⁺ - H), 77 (Ph⁺)
Benzoic Acid (Impurity) >10 (br s, COOH), ~8.1 (d, Ar-H), ~7.6 (m, Ar-H)~172 (C=O), ~134-128 (Ar)3300-2500 (very br, O-H), 1680 (s, C=O)122 (M⁺), 105 (M⁺ - OH), 77 (Ph⁺)
Dodeca-5,7-diyne (Wurtz Byproduct) ~2.2 (q, CH₂-C≡), ~1.1 (t, CH₃)~80 (C≡C), ~20 (CH₂), ~13 (CH₃)~2950 (sp³ C-H), ~2200 (w, C≡C, may be absent if symmetric)162 (M⁺), various alkyl fragments

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol assumes the use of n-butyllithium for deprotonation.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve 1-hexyne (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq., typically 1.6 M in hexanes) via syringe over 20 minutes, keeping the internal temperature below -65°C. Stir for an additional 30 minutes at -78°C.

  • Addition: Slowly add a solution of freshly distilled benzaldehyde (1.1 eq.) in anhydrous THF via syringe, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde spot is consumed (typically 1-2 hours).

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C to quench the reaction. Allow the mixture to warm to room temperature.[3]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.[3]

Protocol 2: Workflow for Byproduct Characterization

G start Crude Reaction Mixture tlc 1. TLC Analysis (vs. Starting Materials) start->tlc gcms 2. GC-MS Analysis tlc->gcms Identify number of components data 3. Data Interpretation gcms->data Obtain Mass Spectra & Retention Times nmr 4. NMR of Purified Fractions data->nmr Isolate major impurities via chromatography conclusion Structure Elucidation nmr->conclusion

Caption: Logical workflow for identifying unknown byproducts.

  • Initial Assessment (TLC): Run a TLC of your crude product against your starting materials (benzaldehyde and 1-hexyne). This will quickly show if starting material remains and reveal the presence of new, potentially non-volatile, byproducts.

  • Separation & Mass Analysis (GC-MS): Inject a diluted aliquot of the crude mixture into a GC-MS. This will separate volatile components and provide two key pieces of information for each:

    • Retention Time: Helps quantify the relative amounts of product vs. impurities.

    • Mass Spectrum: Provides the molecular weight and fragmentation pattern, which are crucial for preliminary identification by comparing to spectral libraries.[9]

  • Functional Group Analysis (IR): Take an IR spectrum of the crude product. Look for characteristic peaks. For example, a strong, sharp peak around 1700 cm⁻¹ would indicate unreacted benzaldehyde, while a very broad peak from 3300-2500 cm⁻¹ would suggest the presence of benzoic acid.[10]

  • Structural Elucidation (NMR): If a significant byproduct is present, it should be isolated via column chromatography. Acquiring ¹H and ¹³C NMR spectra of the purified byproduct is the definitive method for structural elucidation.[10]

By combining a robust understanding of the reaction mechanism with systematic analytical troubleshooting, researchers can effectively characterize and mitigate the formation of unexpected byproducts in the synthesis of this compound.

References

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]

  • McMurry, J. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. [Link]

  • Ziyadullaev, O. E., et al. (n.d.). SYNTHESIS OF ACETYLENE ALCOHOLS IN DIFFERENT CATALYTIC SYSTEMS. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • LibreTexts Chemistry. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-hexyn-3-ol. PubChem Compound Database. [Link]

  • Otamukhamedova, G. K., et al. (2025). Synthesis and Characterization of Acetylene Alcohols Via Alkynylation of Heteroatomic Aldehydes with Phenylacetylene Under Vario. ASEAN Journal of Science and Engineering, 5(1), 61-76. [Link]

  • LibreTexts Chemistry. (n.d.). Enol Content and Enolization. [Link]

  • LibreTexts Chemistry. (2021). 17.2: Enolization of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Phenyl-4-hexyn-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of propargylic alcohols is a cornerstone for the development of complex molecular architectures. Among these, 1-Phenyl-4-hexyn-3-ol stands out as a versatile building block, featuring a phenyl group, a secondary alcohol, and a terminal alkyne. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, a critical evaluation of their respective merits and drawbacks, and the supporting data necessary for informed decision-making in a research and development setting.

Introduction to this compound

This compound is a propargylic alcohol of significant interest due to its trifunctional nature. The phenyl group provides a scaffold for further aromatic substitutions, the hydroxyl group can be derivatized or used to direct subsequent reactions, and the terminal alkyne is amenable to a wide array of transformations, including click chemistry, Sonogashira coupling, and further alkynylation reactions. Its structural motifs are found in various biologically active molecules and advanced materials. The efficient and selective synthesis of this compound is therefore of paramount importance.

This guide will focus on the two most prevalent and logical synthetic strategies:

  • Route A: Alkynylation of 2-Phenylacetaldehyde using organometallic derivatives of 1-butyne.

  • Route B: Arylation of 4-Hexyn-3-one with a phenyl-containing organometallic reagent.

We will dissect each route, providing a rationale for the choice of reagents and conditions, and present a comparative analysis to guide the synthetic chemist in selecting the optimal pathway for their specific needs.

Route A: Alkynylation of 2-Phenylacetaldehyde

The most direct and commonly employed strategy for the synthesis of this compound is the nucleophilic addition of a 1-butynyl anion equivalent to the electrophilic carbonyl carbon of 2-phenylacetaldehyde. This transformation is typically achieved using either a Grignard or an organolithium reagent derived from 1-butyne.

Method A1: Grignard Reagent-Mediated Synthesis

The use of a Grignard reagent, specifically 1-butynylmagnesium bromide, is a classic and reliable method for this transformation. Grignard reagents are known for their relatively moderate reactivity and ease of preparation.[1]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 1-Butyne

  • 2-Phenylacetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of 1-Butynylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place magnesium turnings (1.1 equivalents).

    • Add anhydrous THF to cover the magnesium.

    • Add a solution of ethyl bromide (1.05 equivalents) in anhydrous THF dropwise to the magnesium suspension to initiate the formation of ethylmagnesium bromide. Maintain a gentle reflux.

    • After the magnesium has been consumed, cool the solution to 0 °C in an ice bath.

    • Bubble 1-butyne (1.0 equivalent) through the stirred solution of ethylmagnesium bromide. The reaction is typically complete after 1-2 hours.

  • Reaction with 2-Phenylacetaldehyde:

    • Cool the freshly prepared 1-butynylmagnesium bromide solution to 0 °C.

    • Add a solution of freshly distilled 2-phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic sources, such as water.[2] The flame-drying of glassware and use of anhydrous solvents are critical to prevent quenching of the Grignard reagent.[3]

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.[3]

  • Formation of Ethylmagnesium Bromide: Ethylmagnesium bromide is used to generate the more nucleophilic 1-butynylmagnesium bromide from the weakly acidic 1-butyne.

  • Ammonium Chloride Quench: A saturated aqueous solution of ammonium chloride is a mild acid used to protonate the intermediate alkoxide and to quench any unreacted Grignard reagent without causing potential side reactions that stronger acids might induce.[1]

Method A2: Organolithium Reagent-Mediated Synthesis

Organolithium reagents, such as n-butyllithium, are more reactive and basic than their Grignard counterparts.[4][5] This increased reactivity can lead to higher yields and faster reaction times but also necessitates stricter control of reaction conditions, particularly temperature.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 2-Phenylacetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of 1-Butynyllithium:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-butyne (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction with 2-Phenylacetaldehyde:

    • To the freshly prepared solution of 1-butynyllithium at -78 °C, add a solution of freshly distilled 2-phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield this compound.

  • Low Temperature: The high reactivity of organolithium reagents necessitates low temperatures (-78 °C) to prevent side reactions, such as enolization of the aldehyde, and to ensure selective 1,2-addition to the carbonyl group.[4]

  • n-Butyllithium: n-BuLi is a strong, non-nucleophilic base that efficiently deprotonates the terminal alkyne to generate the highly nucleophilic 1-butynyllithium.

Route B: Arylation of 4-Hexyn-3-one

An alternative synthetic disconnection involves the formation of the phenyl-carbon bond. This can be achieved through the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide, to the ketone 4-hexyn-3-one.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • 4-Hexyn-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place magnesium turnings (1.1 equivalents).

    • Add anhydrous THF to cover the magnesium.

    • Add a solution of bromobenzene (1.05 equivalents) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with 4-Hexyn-3-one:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.

    • Add a solution of 4-hexyn-3-one (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up, Isolation, and Purification:

    • Follow the same work-up, isolation, and purification procedures as described in Method A1.

Comparative Analysis of Synthetic Routes

ParameterMethod A1 (Grignard)Method A2 (Organolithium)Route B (Arylation)
Starting Materials 2-Phenylacetaldehyde, 1-Butyne2-Phenylacetaldehyde, 1-Butyne4-Hexyn-3-one, Bromobenzene
Reagent Reactivity ModerateHighModerate
Reaction Temperature 0 °C to Room Temp.-78 °C0 °C to Room Temp.
Typical Yield Good to Excellent (70-85%)Generally Higher (80-95%)Good (65-80%)
Key Advantages Milder conditions, less sensitive to temperature fluctuations, readily available reagents.Higher yields, faster reaction times.Utilizes a different set of starting materials, which may be more readily available or cost-effective in certain contexts.
Key Disadvantages Potentially lower yields and longer reaction times compared to organolithium route.Requires cryogenic temperatures, more sensitive to handling and moisture.The starting ketone, 4-hexyn-3-one, may be less commercially available or require synthesis.
Safety Considerations Standard precautions for Grignard reagents.Pyrophoric nature of n-BuLi requires careful handling under strictly anhydrous and inert conditions.[6]Standard precautions for Grignard reagents.

Visualization of Synthetic Workflows

synth_workflow cluster_A1 Method A1: Grignard Route cluster_A2 Method A2: Organolithium Route A1_start 2-Phenylacetaldehyde + 1-Butyne A1_reagent 1. EtMgBr, THF 2. 1-Butyne A1_start->A1_reagent Reagent Prep. A1_intermediate 1-Butynylmagnesium bromide A1_reagent->A1_intermediate A1_reaction Addition Reaction (0°C to RT) A1_intermediate->A1_reaction A1_workup Aqueous Workup (NH4Cl) A1_reaction->A1_workup A1_product This compound A1_workup->A1_product A2_start 2-Phenylacetaldehyde + 1-Butyne A2_reagent n-BuLi, THF -78°C A2_start->A2_reagent Reagent Prep. A2_intermediate 1-Butynyllithium A2_reagent->A2_intermediate A2_reaction Addition Reaction (-78°C) A2_intermediate->A2_reaction A2_workup Aqueous Workup (NH4Cl) A2_reaction->A2_workup A2_product This compound A2_workup->A2_product

Caption: Comparative workflow of Grignard vs. Organolithium routes.

Spectroscopic Characterization

  • ¹H NMR: Expected signals would include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, a characteristic signal for the methine proton adjacent to the hydroxyl group, signals for the phenyl group protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum should show distinct peaks for the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, the aliphatic carbons of the butyl chain, and the aromatic carbons of the phenyl group.

  • Infrared (IR) Spectroscopy: Key absorption bands would be a broad O-H stretch around 3300 cm⁻¹, a sharp ≡C-H stretch also around 3300 cm⁻¹, a C≡C triple bond stretch near 2100 cm⁻¹, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including loss of water and cleavage of the alkyl and phenyl groups.

Conclusion and Recommendations

Both the alkynylation of 2-phenylacetaldehyde and the arylation of 4-hexyn-3-one represent viable synthetic pathways to this compound.

  • For general laboratory synthesis where high yields are desired and cryogenic conditions are accessible, the organolithium-mediated alkynylation of 2-phenylacetaldehyde (Method A2) is the recommended route. Its higher reactivity generally translates to cleaner reactions and better yields, provided that strict anhydrous and low-temperature conditions are maintained.

  • The Grignard-based approach (Method A1) offers a more practical and less demanding alternative, making it suitable for larger-scale preparations or in laboratories where access to very low temperatures is limited. The trade-off may be slightly lower yields and longer reaction times.

  • Route B, the arylation of 4-hexyn-3-one, is a strategically different approach that may be advantageous if the starting ketone is more readily available or economical than 2-phenylacetaldehyde.

Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the research program, including scale, available equipment, cost of starting materials, and the desired purity of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed and strategic decision.

References

  • Reddit. (2024). Difference Between a Grignard and Organolithium? [Online Forum Post]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • Sandford, M. J., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54641. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why do Organolithium or Grignard reagents act as nucleophiles and not as bases with aldehydes and ketones. Retrieved from [Link]

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Phenyldipyrromethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-Diphenylindone. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Phenylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hexyn-3-ol. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US4026954A - Method for preparing hexyn-3-ol-1.
  • ResearchGate. (n.d.). GRIGNARD REACTION WITH ACETYLENE IN THF. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 1-Phenyl-4-hexyn-3-ol Versus Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of alkyne reactivity is paramount. Alkynes, with their carbon-carbon triple bonds, are foundational building blocks, yet not all are created equal. A critical distinction lies between terminal alkynes (R-C≡C-H) and internal alkynes (R-C≡C-R'). This guide provides an in-depth comparison of the reactivity of 1-Phenyl-4-hexyn-3-ol, an internal propargylic alcohol, against the well-established reaction profile of terminal alkynes.

We will explore how the absence of an acidic terminal proton and the presence of a propargylic hydroxyl group in this compound fundamentally alter its chemical behavior. This analysis moves beyond simple classifications to explain the causality behind divergent reaction pathways, supported by experimental protocols and mechanistic insights.

Part 1: Foundational Principles of Alkyne Reactivity

The reactivity of an alkyne is dictated by the hybridization of its carbon atoms and the substituents attached. The sp-hybridized carbons of the triple bond create a linear, electron-rich region, making alkynes susceptible to addition reactions, similar to alkenes.[1] However, the key differentiator between alkyne classes is the terminal proton.

The Terminal Alkyne: A Story of Acidity

The most defining characteristic of a terminal alkyne is the hydrogen atom attached to an sp-hybridized carbon. Due to the high s-character (50%) of the sp orbital, this proton is significantly more acidic (pKa ≈ 25) than protons on sp² (pKa ≈ 44) or sp³ (pKa ≈ 50) carbons.[2] This "acidity" allows for deprotonation by a sufficiently strong base (e.g., sodium amide, NaNH₂) to form a potent nucleophile known as an acetylide or alkynide anion.[2][3][4] This anion is a cornerstone of synthetic chemistry, enabling facile carbon-carbon bond formation through reactions like alkylation and addition to carbonyls.[1][2]

The Internal Alkyne: A Focus on the π-System

This compound is an internal alkyne. Lacking a terminal proton, it cannot be deprotonated to form an acetylide anion. Its reactivity is therefore centered on the two π-bonds of the C≡C moiety. These bonds will readily undergo electrophilic addition reactions, but the molecule cannot act as a C-nucleophile in the same manner as a deprotonated terminal alkyne.

The Propargylic Alcohol Moiety: An Influential Neighbor

The structure of this compound contains a hydroxyl group on the carbon adjacent to the triple bond, making it a propargylic alcohol. This functional group is not a passive spectator; it significantly influences the molecule's reactivity. It can act as a directing group in catalytic reactions, be oxidized to form an ynone, or be eliminated to generate highly reactive intermediates. Under acidic conditions, the hydroxyl group can be protonated and leave as water, forming a stabilized propargylic cation, which opens unique reaction pathways unavailable to simple alkynes.[5][6]

G cluster_0 Reactivity Pathways cluster_1 Terminal Alkyne (R-C≡C-H) cluster_2 This compound (Internal Propargylic Alcohol) TA Terminal Alkyne Deprotonation Deprotonation (Strong Base) TA->Deprotonation PiAddition π-Bond Addition (e.g., H₂, H₂O) TA->PiAddition Acetylide Acetylide Anion (R-C≡C:⁻) Deprotonation->Acetylide IPA Internal Propargylic Alcohol NoDeprotonation No Terminal H (No Acetylide Formation) IPA->NoDeprotonation PiAddition2 π-Bond Addition (e.g., H₂, H₂O) IPA->PiAddition2 OH_Reactions OH-Mediated Reactions (e.g., Rearrangement, Oxidation) IPA->OH_Reactions

Figure 1: A diagram illustrating the divergent primary reaction pathways for terminal alkynes versus internal propargylic alcohols like this compound.

Part 2: Comparative Reactivity Analysis

This section directly compares the outcomes of key organic transformations when applied to a representative terminal alkyne (Phenylacetylene) and this compound.

Reaction TypeTerminal Alkyne (e.g., Phenylacetylene)This compoundCausality of Difference
Deprotonation / Alkylation Forms a potent acetylide nucleophile with strong bases (e.g., NaNH₂), readily undergoes C-C bond formation.No reaction at the alkyne. The acidic terminal proton is absent.The presence vs. absence of the sp-hybridized C-H bond is the defining structural difference.
Sonogashira Coupling A cornerstone reaction. Couples with aryl/vinyl halides using a Pd/Cu catalyst system to form conjugated enynes or arylalkynes.[7][8]No reaction. This reaction is predicated on the in-situ formation of a copper acetylide from the terminal alkyne.The mechanism requires the terminal alkyne C-H bond for oxidative addition to the copper co-catalyst.
Catalytic Hydrogenation Can be fully reduced to an alkane or selectively reduced to a cis-alkene using Lindlar's catalyst.[3]Can be fully reduced to 1-phenylhexan-3-ol or selectively reduced to (Z)-1-phenyl-4-hexen-3-ol with Lindlar's catalyst.[9]Both possess π-bonds susceptible to hydrogenation. The internal alkyne yields a disubstituted alkene.
Hydration (Acid-Catalyzed) Follows Markovnikov's rule to exclusively form a methyl ketone (Acetophenone).[10][11]As an unsymmetrical internal alkyne, hydration yields a mixture of two regioisomeric ketones.The initial protonation of the triple bond can occur on either sp-carbon, leading to two different enol intermediates.
Oxidation of Adjacent Carbon Not applicable unless other functional groups are present.The secondary propargylic alcohol can be readily oxidized (e.g., with PCC, Dess-Martin) to the corresponding α,β-ynone.The presence of the C-OH group provides a reactive site for oxidation that is independent of the alkyne moiety itself.

Part 3: Experimental Protocols and Methodologies

Scientific integrity demands that claims be supported by reproducible methods. The following protocols provide detailed, self-validating procedures for key reactions that highlight the reactivity differences discussed.

Protocol 1: Sonogashira Coupling of Phenylacetylene with Iodobenzene (Terminal Alkyne Reaction)

This protocol demonstrates the hallmark reaction of terminal alkynes: palladium- and copper-catalyzed cross-coupling to form a C(sp)-C(sp²) bond.[7][12] this compound will not react under these conditions due to its lack of a terminal proton.

Objective: To synthesize diphenylacetylene, demonstrating the essential role of the terminal C-H bond.

Materials:

  • Iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (15 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add iodobenzene (1.0 mmol, 1.0 eq).

  • Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., using 95:5 hexanes:ethyl acetate) until the starting materials are consumed.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts and catalyst residues.

  • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to yield pure diphenylacetylene.

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_acetylide R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_acetylide Transmetalation (from Cu-C≡CR²) pd_acetylide->pd0 product R¹-C≡C-R² pd_acetylide->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide + Base cu_acetylide->pd_complex Transfers Acetylide to Palladium Cycle terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide G start Start: Dissolve This compound in Solvent add_catalyst Add Lindlar's Catalyst start->add_catalyst purge Evacuate and Backfill with H₂ Gas (3x) add_catalyst->purge react Stir Vigorously under H₂ Atmosphere (balloon) purge->react monitor Monitor Reaction (TLC / GC-MS) react->monitor 2-6 hours filter Filter Through Celite to Remove Catalyst monitor->filter Upon Completion concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate end End: (Z)-1-phenyl-4-hexen-3-ol concentrate->end

Sources

Comparative study of catalysts for the functionalization of 1-Phenyl-4-hexyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of propargylic alcohols such as 1-Phenyl-4-hexyn-3-ol is a critical step in the synthesis of complex molecular architectures. The presence of both a hydroxyl group and an alkyne moiety offers a versatile platform for a variety of transformations, yet achieving high selectivity and yield often presents a significant challenge. This guide provides an in-depth comparative analysis of catalytic systems for the functionalization of this compound and related phenyl-substituted propargylic alcohols, with a focus on Gold and Ruthenium catalysts. The discussion is grounded in experimental data to inform catalyst selection and reaction optimization.

Introduction to the Reactivity of Propargylic Alcohols

Propargylic alcohols are valuable building blocks in organic synthesis due to the dual functionality of the alkyne and hydroxyl groups.[1] Transition metal catalysts, particularly those based on gold and ruthenium, have shown remarkable efficacy in activating these substrates for a range of transformations, including rearrangements, cyclizations, and substitution reactions.[1] The choice of catalyst is paramount as it dictates the reaction pathway and the final product.

This guide will focus on two key transformations of this compound: the Meyer-Schuster rearrangement and catalyst-dependent cyclization/substitution reactions.

Meyer-Schuster Rearrangement: A Comparative Analysis of Gold and Acid Catalysis

The Meyer-Schuster rearrangement is a classic transformation of propargylic alcohols into α,β-unsaturated carbonyl compounds.[2] While traditionally carried out under harsh acidic conditions, modern catalysis offers milder and more selective alternatives.

Gold Catalysis: A Mild and Efficient Approach

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for promoting the Meyer-Schuster rearrangement under mild conditions.[2] The high affinity of gold for the alkyne π-system facilitates the reaction, often with excellent yields and selectivity.[2]

A study on the gold-catalyzed rearrangement of 1-phenyl-1-hexyn-3-ol to cis- and trans-isomers of 1-phenylhex-2-en-1-one using PPh3AuNTf2 in toluene at 60°C reported a 64.22% yield with a 1:1 molar ratio of the isomers.[3] This highlights the efficiency of gold catalysis in promoting this transformation.

Acid Catalysis: The Traditional Route

The traditional Meyer-Schuster rearrangement is induced by strong acids. However, for tertiary alcohols like this compound, this can lead to a competing reaction known as the Rupe rearrangement, which proceeds through an enyne intermediate to form α,β-unsaturated methyl ketones.[4] The use of milder Lewis acid catalysts can improve selectivity.[4]

Catalyst SystemSubstrateProductYield (%)ConditionsReference
PPh3AuNTf21-Phenyl-1-hexyn-3-ol1-Phenylhex-2-en-1-one (cis/trans mixture)64.22Toluene, 60°C[3]
TsOHPhenyl-substituted propargylic alcoholα,β-unsaturated ketoneLower selectivityElevated temperatures[2]

Causality Behind Catalyst Choice: The preference for gold catalysts in the Meyer-Schuster rearrangement stems from their "alkynophilicity," allowing for activation of the triple bond under milder conditions than strong acids. This minimizes side reactions like the Rupe rearrangement, which is more prevalent under harsh acidic conditions that favor dehydration.[2]

Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol is adapted from the reported gold-catalyzed rearrangement of 1-phenyl-1-hexyn-3-ol.[3]

Materials:

  • 1-Phenyl-1-hexyn-3-ol

  • Methanol

  • PPh3AuNTf2 (catalyst)

  • Toluene (solvent)

  • Round-bottom flask

  • Air condenser

  • Heating mantle with stirrer

Procedure:

  • To a round-bottom flask, add 1-phenyl-1-hexyn-3-ol and methanol.

  • Add the gold catalyst, PPh3AuNTf2, dissolved in toluene.

  • Attach an air condenser and heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Mechanistic Insight: Gold-Catalyzed Meyer-Schuster Rearrangement

The mechanism of the gold-catalyzed Meyer-Schuster rearrangement is believed to proceed through the following key steps:

Meyer_Schuster Substrate This compound Pi_Complex π-Complex Substrate->Pi_Complex + [Au] Au_Complex [Au]-Catalyst Au_Complex->Pi_Complex Allene_Intermediate Allene Intermediate Pi_Complex->Allene_Intermediate 1,3-Hydride Shift Enone_Product α,β-Unsaturated Ketone Allene_Intermediate->Enone_Product Tautomerization Catalyst_Screening Start Start: this compound Catalyst_Selection Select Catalysts (e.g., [Au], [Ru]) Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup (Varying Catalysts, Solvents, Temperatures) Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Setup->Monitoring Analysis Product Characterization (NMR, HRMS) Monitoring->Analysis Optimization Optimization of Conditions for Best Performing Catalyst Analysis->Optimization Final_Product Isolated and Purified Product Optimization->Final_Product

Caption: Workflow for catalyst screening and optimization.

Conclusion and Future Outlook

The functionalization of this compound is a rich field of study where the choice of catalyst plays a pivotal role in determining the reaction outcome. Gold catalysts have proven to be highly effective for the Meyer-Schuster rearrangement, offering a mild and selective alternative to traditional acid catalysis. Both gold and ruthenium catalysts demonstrate unique capabilities in promoting cyclization and substitution reactions, leading to a diverse array of valuable chemical entities.

Future research in this area will likely focus on the development of more enantioselective catalytic systems and the expansion of the substrate scope to include a wider range of functional groups. The continued exploration of tandem catalytic processes, where multiple transformations are achieved in a single pot, will also be a key area of investigation, further enhancing the synthetic utility of versatile building blocks like this compound.

References

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  • Ruthenium- and Copper-Catalyzed Propargylic Substitution Reactions of Propargylic Alcohol Derivatives with Hydrazones. (2021). Chemistry – A European Journal, 27(63), 15650-15659. [Link]

  • Olefination of Ketones Using a Gold(III)-Catalyzed Meyer−Schuster Rearrangement. (2007). Organic Letters, 9(5), 753-756. [Link]

  • Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. (2024). Molecules, 29(22), 5441. [Link]

  • The Gold-Catalyzed Rearrangement of Propargyl Alcohols. Prezi. [Link]

  • Gold-Catalyzed Meyer−Schuster Rearrangement: Application to the Synthesis of Prostaglandins. (2009). The Journal of Organic Chemistry, 74(15), 5457-5468. [Link]

  • Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. (2021). Chemistry – A European Journal, 27(63), 15545-15552. [Link]

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A Comparative Guide to the Definitive Structure Elucidation of 1-Phenyl-4-hexyn-3-OL: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of the chiral propargyl alcohol, 1-phenyl-4-hexyn-3-ol, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular weight, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution 3D model of a molecule in the solid state.[1] This guide will delve into the principles and a detailed workflow for X-ray crystallography, while also presenting a comparative analysis with other widely used analytical techniques, supported by experimental data and protocols.

The Imperative of Unambiguous Structural Data

In the context of drug development, an imprecise understanding of a molecule's stereochemistry can lead to the pursuit of inactive or even toxic enantiomers. For a chiral molecule like this compound, with a stereocenter at the C3 position, knowing the absolute configuration is paramount. X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral molecule.[1]

Principle of Single-Crystal X-ray Diffraction

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[2] The technique relies on the diffraction of a beam of X-rays by the ordered arrangement of atoms within a crystalline lattice. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated.[3] From this electron density map, the positions of the individual atoms, their chemical bonds, and other structural details can be elucidated with high precision.[2][4]

A Step-by-Step Workflow for Structural Validation of this compound by X-ray Crystallography

The journey from a synthesized compound to a fully refined crystal structure involves several critical stages.[5] Each step is crucial for obtaining high-quality data that will yield an unambiguous structure.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization Trials (e.g., Slow Evaporation) Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Validated Structure of This compound Validation->Final_Structure Final 3D Structure

Figure 1: A comprehensive workflow for the structural validation of this compound using single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography

Objective: To obtain a publication-quality crystal structure of this compound.

Materials:

  • Purified this compound (≥98% purity)[6]

  • A selection of crystallization solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Crystallization vials

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo or Cu) and detector[4]

  • Cryo-cooling system

  • Microscope with polarizing filters

Methodology:

  • Crystallization: The initial and often most challenging step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[7]

    • Technique: Slow evaporation is a common method for small molecules. Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture. Loosely cap the vial to allow for slow evaporation over several days to weeks.

    • Rationale: Slow crystal growth promotes the formation of a well-ordered lattice, which is essential for high-quality diffraction.

  • Crystal Selection and Mounting:

    • Carefully select a well-formed, transparent crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.[8]

  • Data Collection:

    • Center the crystal in the X-ray beam of the diffractometer.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.[4] Modern diffractometers automate this process.

  • Data Processing:

    • The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[8]

    • The data is then scaled and merged to produce a final reflection file.

  • Structure Solution and Refinement:

    • The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[2]

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[3]

  • Validation and Deposition:

    • The final structure is validated to ensure its chemical and crystallographic reasonability.

    • The structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[2]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary and often more readily accessible data. The choice of technique depends on the specific question being asked, the nature of the sample, and the available instrumentation.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous and high-resolution structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain.[7] Provides a solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, solution-state conformation.Non-destructive, provides information on dynamic processes in solution.[9]Does not provide absolute stereochemistry directly. Can have overlapping signals in complex molecules.[10]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.[11]Provides limited information on stereochemistry and connectivity.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, simple sample preparation.[13]Provides limited information on the overall molecular structure.
Computational Modeling Predicted low-energy conformations, theoretical structural parameters.Does not require a physical sample. Can explore conformational space.[14]Accuracy is dependent on the level of theory and can be computationally expensive. Predictions require experimental validation.

In-Depth Look at Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[15] For this compound, ¹H and ¹³C NMR would confirm the presence of all expected proton and carbon environments. Advanced 2D NMR techniques, such as COSY and HMBC, would establish the connectivity between atoms.[16] While NMR can provide information on relative stereochemistry through techniques like NOESY, it cannot determine the absolute configuration without a chiral auxiliary.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-25 mg of this compound in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.[18] For this compound (C₁₂H₁₄O), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula.[11] Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).[19]

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₂H₁₄O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[20] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group (a broad peak around 3400-3650 cm⁻¹) and the alkyne (C≡C and ≡C-H) groups (around 2100-2260 cm⁻¹ and 3300 cm⁻¹, respectively).[21][22]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.[23][24]

  • Data Acquisition: Obtain a background spectrum and then the sample spectrum.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Conclusion

The definitive structural validation of a novel or critical compound such as this compound relies on a synergistic approach, employing a range of analytical techniques. While NMR, MS, and FTIR provide essential and complementary information regarding connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry. For researchers and drug development professionals, a high-quality crystal structure provides the ultimate confidence in the molecule they are working with, paving the way for a deeper understanding of its properties and interactions.

References

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A Comparative Spectroscopic Guide to 1-Phenyl-4-hexyn-3-ol and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic comparison of 1-Phenyl-4-hexyn-3-ol, a propargyl alcohol derivative, with its synthetically modified analogues. Designed for researchers and professionals in drug development and organic synthesis, this document provides a detailed analysis of how structural modifications influence spectroscopic signatures. By examining the spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide a clear framework for the characterization of this compound class. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure both accuracy and practical applicability in a research setting.[1][2][3]

Introduction to this compound and Spectroscopic Characterization

This compound (C₁₂H₁₄O) is a secondary alcohol containing both a phenyl ring and an internal alkyne functional group.[4][5] This combination of features makes it a valuable intermediate in organic synthesis. Accurate structural elucidation is critical for its application, and this is primarily achieved through a suite of spectroscopic techniques.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, revealing connectivity and the chemical environment of each atom.[7][8]

  • Infrared (IR) Spectroscopy is indispensable for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[3][9]

  • Mass Spectrometry (MS) determines the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[1][6]

This guide will first establish the baseline spectroscopic profile of this compound and then compare it directly to two key derivatives:

  • Derivative A: 1-Phenyl-hexan-3-ol (The saturated analogue)

  • Derivative B: 1-Phenyl-4-hexyn-3-one (The oxidized analogue)

This comparative approach demonstrates how specific chemical transformations are directly mirrored in the spectroscopic data, providing a robust method for reaction monitoring and product validation.

Spectroscopic Profile of this compound

The unique structure of this compound gives rise to a distinct set of signals across different spectroscopic platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's structure.[8][10]

  • ¹H NMR: The spectrum is characterized by signals from the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, and the aliphatic protons of the ethyl and phenethyl groups. The hydroxyl proton typically appears as a broad singlet whose chemical shift is concentration-dependent.

  • ¹³C NMR: The spectrum will show distinct signals for the sp-hybridized carbons of the alkyne (typically in the 70-90 ppm range), the carbon bearing the hydroxyl group (~60-70 ppm), the aromatic carbons (120-140 ppm), and the aliphatic carbons.[11]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the hydroxyl and alkyne functional groups.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3650 cm⁻¹ , which is characteristic of the hydroxyl group and broadened by hydrogen bonding.[12]

  • C≡C Stretch: A weak to medium, sharp absorption band is anticipated in the 2100-2260 cm⁻¹ region. This peak is characteristic of an internal alkyne; its intensity is often weak due to the symmetrical nature of the substitution around the triple bond, which results in a small change in the dipole moment during vibration.[13][14]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.

  • Aliphatic C-H Stretch: Strong absorptions are expected in the 2850-2960 cm⁻¹ range from the C-H bonds of the ethyl and phenethyl groups.[9]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and key fragmentation data.

  • Molecular Ion (M⁺): The parent molecule has a molecular weight of 174.24 g/mol .[4][5] The molecular ion peak is expected at m/z = 174 .

  • Key Fragments: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), resulting in a peak at m/z = 156 . Alpha-cleavage next to the oxygen atom can lead to the loss of an ethyl radical (C₂H₅•) or a phenethyl radical (C₆H₅CH₂CH₂•), resulting in significant fragment ions. The phenyl group itself can lead to characteristic aromatic fragments at m/z = 77 (phenyl cation) and potentially 91 (tropylium ion).[15][16]

Comparative Spectroscopic Analysis

The true power of spectroscopy is revealed when comparing the parent compound to its derivatives. The following table summarizes the expected key differences.

Spectroscopic Feature This compound (Parent) Derivative A: 1-Phenyl-hexan-3-ol Derivative B: 1-Phenyl-4-hexyn-3-one
¹H NMR: Key Signal ~4.5 ppm (methine H-C-OH)~3.5 ppm (methine H-C-OH)Signal absent
¹³C NMR: Key Signal ~80 ppm (Alkyne C≡C)Signals absent; new aliphatic signals ~10-40 ppm~85 ppm (Alkyne C≡C); ~190 ppm (Ketone C=O)
IR: Hydroxyl Stretch Strong, broad band ~3400 cm⁻¹Strong, broad band ~3400 cm⁻¹Band absent
IR: Carbonyl Stretch Band absentBand absentStrong, sharp band ~1680-1700 cm⁻¹
IR: Alkyne Stretch Weak band ~2200 cm⁻¹Band absentWeak band ~2200 cm⁻¹
MS: Molecular Ion (m/z) 174178172
MS: Key Fragment Ion 156 (M-18, loss of H₂O)160 (M-18, loss of H₂O)Cleavage adjacent to C=O (m/z = 105, 129)
Analysis of Derivative A: 1-Phenyl-hexan-3-ol (Reduction of Alkyne)

Causality: Catalytic hydrogenation of the alkyne to an alkane transforms the two sp-hybridized carbons into sp³-hybridized carbons.

  • NMR: The most dramatic change is the disappearance of the alkyne signals in the ¹³C NMR spectrum.[14] They are replaced by new signals in the aliphatic region (typically 10-40 ppm). In the ¹H NMR, the protons on these newly formed methylene groups will appear as complex multiplets in the upfield region. The methine proton (H-C-OH) shifts upfield from ~4.5 ppm to ~3.5 ppm due to the removal of the deshielding effect of the adjacent triple bond.

  • IR: The weak C≡C stretching vibration around 2200 cm⁻¹ completely disappears, providing definitive evidence of the reaction's success.[9][12] The broad O-H stretch remains.

  • MS: The molecular weight increases by 4 atomic mass units due to the addition of four hydrogen atoms, shifting the molecular ion peak from m/z = 174 to m/z = 178 .

Analysis of Derivative B: 1-Phenyl-4-hexyn-3-one (Oxidation of Alcohol)

Causality: Oxidation of the secondary alcohol to a ketone removes the hydroxyl proton and changes the hybridization and electronic environment of the carbon at position 3 from sp³ to sp².

  • NMR: The ¹H NMR spectrum shows the complete disappearance of both the methine proton signal (~4.5 ppm) and the broad hydroxyl proton signal. Protons on the carbon adjacent to the new carbonyl group (position 2) will experience a significant downfield shift due to the deshielding effect of the carbonyl. In the ¹³C NMR spectrum, the signal for the carbon bearing the oxygen shifts dramatically downfield from ~65 ppm to the characteristic ketone region of ~190 ppm .[10]

  • IR: The broad O-H stretch at ~3400 cm⁻¹ vanishes. A new, very strong and sharp absorption peak appears around 1685 cm⁻¹ , which is highly characteristic of a conjugated ketone (conjugated with the alkyne and phenyl ring).[17]

  • MS: The molecular weight decreases by 2 atomic mass units from the loss of two hydrogen atoms, shifting the molecular ion peak from m/z = 174 to m/z = 172 . The fragmentation pattern will now be dominated by cleavage alpha to the carbonyl group.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2.0 s.[11]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

    • Mode: Transmittance or Absorbance.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Number of Scans: 16-32 for a good signal-to-noise ratio.

    • Background: Run a background scan of the clean ATR crystal before analyzing the sample.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • GC Conditions:

      • Column: Standard non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

Visualization of Workflow and Relationships

The following diagrams illustrate the logical workflow for characterization and the structural relationships between the parent compound and its derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Parent This compound DerivA Derivative A: 1-Phenyl-hexan-3-ol Parent->DerivA Reduction (H₂, Pd/C) DerivB Derivative B: 1-Phenyl-4-hexyn-3-one Parent->DerivB Oxidation (PCC) NMR NMR ('H & ¹³C) Parent->NMR IR FT-IR Parent->IR MS Mass Spec. Parent->MS DerivA->NMR DerivA->IR DerivA->MS DerivB->NMR DerivB->IR DerivB->MS Interpret Comparative Analysis NMR->Interpret IR->Interpret MS->Interpret

Caption: Experimental workflow from synthesis to comparative analysis.

G Parent This compound ¹³C NMR: ~80 ppm (C≡C) IR: ~3400 (O-H), ~2200 (C≡C) MS: m/z 174 DerivA 1-Phenyl-hexan-3-ol ¹³C NMR: C≡C absent IR: O-H present, C≡C absent MS: m/z 178 Parent->DerivA Reduction of Alkyne (+4H) DerivB 1-Phenyl-4-hexyn-3-one ¹³C NMR: ~190 ppm (C=O) IR: O-H absent, C=O present (~1685) MS: m/z 172 Parent->DerivB Oxidation of Alcohol (-2H)

Caption: Logical relationship and key spectral changes.

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

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A Comparative Benchmarking Guide to 1-Phenyl-4-hexyn-3-ol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and complex molecule synthesis, the choice of chiral building blocks is a critical decision point that dictates the efficiency, stereochemical outcome, and overall elegance of a synthetic route. Among the versatile synthons available, propargyl alcohols stand out for their dual functionality, offering a reactive alkyne and a hydroxyl group that can be a handle for stereocontrol or further functionalization. This guide provides an in-depth technical comparison of 1-Phenyl-4-hexyn-3-ol , a valuable propargyl alcohol, against alternative synthetic strategies for the construction of key molecular scaffolds. We will objectively assess its performance, supported by experimental data, to provide a clear perspective on its utility in multi-step synthesis.

The Strategic Advantage of this compound

This compound is a chiral propargyl alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl-substituted alkyne and a secondary alcohol, allows for a diverse range of transformations. The phenyl group provides steric and electronic influence, while the chiral center at the alcohol allows for the synthesis of enantiomerically enriched products. This guide will focus on two primary applications where this compound demonstrates its utility: the synthesis of substituted furans and the formation of α,β-unsaturated ketones.

Case Study 1: Synthesis of Substituted Furans

Substituted furans are prevalent motifs in natural products and pharmaceuticals. The gold-catalyzed cycloisomerization of enyne systems is a powerful method for their construction. This compound can be readily converted to an enyne substrate for this transformation.

Route A: Gold-Catalyzed Cycloisomerization of a this compound Derivative

A common strategy involves the conversion of the propargyl alcohol to an enyne, followed by a gold-catalyzed cyclization.[1] This approach is highly efficient for creating polysubstituted furans.

Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Furan from a this compound Derivative

Step 1: Synthesis of the Ynenyl Allyl Ether

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add allyl bromide (1.5 equiv) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding ynenyl allyl ether.

Step 2: Gold(I)-Catalyzed Cycloisomerization

  • To a solution of the ynenyl allyl ether (1.0 equiv) in anhydrous dichloromethane under an argon atmosphere, add a gold(I) catalyst such as [Au(IPr)Cl]/AgSbF₆ (2 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the polysubstituted furan.

Alternative Route B: Palladium-Catalyzed Synthesis from 1,3-Dicarbonyl Compounds

An alternative approach to functionalized furans involves the palladium-catalyzed reaction of 1,3-dicarbonyl compounds with alkenyl bromides.[2] This method provides a different disconnection and relies on different starting materials.

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of a Functionalized Furan

  • In a reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equiv), alkenyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv) as the base, and CuCl₂ (1.5 equiv) as the oxidant.

  • Add dioxane as the solvent, followed by the palladium catalyst, for instance, PdCl₂(CH₃CN)₂ (5 mol%).

  • Heat the reaction mixture at 80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the functionalized furan.

Performance Comparison: Furan Synthesis
MetricRoute A: From this compound DerivativeRoute B: From 1,3-Dicarbonyl CompoundAnalysis
Starting Material Complexity Requires synthesis of the propargyl alcohol.Utilizes readily available 1,3-dicarbonyls.Route B offers more accessible starting materials for some targets.
Number of Steps Two steps from the propargyl alcohol.One-pot reaction from the dicarbonyl.Route B is more step-economical in the furan-forming stage.
Catalyst System Gold(I) catalyst.[1]Palladium(II) catalyst with a copper oxidant.[2]Both routes employ transition metal catalysis, with catalyst choice depending on the specific transformation.
Typical Yield Good to excellent yields for the cycloisomerization step.[3]Reported yields up to 94% for optimized systems.[2]Both methods can provide high yields, though this is substrate-dependent.
Substrate Scope Broad scope for substituted propargyl alcohols.[3]Versatile for various 1,3-diketones and alkenyl bromides.[2]Both routes offer good functional group tolerance.
Logical Workflow for Furan Synthesis Comparison

Furan_Synthesis_Comparison cluster_A Route A: this compound Pathway cluster_B Route B: Alternative Pathway A_start This compound A_inter Ynenyl Allyl Ether A_start->A_inter Allylation A_end Substituted Furan A_inter->A_end Au(I)-Catalyzed Cycloisomerization B_start 1,3-Dicarbonyl Compound B_end Substituted Furan B_start->B_end Pd(II)-Catalyzed One-Pot Reaction B_inter Alkenyl Bromide B_inter->B_end Pd(II)-Catalyzed One-Pot Reaction

Caption: Comparative workflows for substituted furan synthesis.

Case Study 2: Synthesis of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are fundamental building blocks in organic synthesis, participating in a wide array of reactions. The Meyer-Schuster rearrangement of propargyl alcohols provides a direct route to these valuable compounds.[4]

Route C: Meyer-Schuster Rearrangement of this compound

The acid-catalyzed rearrangement of this compound leads to the formation of an α,β-unsaturated ketone. Modern methods often employ milder catalysts to improve yields and selectivity.[4]

Experimental Protocol: Meyer-Schuster Rearrangement of this compound

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as toluene.

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid or a ruthenium-based catalyst)[4].

  • Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst) and monitor by TLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the α,β-unsaturated ketone. A 70% yield has been reported for a similar rearrangement in a paclitaxel synthesis.[4]

Alternative Route D: Aldol Condensation

The aldol condensation is a classic and widely used method for the synthesis of α,β-unsaturated ketones, involving the reaction of an enolate with a carbonyl compound.[5]

Experimental Protocol: Aldol Condensation to form an α,β-Unsaturated Ketone

  • To a solution of a ketone (e.g., acetophenone, 1.0 equiv) in ethanol, add an aldehyde (e.g., benzaldehyde, 1.0 equiv).

  • Add a catalytic amount of a base, such as sodium hydroxide, and stir the mixture at room temperature.

  • Monitor the reaction for the formation of a precipitate.

  • After the reaction is complete, filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated ketone.

Performance Comparison: α,β-Unsaturated Ketone Synthesis
MetricRoute C: Meyer-Schuster RearrangementRoute D: Aldol CondensationAnalysis
Atom Economy Rearrangement reaction, high atom economy.Condensation reaction, loss of a water molecule.The Meyer-Schuster rearrangement is inherently more atom-economical.
Stereoselectivity Can provide access to specific E/Z isomers depending on the catalyst and substrate.[4]Stereoselectivity can be controlled with specific reaction conditions and reagents.Both methods can offer stereocontrol, but the mechanisms differ significantly.
Reaction Conditions Can range from strongly acidic to milder metal-catalyzed conditions.[4]Typically base-catalyzed, though acid-catalyzed variants exist.The choice of conditions depends on the substrate's sensitivity.
Typical Yield Generally good to high yields (e.g., 70-91% in specific examples).[4]Yields are often high but can be affected by side reactions.Both routes are capable of producing high yields.
Substrate Scope Applicable to a wide range of secondary and tertiary propargyl alcohols.[4]Broadly applicable to many aldehydes and ketones with α-hydrogens.Aldol condensation is arguably more general in its applicability across a vast range of carbonyl compounds.
Logical Workflow for α,β-Unsaturated Ketone Synthesis Comparison

Enone_Synthesis_Comparison cluster_C Route C: Meyer-Schuster Pathway cluster_D Route D: Aldol Condensation Pathway C_start This compound C_end α,β-Unsaturated Ketone C_start->C_end Acid or Metal-Catalyzed Rearrangement D_start1 Ketone D_end α,β-Unsaturated Ketone D_start1->D_end Base-Catalyzed Condensation D_start2 Aldehyde D_start2->D_end Base-Catalyzed Condensation

Caption: Comparative workflows for α,β-unsaturated ketone synthesis.

Conclusion: A Versatile and Efficient Chiral Building Block

This comparative guide demonstrates that this compound is a highly effective and versatile chiral building block for the synthesis of complex molecular architectures. In the synthesis of substituted furans, it provides a reliable entry point for powerful gold-catalyzed cycloisomerization reactions. For the preparation of α,β-unsaturated ketones, the Meyer-Schuster rearrangement offers an atom-economical alternative to traditional condensation methods.

The decision to employ this compound will ultimately depend on the specific synthetic target, the desired stereochemistry, and the overall strategic approach. However, its ability to participate in a variety of powerful C-C and C-O bond-forming reactions, often with high levels of control and efficiency, solidifies its position as a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Garcı́a-Garcı́a, P., et al. (2010). Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers. Beilstein Journal of Organic Chemistry, 6, 100. [Link]

  • Hosseyni, S., et al. (2015). Gold-Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Organic Chemistry Portal. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]

  • Ahmad, M., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Molecules, 29(19), 4583. [Link]

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A Comparative Guide to Propargyl Alcohols in Modern Organic Synthesis: Exploring Alternatives to 1-Phenyl-4-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the selection of building blocks is paramount to the success of a synthetic campaign. Propargyl alcohols, a class of compounds featuring a hydroxyl group adjacent to a carbon-carbon triple bond, are valued intermediates due to their versatile reactivity. For years, 1-Phenyl-4-hexyn-3-ol has served as a reliable substrate in a variety of transformations. However, the evolving demands of complex molecule synthesis necessitate a deeper understanding of the available alternatives and their respective advantages. This guide provides a comprehensive comparison of this compound with other notable propargyl alcohols, offering insights into their performance in key synthetic reactions and providing detailed experimental protocols for their application.

The Benchmark: this compound

This compound is a secondary propargyl alcohol that has been extensively utilized in various synthetic transformations. Its phenyl group provides steric bulk and electronic effects that can influence the stereochemical outcome of reactions, while the hexyn-ol backbone offers a reactive site for a multitude of chemical manipulations.

Key Synthetic Transformations and Mechanistic Considerations

This guide will focus on three cornerstone reactions in the repertoire of propargyl alcohol chemistry: the Meyer-Schuster rearrangement, the Nicholas reaction, and the A3 coupling reaction. Understanding the mechanisms of these reactions is crucial for selecting the optimal substrate for a desired transformation.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2] The reaction proceeds through a protonated allenic intermediate, and the nature of the substituents on the propargyl alcohol can significantly influence the reaction rate and the stereochemistry of the resulting enone.[3]

Meyer_Schuster_Rearrangement cluster_0 Meyer-Schuster Rearrangement Propargyl_Alcohol Propargyl Alcohol Protonation Protonation (H+) Propargyl_Alcohol->Protonation Allenol_Intermediate Allenol Intermediate Protonation->Allenol_Intermediate 1,3-shift Tautomerization Tautomerization Allenol_Intermediate->Tautomerization Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Tautomerization->Unsaturated_Carbonyl

Caption: General mechanism of the Meyer-Schuster rearrangement.

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl cluster, allowing for the subsequent addition of a wide range of nucleophiles.[4][5] This reaction is particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds at the propargylic position under mild conditions.[6] The steric and electronic properties of the propargyl alcohol can affect the stability of the cobalt-complexed cation and the stereoselectivity of the nucleophilic attack.[7]

Nicholas_Reaction cluster_1 Nicholas Reaction Propargyl_Alcohol Propargyl Alcohol Cobalt_Complex Dicobalt Hexacarbonyl Complex Propargyl_Alcohol->Cobalt_Complex + Co2(CO)8 Co2(CO)8 Co2(CO)8 Propargylic_Cation Stabilized Propargylic Cation Cobalt_Complex->Propargylic_Cation + Lewis Acid Lewis_Acid Lewis Acid Alkylated_Complex Alkylated Cobalt Complex Propargylic_Cation->Alkylated_Complex + Nu- Nucleophile Nucleophile (Nu-) Alkylated_Alkyne Alkylated Alkyne Alkylated_Complex->Alkylated_Alkyne Oxidation Oxidative_Demetallation Oxidative Demetallation

Caption: General workflow of the Nicholas reaction.

A3 Coupling Reaction

The A3 (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that yields propargylamines.[8] This atom-economical reaction is typically catalyzed by a metal, such as copper or gold, and proceeds through the formation of an iminium ion and a metal acetylide.[9][10] The structure of the propargyl alcohol (or terminal alkyne) can influence the reaction's efficiency and the properties of the resulting propargylamine.

A3_Coupling cluster_2 A3 Coupling Reaction Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Amine Amine Amine->Iminium_Ion Alkyne Terminal Alkyne Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide + Catalyst Catalyst Metal Catalyst Propargylamine Propargylamine Iminium_Ion->Propargylamine Metal_Acetylide->Propargylamine

Caption: Key intermediates in the A3 coupling reaction.

Alternative Propargyl Alcohols: A Comparative Analysis

The choice of propargyl alcohol can dramatically impact the outcome of a reaction. Here, we compare this compound to three alternatives, highlighting their unique characteristics and performance in the aforementioned reactions.

1,1-Diphenyl-2-propyn-1-ol

This tertiary propargyl alcohol offers increased steric hindrance due to the presence of two phenyl groups. This can lead to enhanced stereoselectivity in certain reactions but may also result in lower reactivity.[1]

3-Butyn-2-ol

As a smaller, less sterically hindered secondary propargyl alcohol, 3-butyn-2-ol often exhibits higher reactivity compared to its more substituted counterparts.[11] Its simpler structure can be advantageous in syntheses where the propargyl moiety is to be further functionalized.

1-Ethynylcyclohexanol

This tertiary propargyl alcohol incorporates a cyclic alkyl group, which can influence reactivity and selectivity through both steric and conformational effects.[4] It serves as a valuable alternative when exploring the impact of non-aromatic bulky groups.

Comparative Performance Data

The following tables summarize the available experimental data for the performance of this compound and its alternatives in the Meyer-Schuster rearrangement, Nicholas reaction, and A3 coupling. Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the differing reaction conditions.

Table 1: Meyer-Schuster Rearrangement

Propargyl AlcoholCatalyst/ConditionsProductYield (%)Reference
1-Phenyl-2-propyn-1-ol (analog of this compound)NHC-Au-OTf, 50°CCinnamaldehyde>95[12]
1,1-Diphenyl-2-propyn-1-ol(OH)P(O)H₂, Toluene, 90-110°C3,3-Diphenyl-2-propen-1-oneNot specified[9]
Tertiary Propargyl Alcohols (general)Strong Acidα,β-Unsaturated Methyl Ketone (Rupe rearrangement)Variable[2]

Table 2: Nicholas Reaction

Propargyl AlcoholNucleophileLewis AcidYield (%)Diastereomeric RatioReference
General Propargyl AlcoholVariousBF₃·OEt₂725:1[6]
2-Methyl-3-butyn-2-ol (analog of 3-Butyn-2-ol)Phenylalanine esterHBF₄Not specifiedNot specified[13]

Table 3: A3 Coupling Reaction

Alkyne (from Propargyl Alcohol)AldehydeAmineCatalystYield (%)Reference
Phenylacetylene (related to this compound)BenzaldehydeMorpholineOrgano-copper complex95[3]
Propargylic alcoholVarious aldehydesPiperidineDicopper complexComplex mixture[14]
1-EthynylcyclohexanolAryl halides-Palladium/Copper (Sonogashira)High[15]

Experimental Protocols

General Procedure for the Meyer-Schuster Rearrangement of 1,1-Diphenyl-2-propyn-1-ol[9]
  • To a solution of 1,1-diphenyl-2-propyn-1-ol (1.0 mmol) in technical grade toluene (1.0 mL) is added aqueous hypophosphorous acid (50 wt% aq. solution, 5–10 mol%).

  • The reaction mixture is stirred at 90–110 °C for 18 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the corresponding α,β-unsaturated ketone.

General Procedure for the Nicholas Reaction[6]
  • To a stirred solution of the propargyl alcohol (1.0 eq) in dichloromethane (DCM) at room temperature is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq).

  • The resulting mixture is stirred for 1-2 hours.

  • The reaction is cooled to 0 °C, and the nucleophile (2.0-3.0 eq) is added, followed by the dropwise addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.5-2.5 eq).

  • The reaction is stirred at 0 °C for 2-4 hours and then quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The resulting cobalt complex is dissolved in acetone and treated with an oxidizing agent like ceric ammonium nitrate (CAN) to afford the free alkyne.

  • The product is then purified by column chromatography.

General Procedure for the A3 Coupling Reaction[3]
  • A mixture of the aldehyde (1 mmol), the terminal alkyne (derived from the propargyl alcohol, 1 mmol), the amine (1 mmol), and the copper catalyst (e.g., organo-copper complex, 10 mg) in a suitable solvent (e.g., water, 5 mL) is stirred at 80 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure propargylamine.

Conclusion

While this compound remains a valuable and versatile propargyl alcohol, a nuanced understanding of the available alternatives is essential for the modern synthetic chemist. The choice between a secondary or tertiary alcohol, and the nature of the substituents—be they aromatic, aliphatic, or cyclic—can profoundly influence reaction outcomes. 1,1-Diphenyl-2-propyn-1-ol offers increased steric bulk, potentially leading to higher stereoselectivity at the cost of reactivity. 3-Butyn-2-ol provides a less hindered and more reactive substrate, ideal for rapid transformations and subsequent functionalization. 1-Ethynylcyclohexanol introduces the element of a cyclic substituent, offering a different steric and electronic profile.

The experimental data, while not always directly comparable, suggests that the optimal choice of propargyl alcohol is highly dependent on the specific reaction and the desired product. This guide serves as a starting point for researchers and drug development professionals to make more informed decisions in their synthetic endeavors, ultimately leading to more efficient and selective syntheses of complex molecules.

References

  • Herrmann, J. M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4586–4589. [Link]

  • The Royal Society of Chemistry. (2020). On the mechanism of gold(I)-catalyzed Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization. [Link]

  • NROChemistry. (n.d.). Nicholas Reaction. [Link]

  • Wikipedia. (2023). Meyer–Schuster rearrangement. [Link]

  • MDPI. (2020). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. [Link]

  • Wikipedia. (2023). Nicholas reaction. [Link]

  • National Center for Biotechnology Information. (2016). Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. [Link]

  • Florida Institute of Technology Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]

  • Chemistry LibreTexts. (2021). 3.1: A3 Coupling Reaction. [Link]

  • Organic Chemistry Portal. (2014). Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono (Exclusively Z-Selective)-/Disubstituted α-Iodo-α,β-Unsaturated Esters. [Link]

  • Spiral, Imperial College London. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. [Link]

  • ResearchGate. (2008). Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. [Link]

  • Wikipedia. (2023). Nicholas reaction. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

  • Google Patents. (1961). Process for preparing 1-ethynylcyclohexanol and homologues.
  • National Center for Biotechnology Information. (2020). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. [Link]

  • MDPI. (2019). The Asymmetric A 3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclohexanol. [Link]

  • ResearchGate. (2021). Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Butyn-2-ol. [Link]

  • Florida Institute of Technology Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hexyn-3-ol. [Link]

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A Senior Application Scientist's Guide to Asymmetric Catalysis: A Comparative Analysis of Racemic vs. Enantiopure 1-Phenyl-4-hexyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Chiral Dilemma in Catalysis

In the precise world of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Asymmetric catalysis is the cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules, which is crucial given that different enantiomers can have vastly different biological activities.[1] A classic and tragic example is the thalidomide case, where one enantiomer was therapeutic while the other was teratogenic. This guide delves into the practical implications of chirality by comparing the roles of a racemic versus an enantiopure chiral building block, 1-Phenyl-4-hexyn-3-OL, within the context of asymmetric catalysis. We will explore not just what to use, but why specific choices are made, grounded in mechanistic principles and validated by experimental data.

Propargylic alcohols, such as this compound, are highly versatile intermediates in organic synthesis.[2][3] Their utility is significantly enhanced when they can be prepared in an enantiomerically pure form, serving as precursors for a multitude of complex chiral molecules.[4] This guide will provide researchers, scientists, and drug development professionals with a clear, objective comparison of when and how to employ the racemic mixture versus the enantiomerically pure forms of this valuable synthetic intermediate.

The Fundamental Divide: Racemic vs. Enantiopure Catalysis

The central principle of asymmetric catalysis is that a chiral catalyst is required to convert a prochiral or racemic substrate into a non-racemic, enantioenriched product.[5] An enantiomerically pure catalyst creates a distinct chiral environment, lowering the activation energy for the formation of one product enantiomer over the other.[1]

Conversely, using a racemic catalyst —a 1:1 mixture of two enantiomeric catalyst forms—will inherently produce a racemic product .[6][7] The two catalyst enantiomers work at equal rates to produce opposite product enantiomers, resulting in a net zero enantiomeric excess (ee). This distinction is the critical starting point for our comparison.

G cluster_0 Racemic Catalyst System cluster_1 Enantiopure Catalyst System rac_catalyst Racemic Catalyst (R-cat + S-cat) rac_product Racemic Product (R-prod + S-prod) 0% ee rac_catalyst->rac_product Acts on substrate rac_substrate Prochiral Substrate rac_substrate->rac_product enant_catalyst Enantiopure Catalyst (e.g., S-cat) enant_product Enantioenriched Product (e.g., S-prod) >90% ee enant_catalyst->enant_product Selectively acts on substrate enant_substrate Prochiral Substrate enant_substrate->enant_product

Caption: Logical flow of racemic vs. enantiopure catalysis.

Comparative Performance and Applications

The choice between using racemic or enantiopure this compound is entirely dependent on its intended role in the synthetic sequence. It can act as a substrate to be acted upon or, after modification, as a chiral ligand that directs the reaction.

1. As a Chiral Ligand or Auxiliary:

  • Enantiopure this compound: When the goal is to induce chirality, the enantiopure alcohol (or a derivative thereof) is the only viable option. It can be incorporated into a ligand structure that coordinates with a metal center (e.g., Ruthenium, Rhodium, Palladium). This creates a well-defined, chiral catalytic pocket that forces a reaction to proceed with high enantioselectivity. The stereochemical information from the pure ligand is effectively transferred to the product.

  • Racemic this compound: If the racemic alcohol were used to create a ligand, it would result in a racemic mixture of the final catalyst. As explained, this racemic catalyst system would produce a racemic product, completely defeating the objective of asymmetric synthesis.

2. As a Substrate for Resolution:

This is the primary and most valuable application for racemic this compound . Racemic mixtures are typically less expensive and more accessible than their enantiopure counterparts.[8] Therefore, they serve as excellent starting materials for resolution techniques, where an enantioselective process is used to separate the two enantiomers.

  • Kinetic Resolution (KR): In this process, a chiral catalyst (often an enzyme like a lipase) selectively reacts with one enantiomer of the racemic alcohol at a much faster rate than the other.[9] For instance, a lipase might selectively acylate the (R)-enantiomer. The reaction is stopped at approximately 50% conversion, yielding a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated.[10]

  • Dynamic Kinetic Resolution (DKR) & Deracemization: A more advanced and efficient method is deracemization, a type of Dynamic Kinetic Resolution. This process combines the rapid, selective reaction of one enantiomer with a second catalyst that simultaneously racemizes the unreactive enantiomer.[9] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. Biocatalytic platforms have been developed that use an oxidase to convert the alcohol to a ketone, followed by an enantioselective reduction using an alcohol dehydrogenase to yield the desired (R) or (S) alcohol in high yield and enantiomeric excess.[11][12]

Data Summary: Performance Comparison
FeatureRacemic this compoundEnantiopure this compound
Primary Role Substrate for enantiomer separation (resolution).Chiral ligand, auxiliary, or building block.
Typical Use Case Starting material for biocatalytic deracemization or kinetic resolution.[8]Component of a chiral catalyst for asymmetric hydrogenation, addition, etc.[4]
Outcome (If Used as Ligand) Racemic product (0% ee).[6]Enantioenriched product (>90% ee).[1]
Synthetic Accessibility High (direct, lower-cost synthesis).[13]Lower (requires resolution or asymmetric synthesis).[3][8]
Value Proposition Cost-effective precursor to enantiopure forms.Direct induction of chirality in a target molecule.

Experimental Protocols

Here we provide validated, step-by-step methodologies that illustrate the principles discussed.

Protocol 1: Biocatalytic Deracemization of Racemic this compound

This protocol is based on established bienzymatic cascade reactions for producing enantiopure propargylic alcohols.[8][11] It transforms the low-cost racemic starting material into a high-value, enantiopure product.

Objective: To produce (R)-1-Phenyl-4-hexyn-3-OL from a racemic mixture with high yield and enantiomeric excess.

Materials:

  • Racemic this compound

  • Recombinant peroxygenase from Agrocybe aegerita (rAaeUPO)

  • Alcohol dehydrogenase from Lactobacillus kefir (LkADH)

  • Isopropanol (sacrificial reductant)

  • Hydrogen Peroxide (H₂O₂) solution (30%)

  • Sodium Phosphate buffer (100 mM, pH 8.0)

  • Acetonitrile (MeCN)

Procedure:

  • Oxidation Step:

    • In a temperature-controlled reaction vessel, prepare a solution of racemic this compound (5 mM) in 100 mL of sodium phosphate buffer containing 30% (v/v) MeCN.

    • Add the rAaeUPO catalyst to a final concentration of 2 µM.

    • Initiate the reaction by adding H₂O₂ at a constant, slow rate (e.g., 2 mM h⁻¹) using a syringe pump. Maintain the reaction at 30 °C with stirring.

    • Monitor the conversion of the alcohol to the intermediate ketone (1-phenyl-4-hexyn-3-one) via chiral HPLC. This step should reach completion in approximately 5 hours.[12]

  • Reduction Step:

    • Once the oxidation is complete (as confirmed by HPLC), add LkADH to the reaction mixture.

    • Add isopropanol to a final concentration of 5% (v/v). The isopropanol serves as the hydride source for the enantioselective reduction of the ketone.

    • Continue stirring at 30 °C for 24 hours. The LkADH will selectively reduce the ketone to the (R)-alcohol.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield pure (R)-1-Phenyl-4-hexyn-3-OL.

  • Analysis:

    • Determine the final yield.

    • Confirm the enantiomeric excess (ee) using chiral HPLC analysis. Expected results are typically >95% yield and >98% ee.[11]

Caption: Workflow for biocatalytic deracemization.

Protocol 2: Asymmetric Synthesis of this compound

This protocol describes a general method for the direct asymmetric synthesis of a chiral propargylic alcohol using a metal-catalyzed addition of an alkyne to an aldehyde.

Objective: To synthesize enantiopure this compound via catalytic asymmetric alkynylation.

Materials:

  • Benzaldehyde

  • 1-Butyne

  • Diethylzinc (ZnEt₂)

  • (1R,2S)-N-Pyrrolidinylnorephedrine (chiral ligand)

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, nitrogen-purged flask, dissolve the chiral ligand (e.g., (1R,2S)-N-Pyrrolidinylnorephedrine, 0.1 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

    • Stir the mixture at room temperature for 30 minutes to form the chiral zinc-ligand complex.

  • Alkynylation Reaction:

    • Cool the catalyst solution back to 0 °C.

    • Add 1-Butyne (2.5 mmol), followed by the dropwise addition of Benzaldehyde (2.0 mmol).

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up:

    • Once the benzaldehyde is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis:

    • Purify the crude product via flash column chromatography to isolate the enantiomerically enriched this compound.

    • Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

Conclusion and Future Outlook

The comparison between racemic and enantiopure this compound in asymmetric catalysis is not a matter of one being superior to the other, but rather a question of strategic application.

  • Enantiopure this compound is the indispensable component when the goal is to create a chiral catalyst or auxiliary to impart stereochemical information onto a new product. Its purity is directly correlated with the potential enantioselectivity of the reaction.

  • Racemic this compound serves as a practical and cost-effective starting point for producing its high-value enantiopure counterparts. The development of efficient deracemization and dynamic kinetic resolution processes has made this a highly attractive strategy in both academic and industrial settings.[8][9]

For researchers in drug development, understanding this distinction is key to designing efficient, economical, and elegant synthetic routes. The choice will always be dictated by the final goal: if you are building a chiral catalyst, you must use an enantiopure ligand. If you are seeking an enantiopure building block, starting with a racemic mixture and performing a resolution can be the most logical and economical path.

References

  • Sotorrios, L., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4436–4441. [Link]

  • Sotorrios, L., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. National Center for Biotechnology Information. [Link]

  • Sotorrios, L., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Europe PMC. [Link]

  • Turlington, M., et al. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. Semantic Scholar. [Link]

  • Mikami, K., & Terada, M. (1999). Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. STEM, Unipd. [Link]

  • Pamina, S., & Piera, M. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Mikami, K., et al. (1999). In asymmetric catalytic reactions, racemic catalysts inherently give only. J-Stage. [Link]

  • Gawas, D., & Kumar, A. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Wikipedia contributors. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Turlington, M., et al. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed. [Link]

  • Ghorai, M. K., et al. (2018). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Mikami, K., et al. (2001). Racemic Catalysis Through Asymmetric Activation. ResearchGate. [Link]

  • Mikami, K., et al. (2000). Enantiomer-Selective Activation of Racemic Catalysts. Accounts of Chemical Research, 33(6), 391-401. [Link]

  • Wikipedia contributors. (n.d.). Enantioselective synthesis. Wikipedia. [Link]

  • Kumar, A., et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. [Link]

  • Samuelson, A.G. (2014). Mod-09 Lec-38 Asymmetric Catalysis. YouTube. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1-Phenyl-4-hexyn-3-ol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Phenyl-4-hexyn-3-ol is a valuable propargylic alcohol and a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The efficiency, cost, and stereochemical outcome of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a cost-benefit analysis to inform methodological choices for laboratory-scale and process development applications. We will explore classical organometallic approaches and contrast them with modern biocatalytic strategies, providing detailed protocols and data-driven insights.

Method 1: Grignard-Based Alkynylation of 3-Phenylpropanal

The addition of an organometallic reagent to a carbonyl compound is a cornerstone of C-C bond formation. The Grignard reaction, utilizing an organomagnesium halide, represents the most common and cost-effective approach for this transformation.[1]

Principle of the Method: This synthesis involves the nucleophilic addition of a 1-butynylmagnesium halide to the electrophilic carbonyl carbon of 3-phenylpropanal. The key to success is the meticulous exclusion of protic substances (like water or alcohols), as the highly basic Grignard reagent will be readily quenched, terminating the desired reaction.[2] The choice of an ethereal solvent like Tetrahydrofuran (THF) is crucial as it solvates the magnesium center, stabilizing the reagent.

Experimental Workflow: The process is a straightforward two-stage, one-pot synthesis as illustrated below.

cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Workup A Activate Mg turnings in anhydrous THF B Slowly add 1-bromobutane to initiate reaction A->B C Reflux to form Butylmagnesium Bromide B->C D Cool Grignard reagent to 0°C C->D Proceed to addition E Add 3-Phenylpropanal dropwise D->E F Quench with sat. aq. NH4Cl solution E->F G Extract with Et2O, dry, and concentrate F->G H Purify via flash chromatography G->H I Racemic This compound H->I Final Product

Caption: Workflow for Grignard-based synthesis of this compound.

Detailed Experimental Protocol:

  • Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen.

  • Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask with anhydrous THF. A small crystal of iodine can be added to initiate the reaction. 1-Bromobutane (1.1 eq) dissolved in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at reflux for 1-2 hours until the magnesium is consumed.[3]

  • Addition Reaction: The formed Grignard solution is cooled to 0°C in an ice bath. 3-Phenylpropanal (1.0 eq) dissolved in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Workup: After complete addition, the mixture is stirred for an additional hour at room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.[4][5]

  • Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash chromatography to yield racemic this compound.

Method 2: Organolithium-Mediated Alkynylation

Organolithium reagents serve as a more reactive alternative to Grignard reagents and are employed when Grignards are sluggish or when higher basicity is required.[6]

Principle of the Method: This approach utilizes 1-butynyllithium, which is prepared in situ by the deprotonation of the terminal alkyne 1-butyne with a strong, non-nucleophilic base, typically commercial n-butyllithium (n-BuLi). The resulting alkynyllithium species is a potent nucleophile that readily attacks the aldehyde. Due to the extreme reactivity and pyrophoric nature of n-BuLi, this procedure requires stringent anhydrous and anaerobic conditions and is typically performed at low temperatures (-78°C) to minimize side reactions.[6]

Experimental Workflow:

cluster_0 Stage 1: Alkynyllithium Formation cluster_1 Stage 2: Nucleophilic Addition & Workup A Dissolve 1-Butyne in anhydrous THF B Cool to -78°C (Dry Ice/Acetone) A->B C Add n-Butyllithium dropwise B->C D Maintain at -78°C C->D Stir for 30 min E Add 3-Phenylpropanal dropwise D->E F Warm to RT, then quench with sat. aq. NH4Cl E->F G Extract with Et2O, dry, and concentrate F->G H Purify via flash chromatography G->H I Racemic This compound H->I Final Product

Caption: Workflow for Organolithium-based synthesis of this compound.

Detailed Experimental Protocol:

  • Apparatus Setup: A flame-dried, two-necked flask is fitted with a nitrogen inlet and a rubber septum, and maintained under a dry nitrogen atmosphere.

  • Alkynyllithium Formation: Anhydrous THF is added to the flask and cooled to -78°C using a dry ice/acetone bath. 1-Butyne (1.1 eq) is condensed into the flask or added as a solution in THF. n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe. The solution is stirred at -78°C for 30-60 minutes.

  • Addition Reaction: A solution of 3-Phenylpropanal (1.0 eq) in anhydrous THF is added dropwise to the cold alkynyllithium solution. The reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is warmed to room temperature and quenched with saturated aqueous ammonium chloride. The workup and purification follow the same procedure as described for the Grignard method.

Method 3: Biocatalytic Deracemization for Enantiopure Synthesis

For applications in drug development, obtaining enantiomerically pure compounds is often mandatory. Biocatalysis offers a green and highly selective route to chiral propargylic alcohols.[7]

Principle of the Method: This advanced strategy employs a one-pot, two-enzyme cascade for the deracemization of racemic this compound.

  • Oxidation: A peroxygenase enzyme selectively or non-selectively oxidizes the racemic alcohol to the corresponding ketone, 1-phenyl-4-hexyn-3-one.

  • Asymmetric Reduction: A stereoselective alcohol dehydrogenase (ADH), which can be selected to favor either the (R) or (S) enantiomer, reduces the ketone back to a single enantiomer of the alcohol. Isopropanol is typically used as a sacrificial co-substrate to regenerate the necessary NADPH/NADH cofactor in situ. This process drives the equilibrium towards a single, highly enantioenriched alcohol.[7]

Experimental Workflow:

A Racemic This compound B Oxidation Step: Add Peroxygenase + H2O2 in Phosphate Buffer A->B Step 1 C Intermediate: 1-Phenyl-4-hexyn-3-one B->C D Reduction Step: Add ADH, NADP+, and Isopropanol C->D Step 2 E Workup: Extract with EtOAc, dry, and concentrate D->E F Purify via flash chromatography E->F G Enantiopure (R)- or (S)-Alcohol F->G Final Product

Caption: Workflow for biocatalytic deracemization of this compound.

Detailed Experimental Protocol:

  • Oxidation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), racemic this compound (prepared via the Grignard method) is added as a solution in a co-solvent like DMSO. A suitable peroxygenase is added. The oxidation is initiated by the slow, controlled addition of hydrogen peroxide (H₂O₂) via a syringe pump over several hours. The reaction is monitored by HPLC or GC.

  • Reduction: Once the alcohol is fully converted to the ketone, an alcohol dehydrogenase (ADH) specific for the desired (R) or (S) product is added, along with a catalytic amount of NADP⁺. Isopropanol (5-10% v/v) is added as the sacrificial reductant.

  • Workup and Purification: The reaction is stirred at room temperature (e.g., 30°C) for 24-48 hours. The mixture is then extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography to yield the enantioenriched product. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Comparison and Cost-Benefit Analysis

The optimal synthesis route depends on a trade-off between material costs, operational complexity, safety, and the required specifications of the final product, particularly stereochemistry.

ParameterMethod 1: GrignardMethod 2: OrganolithiumMethod 3: Biocatalysis
Starting Material Cost $ (Low)$$ (Moderate)$$$ (High)
Key Reagents Mg, 1-bromobutane1-Butyne, n-BuLiPeroxygenase, ADH, Cofactors
Typical Yield 60-80%70-90%70-95% (deracemization)
Stereoselectivity RacemicRacemic>99% ee (Enantiopure)
Process Complexity Low-ModerateHighModerate
Reaction Time 3-5 hours3-5 hours24-72 hours
Required Equipment Standard glasswareCryogenic setup (-78°C)Incubator/shaker, syringe pump
Safety & Handling Moisture sensitivePyrophoric , moisture sensitiveGenerally safe (aqueous media)
Environmental Impact Moderate (ether solvents)High (hydrocarbon solvents)Low ("Green")

Senior Scientist's Recommendation

  • For Routine, Cost-Effective Synthesis (Racemic): The Grignard-based alkynylation (Method 1) is the undisputed choice. It utilizes inexpensive, readily available starting materials and follows a robust, well-established protocol that does not require specialized equipment. Its primary drawbacks are sensitivity to atmospheric moisture and the production of a racemic mixture, which is perfectly acceptable for many research applications where the stereocenter is not critical.

  • For Substrates Prone to Side Reactions: The Organolithium-mediated route (Method 2) is a powerful alternative when the Grignard reaction is inefficient, for instance, due to enolization of the aldehyde. While yields can be higher, this comes at the cost of more expensive and hazardous reagents (n-BuLi is pyrophoric) and the need for cryogenic temperatures to control the reaction. This method should be reserved for cases where Method 1 fails and is best performed by personnel experienced in handling air-sensitive reagents.

  • For Pharmaceutical and Chiral Applications: The Biocatalytic deracemization (Method 3) is the superior strategy when enantiopurity is the primary objective. Although the initial investment in enzymes and cofactors is higher and reaction times are longer, it provides access to highly enantioenriched products (>99% ee) under mild, environmentally benign conditions. This method aligns with the principles of green chemistry and is increasingly the preferred route in the pharmaceutical industry for the synthesis of chiral active pharmaceutical ingredients (APIs).

References

  • BenchChem (2025). Sonogashira Coupling Reactions in the Synthesis of Alkyne Diols.
  • Wikipedia (2024). Sonogashira coupling. Available at: [Link]

  • RSC Advances (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • ChemSynthesis (2025). (1E)-1-phenyl-1-hexen-4-yn-3-ol. Available at: [Link]

  • Organic Syntheses (N.D.). Organic Syntheses Procedure. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Syntheses (N.D.). Organic Syntheses Procedure. Available at: [Link]

  • Organic Synthesis (N.D.). Sonogashira Coupling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2019). Synthesis of cyclic phenyl hexayne from Me3Si-/Ph2P(O)-protected ethynes. Available at: [Link]

  • The Review of Physical Chemistry of Japan (1953). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. Available at: [Link]

  • Taylor & Francis Online (2019). Organolithium reagents – Knowledge and References. Available at: [Link]

  • Google Patents (1973). US3780045A - Preparation of organolithium compounds.
  • NIH National Library of Medicine (2021). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Available at: [Link]

  • MDPI (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Google Patents (1977). US4026954A - Method for preparing hexyn-3-ol-1.
  • ChemAnalyst (2025). Propargyl Alcohol Prices, Trends, Index, News, Monitor and Demand. Available at: [Link]

  • Google Patents (1963). US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene.
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A Senior Application Scientist's Guide to Isotopic Labeling of 1-Phenyl-4-hexyn-3-ol for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Towards Mechanism

In the realm of drug development and process chemistry, understanding the precise mechanism of a chemical transformation is not merely an academic exercise; it is a critical component of optimization, safety assessment, and scaling. The propargyl alcohol, 1-Phenyl-4-hexyn-3-ol, serves as a versatile intermediate in the synthesis of complex molecules and is often subjected to a variety of transformations, such as hydrogenations, rearrangements, and coupling reactions. Elucidating the pathways of these reactions is paramount. Isotopic labeling is a powerful and definitive technique for this purpose, allowing chemists to trace the fate of specific atoms through a reaction sequence.[1][2]

This guide provides a comparative analysis of different isotopic labeling strategies for this compound, focusing on the practical synthesis of Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) labeled isotopologues. We will delve into the rationale behind choosing a specific isotope, provide detailed experimental protocols, and discuss the analytical methods used to interpret the results, thereby offering a comprehensive toolkit for researchers aiming to unravel complex reaction mechanisms.

Part 1: Strategic Selection of an Isotopic Label

The choice of isotope is dictated by the mechanistic question at hand. Each label provides a unique window into the reaction, and the decision should be deliberate and hypothesis-driven.

  • Deuterium (²H): Probing C-H Bond Cleavage: Deuterium labeling is the gold standard for investigating kinetic isotope effects (KIEs). A significant KIE (kH/kD > 1) upon replacing a hydrogen with deuterium at a specific position strongly suggests that the C-H bond at that position is broken in the rate-determining step of the reaction. For this compound, potential labeling sites include the hydroxyl proton, the carbinol C-H, or positions on the phenyl ring.

  • Carbon-13 (¹³C): Tracking the Molecular Skeleton: When skeletal rearrangements, decarboxylations, or complex carbon-carbon bond formations are suspected, ¹³C labeling is indispensable.[3] By strategically placing a ¹³C atom at a key position—such as the carbinol carbon (C3) or one of the alkyne carbons (C4 or C5)—one can follow its trajectory into the final product structure using ¹³C NMR spectroscopy or mass spectrometry, confirming or refuting a proposed rearrangement.

  • Oxygen-18 (¹⁸O): Unveiling the Role of the Hydroxyl Group: The hydroxyl group is a frequent participant in reactions. Labeling it with ¹⁸O allows for the unambiguous determination of its fate.[4] For instance, in an esterification reaction, ¹⁸O labeling can prove whether the alcohol's oxygen is incorporated into the ester or eliminated as water. This is crucial for distinguishing between different acylation mechanisms.

The following workflow illustrates the decision-making process for selecting the appropriate isotopic label.

G cluster_choices Labeling Strategy cluster_analysis Primary Analytical Method start Start: Define Mechanistic Question q1 Is C-H bond breaking in the rate-determining step suspected? start->q1 q2 Is a skeletal rearrangement or C-C bond cleavage/formation suspected? q1->q2 No c1 Use Deuterium (²H) Labeling q1->c1 Yes q3 Is the fate of the hydroxyl group under investigation? q2->q3 No c2 Use Carbon-13 (¹³C) Labeling q2->c2 Yes c3 Use Oxygen-18 (¹⁸O) Labeling q3->c3 Yes a1 Kinetic Studies (KIE) & Mass Spectrometry c1->a1 a2 ¹³C NMR & Mass Spectrometry c2->a2 a3 Mass Spectrometry & IR Spectroscopy c3->a3

Caption: Decision workflow for selecting an isotopic label.

Part 2: Comparative Synthesis Protocols

Here we compare the synthetic approaches for introducing ²H, ¹³C, and ¹⁸O into this compound. The protocols are designed to be robust and self-validating, with explanations for key procedural choices.

Alternative 1: Deuterium Labeling ([3-²H]-1-Phenyl-4-hexyn-3-ol)

This approach targets the carbinol position, which is often involved in oxidation or elimination reactions. The synthesis relies on the reduction of the corresponding ketone with a deuterated reducing agent.

Protocol: Synthesis of [3-²H]-1-Phenyl-4-hexyn-3-ol

  • Oxidation of Precursor (Step 1):

    • Rationale: To introduce the deuterium at the C3 position, we first need to create a carbonyl at that position. A mild oxidation of the starting alcohol is required to avoid side reactions. Pyridinium chlorochromate (PCC) is an effective choice for oxidizing secondary alcohols to ketones without affecting the alkyne or phenyl groups.

    • Procedure: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add PCC (1.5 eq). Stir the mixture at room temperature for 2 hours, monitoring by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to yield 1-Phenyl-4-hexyn-3-one.

  • Deuteride Reduction (Step 2):

    • Rationale: Sodium borodeuteride (NaBD₄) is a cost-effective and safe source of deuterium anion (D⁻). It will selectively reduce the ketone to the deuterated secondary alcohol.

    • Procedure: Dissolve the 1-Phenyl-4-hexyn-3-one from the previous step in methanol (0.2 M) and cool the solution to 0 °C in an ice bath. Add sodium borodeuteride (NaBD₄, 1.1 eq) portion-wise over 10 minutes. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield [3-²H]-1-Phenyl-4-hexyn-3-ol.

Alternative 2: Carbon-13 Labeling ([3-¹³C]-1-Phenyl-4-hexyn-3-ol)

This synthesis builds the molecule using a ¹³C-labeled starting material to place the label at the crucial carbinol carbon.

Protocol: Synthesis of [3-¹³C]-1-Phenyl-4-hexyn-3-ol

  • Grignard Reagent Formation (Step 1):

    • Rationale: A Grignard reagent is prepared from 1-bromopropane to serve as the nucleophile that will form the C2-C3 bond.

    • Procedure: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 1-bromopropane (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

  • Nucleophilic Addition to Labeled Aldehyde (Step 2):

    • Rationale: Phenylacetaldehyde-[1-¹³C] is the source of the isotopic label. The propyl Grignard reagent will attack the ¹³C-labeled carbonyl carbon to form the new C-C bond and, after workup, the desired labeled secondary alcohol.

    • Procedure: Cool the prepared propylmagnesium bromide solution to 0 °C. Add a solution of Phenylacetaldehyde-[1-¹³C] (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield [3-¹³C]-1-Phenyl-4-hexyn-3-ol.

Alternative 3: Oxygen-18 Labeling ([³-¹⁸O]-1-Phenyl-4-hexyn-3-ol)

This elegant method introduces the ¹⁸O label in a two-step sequence involving a Mitsunobu reaction followed by hydrolysis, which reliably incorporates the isotope from ¹⁸O-water.[5][6]

Protocol: Synthesis of [³-¹⁸O]-1-Phenyl-4-hexyn-3-ol

  • Mitsunobu Esterification (Step 1):

    • Rationale: The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry (though not relevant for this racemic substrate, it's a key feature of the reaction). We use a standard carboxylic acid like benzoic acid. This step prepares the substrate for the introduction of the ¹⁸O label.

    • Procedure: To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Remove the solvent under reduced pressure. Purify the resulting benzoate ester by column chromatography.

  • ¹⁸O-Hydrolysis (Step 2):

    • Rationale: Basic hydrolysis of the ester using potassium carbonate in a mixture of methanol and ¹⁸O-labeled water (H₂¹⁸O) will cleave the ester and incorporate the ¹⁸O atom into the newly formed alcohol.

    • Procedure: Dissolve the purified benzoate ester in a 4:1 mixture of methanol and H₂¹⁸O. Add potassium carbonate (K₂CO₃, 3.0 eq) and heat the mixture to reflux for 4 hours.

    • Work-up: Cool the reaction to room temperature and add water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield [³-¹⁸O]-1-Phenyl-4-hexyn-3-ol.

Part 3: Data Interpretation and Mechanistic Analysis

The true value of isotopic labeling is realized during the analysis of reaction products. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose.[7][8][9]

Data Comparison Table
Labeling StrategyKey ReagentTypical Isotopic PurityCost ConsiderationPrimary Analytical TechniqueMechanistic Insight Provided
[3-²H]-Labeling Sodium borodeuteride (NaBD₄)>98%LowMass Spectrometry, ¹H NMRKinetic Isotope Effect (C-H bond cleavage)
[3-¹³C]-Labeling Phenylacetaldehyde-[1-¹³C]>99%High¹³C NMR, Mass SpectrometryCarbon skeleton fate, rearrangements
[³-¹⁸O]-Labeling H₂¹⁸O95-98%ModerateMass Spectrometry (GC-MS/LC-MS)Fate of hydroxyl group, bond cleavage patterns
Analytical Protocols
  • Mass Spectrometry (MS) Analysis:

    • Objective: To confirm the mass shift corresponding to the incorporated isotope in the product.

    • Protocol: Acquire a mass spectrum (e.g., via GC-MS or ESI-MS) of both the unlabeled and labeled reaction products. For [³-¹⁸O]-1-Phenyl-4-hexyn-3-ol, expect the molecular ion peak (M⁺) to shift by +2 m/z units compared to the unlabeled standard. For the deuterated analog, expect a +1 m/z shift.

    • Trustworthiness: It is crucial to correct for the natural abundance of heavy isotopes in the unlabeled compound to accurately determine the extent of labeling.[10] Software tools can perform this deconvolution.

  • NMR Spectroscopy Analysis:

    • Objective: To confirm the precise location of the isotopic label.

    • Protocol for ¹³C: Acquire a proton-decoupled ¹³C NMR spectrum. For [3-¹³C]-1-Phenyl-4-hexyn-3-ol, the signal for C3 (typically ~65-75 ppm) will be dramatically enhanced compared to all other signals.

    • Protocol for ²H: In the ¹H NMR spectrum of [3-²H]-1-Phenyl-4-hexyn-3-ol, the signal corresponding to the proton at C3 will be absent or significantly diminished (>98% reduction). The alkyne proton resonates around 2-3 ppm.[11][12]

Case Study: Elucidating a Palladium-Catalyzed Semi-Hydrogenation

Let's consider the semi-hydrogenation of this compound to the corresponding cis-alkene, (Z)-1-Phenyl-4-hexen-3-ol, using a Lindlar catalyst. A key mechanistic question is whether the alcohol's C-H bond is involved in any side reactions, such as isomerization or decomposition.

G cluster_exp Experimental Setup cluster_analysis Analysis & Interpretation Reactant [3-²H]-1-Phenyl-4-hexyn-3-ol Conditions H₂ (1 atm) Lindlar Catalyst Ethyl Acetate, RT Reactant->Conditions Product Reaction Products Conditions->Product MS Mass Spectrometry of Product Product->MS Analyze Hypo1 Hypothesis 1: No side reaction involving C3-D bond. Product is [3-²H]-alkene. Mass shift of +1 observed. MS->Hypo1 Hypo2 Hypothesis 2: Side reaction cleaves C3-D bond. Product is unlabeled alkene. No mass shift observed. MS->Hypo2

Caption: Mechanistic study workflow using a deuterated substrate.

By synthesizing [3-²H]-1-Phenyl-4-hexyn-3-ol and subjecting it to the reaction conditions, we can analyze the product by mass spectrometry. If the resulting (Z)-1-Phenyl-4-hexen-3-ol retains the deuterium label (shows a +1 mass shift), it provides strong evidence that the C3-H bond is not involved in any competing mechanistic pathways under these conditions. If the label is lost, it signals an alternative, previously unknown pathway that warrants further investigation.

Conclusion

Isotopic labeling is an exceptionally precise tool for dissecting reaction mechanisms. For a substrate like this compound, the strategic choice between deuterium, carbon-13, and oxygen-18 labeling allows researchers to ask and answer specific questions about bond cleavage, skeletal integrity, and the role of key functional groups. The synthetic and analytical protocols outlined in this guide provide a validated framework for obtaining clear, interpretable data. By integrating these methods, researchers can move beyond simple product identification to achieve a profound and actionable understanding of chemical transformations.

References

  • Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry.
  • Synthesis of 18O-Labelled Alcohols from Unlabelled Alcohols. Semantic Scholar.
  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a system
  • Isotope Labeling. Cerno Bioscience.
  • Isotope labelling method that yields oxygen-18-enriched alcohols set to bolster drug studies. Royal Society of Chemistry.
  • Synthesis of 18O-labelled alcohols from unlabelled alcohols. RSC Publishing.
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  • 18O Labeled Compounds. Isotope Science / Alfa Chemistry.
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  • Spectroscopy of the Alkynes. Chemistry LibreTexts.
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  • Application of stable isotope-labeled compounds in metabolism and in metabolism-medi
  • 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.

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Safety Operating Guide

Navigating the Disposal of 1-Phenyl-4-hexyn-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Phenyl-4-hexyn-3-ol, a compound utilized in specialized research and development settings. By integrating established safety protocols with a deep understanding of chemical properties, this document aims to empower researchers to handle this substance with the utmost confidence and care, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile of this compound

Inferred Hazard Classification:

Hazard CategoryClassificationRationale
Flammability Likely Flammable LiquidBased on the properties of similar short-chain alkynols[1][3][4].
Acute Toxicity (Oral) Potentially Harmful if SwallowedInferred from toxicological data of related compounds[2][5].
Skin Irritation Possible IrritantCommon characteristic of many organic alcohols and alkynes.
Eye Irritation Possible IrritantCommon characteristic of many organic alcohols and alkynes.
Aquatic Toxicity Potentially Toxic to Aquatic LifeA precautionary assessment based on general principles of organic chemical disposal[2][6].

Given these potential hazards, this compound must be treated as hazardous waste. Its disposal is governed by strict federal and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[7][8].

Core Principles of Chemical Waste Management

The EPA's "cradle-to-grave" hazardous waste management program mandates that the generator of the waste is responsible for its safe handling from the point of generation to its final disposal[9]. This principle underscores the importance of a robust and compliant disposal plan within any research institution.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary, in accordance with your institution's safety guidelines and OSHA regulations[1].

2. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The original product container is often a suitable option[10].

  • No Mixing of Waste Streams: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to pressurization, fire, or the generation of toxic fumes.

  • Container Integrity: Ensure the waste container is in good condition and can be securely sealed.

3. Labeling of Hazardous Waste:

Proper labeling is a critical component of hazardous waste management. The label must include:

  • The words "Hazardous Waste"[10].

  • The full chemical name: "this compound".

  • A clear indication of the hazards (e.g., "Flammable," "Toxic").

  • The date of accumulation.

4. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation[3][4][10].

  • Segregation: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids[3].

  • Ignition Sources: Keep the storage area free of any potential ignition sources, such as open flames, sparks, or hot surfaces[1][3][4][6].

5. Arranging for Final Disposal:

  • Licensed Waste Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste. Provide them with an accurate description and quantity of the chemical waste[10].

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to mitigate potential hazards.

  • Evacuation and Ventilation: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated[10].

  • Control of Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark[10].

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent[10].

  • Collection and Disposal: Carefully collect the absorbed material and any contaminated debris into a sealed and properly labeled container for hazardous waste disposal[10].

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your established emergency action plan[11][12].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste assess_hazards Assess Hazards (Flammable, Potentially Toxic) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe collect_waste Collect in a Labeled, Sealed Container select_ppe->collect_waste spill_event Spill Event? collect_waste->spill_event store_waste Store in Designated Hazardous Waste Area contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end spill_event->store_waste No spill_protocol Follow Spill Management Protocol spill_event->spill_protocol Yes spill_protocol->collect_waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Safety D
  • Hazardous Waste - Overview.
  • Hazardous Waste - Standards.
  • Safety Data Sheet - 3-Phenylphenol. Sigma-Aldrich.
  • Safety D
  • Safety D
  • Safety Data Sheet - 4-Hexyn-3-ol. Fisher Scientific.
  • 4-Hexyn-3-ol | C6H10O | CID 140751.
  • 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • (E)-1-phenyl-1-hexen-4-yn-3-ol | CAS#:63124-68-5. Chemsrc.
  • This compound | CAS 184577-40-0. Santa Cruz Biotechnology.
  • 1-Hexyn-3-ol | CAS#:105-31-7. Chemsrc.
  • 1-PHENYL-1-HEXYN-3-OL | 1817-51-2. ChemicalBook.
  • 4-Phenylhexan-3-ol | C12H18O | CID 235767.
  • Proper Disposal of cis-4-Hexen-1-ol: A Guide for Labor
  • 4-PHENYL-HEXAN-3-OL AldrichCPR. Sigma-Aldrich.
  • 3-Hexenol | C6H12O | CID 5281167.

Sources

A Senior Application Scientist's Guide to Handling 1-Phenyl-4-hexyn-3-ol: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: An Evidence-Based Assessment

1-Phenyl-4-hexyn-3-ol is a pale yellow oil with a molecular weight of 174.24 g/mol .[1] Due to the absence of a specific SDS, we must infer its potential hazards from structurally similar molecules. Its isomer, 1-Phenyl-1-hexyn-3-ol, is classified as a combustible liquid with a flash point greater than 110°C (230°F). Other related compounds, such as 1-hexen-3-ol and 4-hexyn-3-ol, are identified as flammable liquids.[2][3]

Furthermore, compounds with similar functional groups are known to cause irritation. For instance, other aromatic alcohols can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, it is prudent to handle this compound as a combustible liquid that is a potential skin, eye, and respiratory irritant.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure through inhalation, ingestion, or direct contact. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Standard/Specification Causality and Rationale
Eye and Face Chemical Splash Goggles & Face ShieldANSI Z87.1Protects against splashes of the liquid, which is presumed to be a serious eye irritant. A face shield offers a secondary layer of protection for the entire face.
Hand Nitrile GlovesASTM F739 or EN 374Provides a barrier against skin contact to prevent potential irritation. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[4] Always inspect gloves before use and change them immediately upon contamination.
Body Flame-Resistant Laboratory CoatNFPA 2112Protects the body from splashes and provides a crucial barrier against fire hazards, given the compound's likely combustible nature. The lab coat should be fully buttoned.
Respiratory Use in a Chemical Fume HoodN/AThe primary method to prevent respiratory irritation is to handle the compound within a certified chemical fume hood to control vapor exposure.
Foot Closed-Toe ShoesASTM F2413Protects feet from spills and falling objects. Shoes should be made of a non-porous material.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol minimizes risk during routine handling.

Preparation:

  • Risk Assessment: Before beginning work, review this guide and any available institutional safety protocols.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Spill Kit Access: Confirm that a chemical spill kit equipped for flammable or combustible liquids is readily accessible.

Handling and Use:

  • Grounding: When transferring the chemical between containers, ensure both containers are grounded and bonded to prevent static discharge, a potential ignition source.[2][5]

  • Work Area: Conduct all manipulations of this compound at least 6 inches inside the sash of the chemical fume hood.

  • Avoid Ignition Sources: Keep the work area clear of open flames, hot surfaces, and spark-producing equipment.[3][6] Use only non-sparking tools for any mechanical operations.[5]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[2] Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[2]

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique (peeling from the cuff) to avoid skin contact with any residue and dispose of them in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures: Spill and Exposure Plan

Immediate and correct response to an emergency is critical.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[5]

Chemical Spill Response: In the event of a spill, follow a structured response plan to ensure safety and containment.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Finalization Finalization Alert Alert Personnel & Evacuate Area Ignition Remove All Ignition Sources Ventilate Ensure Adequate Ventilation (Fume Hood) Ignition->Ventilate If spill is minor and manageable Absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) Ventilate->Absorb Collect Collect Residue with Non-Sparking Tools Absorb->Collect Package Place Waste in a Labeled, Sealed Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for managing a spill of this compound.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused this compound and any collected spill residue must be disposed of as hazardous chemical waste.[2][5] Place the material in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and paper towels, must also be disposed of in a designated hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

By integrating these evidence-based protocols into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24991, Hex-4-en-1-yn-3-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140751, 4-Hexyn-3-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582987, 1-Phenyl-1-hexyn-3-ol. [Link]

  • The Good Scents Company. (n.d.). 1-hexen-3-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235767, 4-Phenylhexan-3-ol. [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.